N-(4-Formamidophenyl)formamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-formamidophenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-6H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLCQMBNDVZRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503982 | |
| Record name | N,N'-1,4-Phenylenediformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6262-22-2 | |
| Record name | N,N'-1,4-Phenylenediformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N,N'-(1,4-phenylene)bis(formamide) from p-Phenylenediamine
Abstract
This technical guide provides a comprehensive overview of the synthesis of N,N'-(1,4-phenylene)bis(formamide), also known as N-(4-Formamidophenyl)formamide, from the precursor p-phenylenediamine. The document is intended for researchers, chemists, and professionals in drug development and materials science. It elucidates the underlying reaction mechanisms, provides a detailed, field-proven experimental protocol, and discusses critical parameters for process control and validation. The synthesis involves the direct N-formylation of p-phenylenediamine using formic acid, a widely applicable and efficient method for producing formamides.[1] This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction and Significance
N,N'-(1,4-phenylene)bis(formamide) is a symmetrical diamide derived from p-phenylenediamine (PPD). Formamides, as a class of compounds, are of significant interest in organic synthesis. They serve as crucial intermediates, protecting groups for amines, and precursors for the synthesis of isocyanides.[2] The formamide functional group is also present in various pharmaceuticals and natural products.[1] The parent compound, p-phenylenediamine, is a high-production-volume chemical primarily used in the production of high-performance polymers like Kevlar and as a key component in hair dyes.[3]
The diformylation of PPD yields a stable, crystalline solid that can be utilized in further synthetic applications, such as the construction of complex heterocyclic structures or as a monomer in polymer synthesis. The straightforward synthesis presented herein offers an accessible route to this valuable compound.
The Chemistry of N-Formylation
The formylation of an amine is a chemical process that introduces a formyl group (-CH=O) to the nitrogen atom.[4] The most direct and atom-economical method for N-formylation is the reaction of an amine with formic acid.
Reaction Mechanism
The reaction between an amine and formic acid is an equilibrium process. The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of formic acid.[5] This is followed by a proton transfer and the elimination of a water molecule to yield the N-formyl product.
The key steps are as follows:
-
Nucleophilic Attack: The primary amine group of p-phenylenediamine acts as a nucleophile, attacking the carbonyl carbon of formic acid.
-
Proton Transfer: A proton is transferred from the nitrogen to one of the oxygen atoms, forming a tetrahedral intermediate.
-
Dehydration: The intermediate eliminates a molecule of water, a crucial step to drive the reaction to completion.
-
Second Formylation: The process is repeated on the second amino group to yield the final diformylated product.
To ensure a high yield, the water generated during the reaction must be removed. This is typically achieved through azeotropic distillation using a solvent like toluene and a Dean-Stark apparatus.[2]
Caption: Reaction mechanism for the diformylation of p-phenylenediamine.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes causality-driven explanations and checkpoints for monitoring reaction progress.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier Notes |
| p-Phenylenediamine | C₆H₈N₂ | 108.14 | 5.41 g (50 mmol) | >99% | Freshly opened, light-sensitive |
| Formic Acid | CH₂O₂ | 46.03 | 5.5 mL (~120 mmol) | 85% aqueous | Reagent grade |
| Toluene | C₇H₈ | 92.14 | 150 mL | Anhydrous | Solvent for azeotropic distillation |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | Reagent grade | For washing/recrystallization |
| Hexanes | C₆H₁₄ | 86.18 | ~100 mL | Reagent grade | For washing/recrystallization |
Equipment
-
250 mL three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Buchner funnel and filtration flask
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Methodology
Step 1: Reaction Setup
-
Action: Assemble the 250 mL three-neck flask with the Dean-Stark trap, reflux condenser, and a stopper. Place a magnetic stir bar in the flask.
-
Rationale: This setup is essential for refluxing the reaction mixture while continuously removing the water byproduct via azeotropic distillation, which is critical for driving the reaction equilibrium towards the product.[2]
Step 2: Charging the Reagents
-
Action: To the flask, add p-phenylenediamine (5.41 g, 50 mmol) and toluene (150 mL). Begin stirring to dissolve the solid. Once dissolved, add formic acid (5.5 mL, ~120 mmol).
-
Rationale: Toluene serves as the solvent and the azeotropic agent. A slight excess of formic acid (2.4 equivalents) is used to ensure the complete diformylation of both amine groups on the p-phenylenediamine.
Step 3: Reaction Execution
-
Action: Heat the mixture to reflux (approx. 110-111 °C for toluene) using the heating mantle. The reaction is refluxed for 4-6 hours.
-
Monitoring: The progress of the reaction should be monitored by two methods:
-
Water Collection: Observe the collection of water in the side arm of the Dean-Stark trap. The theoretical amount of water produced is approximately 1.8 mL (100 mmol). The reaction is near completion when water ceases to collect.
-
TLC Analysis: Spot the reaction mixture on a TLC plate against a spot of the starting p-phenylenediamine. A suitable eluent is 50:50 ethyl acetate/hexanes. The disappearance of the starting material spot indicates the reaction is complete.
-
Step 4: Product Isolation and Purification
-
Action: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product, N,N'-(1,4-phenylene)bis(formamide), is poorly soluble in cold toluene and will precipitate.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid cake with cold ethyl acetate (2 x 30 mL) and then hexanes (2 x 30 mL) to remove any unreacted starting material and soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield: 75-85%. The final product should be an off-white to light-tan crystalline solid.
Sources
An In-Depth Technical Guide to N-(4-Formamidophenyl)formamide: Properties, Structure, and Synthesis
Foreword
In the landscape of contemporary chemical research, particularly within the realms of medicinal chemistry and materials science, the diamide N,N'-(1,4-phenylene)diformamide stands out as a molecule of significant interest. Its rigid, planar structure and the presence of two reactive formamide groups make it a versatile building block and a compelling subject for structural and functional studies. This guide provides a comprehensive technical overview of N,N'-(1,4-phenylene)diformamide, delving into its core chemical and physical properties, molecular structure, a detailed synthesis protocol, and its emerging applications. It is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights to facilitate further innovation.
Physicochemical Properties: A Quantitative Overview
N,N'-(1,4-phenylene)diformamide, also known by its CAS Registry Number 6262-22-2, is a symmetrically substituted aromatic diamide.[1][2] Its fundamental properties are crucial for its handling, characterization, and application in various chemical contexts.
| Property | Value | Source |
| Chemical Formula | C₈H₈N₂O₂ | [1][2] |
| Molecular Weight | 164.16 g/mol | [1][2] |
| Appearance | White to orange to green powder/crystal | [2] |
| Melting Point | 209.0 to 213.0 °C | |
| Purity | >98.0% (GC) | [2] |
| Canonical SMILES | C1=CC(=CC=C1NC=O)NC=O | [1] |
| InChI Key | KDLCQMBNDVZRKM-UHFFFAOYSA-N | [1] |
These properties indicate a stable, crystalline solid with a relatively high melting point, suggesting strong intermolecular forces within its crystal lattice. Its purity, as determined by gas chromatography, underscores its suitability for high-precision applications in research and development.
Molecular Structure and Spectroscopic Characterization
The molecular structure of N,N'-(1,4-phenylene)diformamide is characterized by a central benzene ring substituted at the para positions with two formamide groups. This arrangement imparts a high degree of symmetry and planarity to the molecule.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of N,N'-(1,4-phenylene)diformamide.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides valuable information about the functional groups present. Key absorption bands would include N-H stretching vibrations (typically around 3300-3500 cm⁻¹), C=O stretching of the amide carbonyl group (around 1650-1700 cm⁻¹), and C-N stretching vibrations. Aromatic C-H and C=C stretching bands would also be prominent.[5]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be observed at m/z 164, corresponding to the molecular weight of the compound.
Synthesis Protocol: A Step-by-Step Guide
The synthesis of N,N'-(1,4-phenylene)diformamide is most commonly achieved through the direct formylation of p-phenylenediamine using formic acid. This method is efficient and proceeds with high yield.
Reaction Mechanism and Rationale
The synthesis involves the nucleophilic attack of the amino groups of p-phenylenediamine on the carbonyl carbon of formic acid, followed by dehydration to form the amide bonds. The reaction is typically carried out in a suitable solvent and may be heated to drive the reaction to completion. The choice of formic acid as the formylating agent is advantageous due to its ready availability and low cost.
The logical flow of the synthesis can be visualized as follows:
Caption: A streamlined workflow for the synthesis and purification of N,N'-(1,4-phenylene)diformamide.
Detailed Experimental Procedure
Materials:
-
p-Phenylenediamine
-
Formic acid (85-90%)
-
Ethanol (for recrystallization)[6]
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Glass rod
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-phenylenediamine in an excess of formic acid. The use of excess formic acid serves as both the reactant and the solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing cold deionized water. A precipitate of crude N,N'-(1,4-phenylene)diformamide will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any residual formic acid and other water-soluble impurities.
-
Purification (Recrystallization): The crude product can be purified by recrystallization.[6][7] Dissolve the solid in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to obtain pure N,N'-(1,4-phenylene)diformamide.
Applications in Drug Development and Materials Science
The rigid and bifunctional nature of N,N'-(1,4-phenylene)diformamide makes it a valuable scaffold in both medicinal chemistry and materials science.
Role as a Linker in Medicinal Chemistry
In drug design, linker molecules are crucial for connecting two or more pharmacophores to create a single, more potent, or selective drug molecule.[8] The defined geometry and length of the N,N'-(1,4-phenylene)diformamide backbone make it an attractive candidate for a rigid linker. Its use can help in positioning pharmacophores at a precise distance and orientation to interact optimally with their biological targets.
Caption: N,N'-(1,4-phenylene)diformamide as a rigid linker connecting two pharmacophores for enhanced target binding.
Precursor for Biologically Active Molecules
The formamide groups can be further modified or incorporated into larger heterocyclic systems, leading to the synthesis of novel compounds with potential pharmacological activity. For instance, derivatives of phenylenediamines have been explored for various therapeutic applications.
Building Block for Advanced Polymers
The difunctional nature of N,N'-(1,4-phenylene)diformamide also makes it a suitable monomer for the synthesis of high-performance polymers. The rigidity of the phenylene core can impart thermal stability and desirable mechanical properties to the resulting polymers.
Conclusion and Future Perspectives
N,N'-(1,4-phenylene)diformamide is a molecule with a rich chemical profile and significant potential for a wide range of applications. Its straightforward synthesis, coupled with its rigid and symmetrical structure, makes it an attractive building block for both academic research and industrial development. Future research will likely focus on the synthesis of novel derivatives for applications in targeted drug delivery, the development of new polymeric materials with tailored properties, and further exploration of its coordination chemistry. The comprehensive data and protocols presented in this guide are intended to provide a solid foundation for these future endeavors.
References
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Chromium-Catalysed Efficient N-formylation of Amines with a Recyclable Polyoxometalate-supported Green Catalyst. The Royal Society of Chemistry. Available at: [Link]
-
Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. DOI. Available at: [Link]
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N,N'-1,4-Phenylenediformamide | C8H8N2O2 | CID 12600504 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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o-PHENYLENEDIAMINE - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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TETRAMETHYL-p-PHENYLENEDIAMINE - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. The Royal Society of Chemistry. Available at: [Link]
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Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. University of Rochester. Available at: [Link]
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Linkers in fragment-based drug design: an overview of the literature - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler-Toledo. Available at: [Link]
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- 2. N,N'-(1,4-Phenylene)diformamide | CymitQuimica [cymitquimica.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. mt.com [mt.com]
- 8. Linkers in fragment-based drug design: an overview of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characterization of N-(4-Formamidophenyl)formamide (CAS 6262-22-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Formamidophenyl)formamide, also known as N,N'-(1,4-phenylene)diformamide, is a symmetrical aromatic diamide. Its rigid structure and hydrogen bonding capabilities make it a molecule of interest in materials science and as a potential building block in pharmaceutical synthesis. This guide provides a comprehensive overview of the essential physicochemical properties, a detailed synthesis protocol, and a thorough analytical characterization of this compound (CAS No. 6262-22-2). The methodologies presented herein are grounded in established chemical principles to ensure reproducibility and reliability, providing researchers with the foundational knowledge required for the effective utilization of this compound.
Physicochemical Properties
This compound is a stable, solid organic compound. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 6262-22-2 | [1] |
| Molecular Formula | C₈H₈N₂O₂ | [2] |
| Molecular Weight | 164.16 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | N,N'-(1,4-Phenylene)diformamide, N,N'-Diformyl-1,4-phenylenediamine | [2] |
| Appearance | White to orange to green powder/crystal | [2] |
| Melting Point | 209.0 - 213.0 °C | |
| Purity | >98.0% (GC) | [2] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the diformylation of p-phenylenediamine. The following protocol is based on a general and highly efficient method for the N-formylation of amines using formic acid. This approach is advantageous due to the ready availability and low cost of the reagents, as well as the straightforward workup procedure.
Reaction Principle
The synthesis involves the reaction of the primary amino groups of p-phenylenediamine with formic acid, which serves as the formylating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism. To drive the equilibrium towards the product, the water formed during the reaction is continuously removed.
Visual Representation of the Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
p-Phenylenediamine
-
Formic acid (85% aqueous solution)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add p-phenylenediamine (1.0 equivalent).
-
Add toluene to the flask to create a slurry.
-
Add formic acid (85% aq.) (2.0-2.4 equivalents) to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Continuously remove the water that collects in the Dean-Stark trap.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically after 4-9 hours), cool the reaction mixture to room temperature.
-
The product will precipitate out of the toluene upon cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold toluene to remove any residual impurities.
-
Dry the purified this compound in a vacuum oven.
Note on Causality: The use of a Dean-Stark trap is crucial for the success of this reaction. The removal of water, a byproduct of the condensation reaction between the amine and carboxylic acid, shifts the equilibrium towards the formation of the amide product, thereby ensuring a high yield. Toluene is an excellent solvent for this azeotropic distillation as it forms a low-boiling azeotrope with water.
Analytical Characterization
A comprehensive characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are fundamental for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are informative.
¹H NMR Spectroscopy (Expected Signals):
-
Aromatic Protons (Ar-H): Due to the symmetry of the molecule, a singlet is expected for the four protons on the benzene ring. The chemical shift of these protons will be influenced by the electron-withdrawing nature of the formamido groups.
-
Amide Protons (N-H): A signal corresponding to the two amide protons is expected. Its chemical shift can be variable and may appear as a broad singlet.
-
Formyl Protons (CHO): A signal corresponding to the two formyl protons is also expected.
¹³C NMR Spectroscopy (Expected Signals):
-
Carbonyl Carbons (C=O): A signal in the downfield region characteristic of amide carbonyl carbons.
-
Aromatic Carbons (Ar-C): Due to symmetry, two signals are expected for the aromatic carbons: one for the carbons bearing the formamido groups and one for the other four carbons.
Sample Preparation Protocol for NMR:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in other common NMR solvents) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3100 | Medium-Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (Amide I) | 1700 - 1650 | Strong |
| N-H Bend (Amide II) | 1600 - 1500 | Medium |
| C-N Stretch | 1400 - 1200 | Medium |
| C-H Bend (Aromatic) | 900 - 675 | Strong |
Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrometric Data (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 164.16) should be observed. This will be the peak with the highest mass-to-charge ratio.
-
Fragmentation Pattern: The molecule may undergo fragmentation upon electron impact. Common fragmentation pathways for amides include the cleavage of the C-N bond and the C-C(O) bond.
Protocol for Mass Spectrometry Analysis:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas or liquid chromatography).
-
Acquire the mass spectrum in the desired ionization mode (e.g., EI or Electrospray Ionization - ESI).
Visual Representation of the Characterization Workflow
Caption: Workflow for the analytical characterization of the compound.
Safety and Handling
As a prudent laboratory practice, this compound should be handled with care, following standard safety protocols for chemical reagents.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a detailed framework for the synthesis and comprehensive characterization of this compound. The presented protocols for synthesis and analysis are robust and based on established chemical principles, ensuring that researchers can confidently prepare and verify the identity and purity of this compound for its intended applications in research and development.
References
-
PubChem. N,N'-1,4-Phenylenediformamide. [Link]
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An In-Depth Technical Guide to the Solubility of N-(4-Formamidophenyl)formamide
Introduction to N-(4-Formamidophenyl)formamide
This compound, also identified by its CAS Number 6262-22-2 and alternative names such as N,N'-(1,4-Phenylene)diformamide and N,N'-diformyl-1,4-phenylenediamine, is an aromatic diamide.[1] Its molecular structure, consisting of a central benzene ring with two opposing formamide groups, dictates its physicochemical properties and, consequently, its solubility in various solvents. Understanding its solubility is paramount for a range of applications, including reaction chemistry, purification, formulation, and biological assays.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₈N₂O₂
-
Molecular Weight: 164.16 g/mol
-
Appearance: Typically a white to pale yellow solid crystal or powder.[2][3]
The presence of two amide functional groups introduces polarity and the capacity for hydrogen bonding, both as a hydrogen bond donor (from the N-H group) and acceptor (from the carbonyl oxygen). These features are expected to significantly influence its interaction with different solvent types.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" provides a foundational basis for predicting the solubility of this compound. This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
Analysis of Molecular Structure and Intermolecular Forces
The key structural features influencing the solubility of this compound are:
-
Aromatic Phenyl Ring: The central benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.
-
Amide Groups (-NHCHO): The two formamide groups are highly polar and capable of forming strong hydrogen bonds. The N-H proton can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.
The interplay between the nonpolar phenyl ring and the polar formamide groups will determine the compound's solubility profile. It is anticipated that the molecule will exhibit limited solubility in purely nonpolar or polar protic solvents, with a higher affinity for polar aprotic solvents that can effectively solvate the polar functional groups without competing for hydrogen bonding in the same way protic solvents do.
Insights from Structural Analogues
The solubility of structurally related compounds can offer valuable predictive insights:
-
p-Phenylenediamine: The parent amine, p-phenylenediamine, is reported to be soluble in water, alcohol, ether, benzene, chloroform, and acetone.[4] This indicates that the core phenylenediamine structure has a degree of compatibility with a range of solvent polarities.
-
Poly(p-phenylenediamine) Derivatives: Research on polymers derived from p-phenylenediamine has shown that they are often soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N-methylpyrrolidone (NMP), and dimethylformamide (DMF).
Based on these analogues, it is reasonable to hypothesize that this compound will demonstrate significant solubility in polar aprotic solvents due to the strong dipole-dipole interactions and the absence of solvent-donated protons that could compete with intramolecular hydrogen bonding.
Predicted Solubility Profile
Based on the theoretical analysis, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. It is crucial to note that these are predictions and should be confirmed experimentally.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities effectively solvate the amide groups. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, its polar aprotic nature is well-suited to dissolve polar amides. | |
| N-Methyl-2-pyrrolidone (NMP) | High | Another excellent polar aprotic solvent for dissolving amides. | |
| Acetone | Moderate | Less polar than DMSO/DMF but should still offer some solubility. | |
| Polar Protic | Water | Low to Moderate | The hydrophobic phenyl ring will limit solubility, though the amide groups can hydrogen bond with water. |
| Methanol, Ethanol | Moderate | The alkyl chain can interact with the phenyl ring, while the hydroxyl group can hydrogen bond with the amide groups. | |
| Nonpolar | Toluene, Hexane | Low | The high polarity of the formamide groups will make it difficult to dissolve in nonpolar solvents. |
| Dichloromethane (DCM) | Low to Moderate | Offers a balance of polarity that might allow for some dissolution. | |
| Diethyl Ether | Low | Primarily nonpolar character with a small dipole moment, likely a poor solvent. |
Experimental Determination of Solubility
Given the absence of published quantitative data, empirical determination of solubility is essential. The following section details standardized protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.
Protocol:
-
Preparation: Dispense approximately 10 mg of this compound into a series of small, labeled test tubes or vials.
-
Solvent Addition: To each tube, add 1 mL of a different test solvent.
-
Mixing: Vigorously agitate the mixtures using a vortex mixer for 1-2 minutes.
-
Observation: Visually inspect each tube for the presence of undissolved solid.
-
Classification:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely unaffected.
-
Quantitative Solubility Determination (Equilibrium Solubility Method)
This method determines the saturation concentration of the compound in a given solvent at a specific temperature.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. For more precise separation, centrifuge the sample.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Experimental Workflow for Solubility Determination
Caption: Workflow for qualitative and quantitative solubility determination.
Factors Influencing Solubility
Several experimental conditions can affect the measured solubility of this compound.
-
Temperature: For most solid solutes, solubility increases with temperature. This is an important consideration for processes like recrystallization.
-
pH: The amide groups in this compound are generally considered neutral. However, under strongly acidic or basic conditions, hydrolysis of the amide bonds could occur, which would alter the chemical structure and thus the observed solubility.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of the compound.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.
Conclusion and Recommendations
While direct, published solubility data for this compound is scarce, a thorough understanding of its molecular structure and the properties of its analogues allows for a reasoned prediction of its solubility profile. It is anticipated to be most soluble in polar aprotic solvents like DMSO, DMF, and NMP. For any application requiring precise solubility information, it is strongly recommended to perform empirical testing using the protocols outlined in this guide. The choice of solvent will be critical for achieving desired concentrations in research and development, influencing reaction kinetics, purification efficiency, and the successful formulation of final products.
Logical Relationship of Molecular Features to Predicted Solubility
Caption: Relationship between molecular features and predicted solubility.
References
-
p-Phenylenediamine - CIR Report Data Sheet. (2024). Cosmetic Ingredient Review. [Link]
-
Synthesis and characterization of Poly (p-phenylenediamine) and its derivatives using aluminium triflate as a co. (2018). ResearchGate. [Link]
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An In-depth Technical Guide to N-(4-Formamidophenyl)formamide
This guide provides a comprehensive technical overview of N-(4-Formamidophenyl)formamide, a versatile diamide with significant potential in materials science and synthetic chemistry. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who are interested in the synthesis, properties, and applications of this compound.
Introduction and Core Concepts
This compound, also known by its systematic name N,N'-(1,4-Phenylene)diformamide, is an organic compound that has garnered interest as a bifunctional monomer and a building block in the synthesis of advanced materials. Its rigid phenylene core and two reactive formamide groups make it an ideal candidate for constructing ordered structures such as metal-organic frameworks (MOFs) and high-performance polymers. The formamide moieties can participate in hydrogen bonding, influencing the supramolecular assembly and properties of the resulting materials. Understanding the fundamental characteristics of this molecule is key to unlocking its potential in various applications.
Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its application in research and development. These properties dictate its behavior in various chemical and physical processes.
Molecular Formula and Weight
The chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.
Structural Information
The structural formula and isomeric details provide insight into the molecule's geometry and potential reactivity.
-
IUPAC Name: this compound[2]
-
Synonyms: N,N'-Diformyl-1,4-phenylenediamine, N,N'-(1,4-Phenylene)diformamide, 1,4-Bis(formylamino)benzene[1][2]
Physicochemical Data
The physical and chemical properties of this compound are summarized in the table below. This data is critical for handling, storage, and application of the compound.
| Property | Value | Source |
| Appearance | White to Orange to Green powder to crystal | [1] |
| Purity | >98.0% (GC) | [1] |
| Melting Point | 209.0 to 213.0 °C | |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the N-formylation of p-phenylenediamine. This reaction is typically carried out using formic acid as the formylating agent.
Caption: Synthetic pathway for this compound.
Experimental Protocol: N-formylation of p-Phenylenediamine
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
p-Phenylenediamine
-
Formic acid (98-100%)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-phenylenediamine in an excess of formic acid.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with deionized water to remove any unreacted formic acid and other water-soluble impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified this compound.
-
Dry the purified product in a vacuum oven.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.
-
¹H NMR (DMSO-d₆, 501 MHz): δ 10.04 (s, 2H), 8.27 (s, 2H), 7.98 (s, 1H), 7.51 (s, 1H), 7.31 (d, J = 7.7 Hz, 2H).[3]
-
¹³C NMR (DMSO, 126 MHz): The spectrum is expected to show signals corresponding to the aromatic carbons and the formyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the secondary amide, C=O stretching of the amide, and C-N stretching, as well as bands corresponding to the aromatic ring. The IR spectra of the precursor, 1,4-phenylenediamine, can be used as a reference.[4]
Applications in Materials Science
The bifunctional nature of this compound makes it a valuable monomer for the synthesis of advanced materials.
Monomer for Metal-Organic Frameworks (MOFs)
This compound can serve as an organic linker in the synthesis of MOFs. The nitrogen and oxygen atoms of the formamide groups can coordinate with metal ions, leading to the formation of porous, crystalline structures with potential applications in gas storage, separation, and catalysis. The synthesis of such MOFs typically involves a solvothermal reaction between the linker and a metal salt.
Caption: Schematic of MOF synthesis using this compound.
Precursor for High-Performance Polymers
This compound can also be utilized as a monomer in the synthesis of linear polymers through polycondensation reactions. The resulting polymers, containing amide linkages and aromatic rings, are expected to exhibit high thermal stability and mechanical strength, making them suitable for applications in high-performance plastics and fibers. The synthesis of polymers from p-phenylenediamine derivatives is a well-established field.
Safety and Handling
A comprehensive safety data sheet (SDS) should be consulted before handling this compound.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place. For long-term storage, refrigeration is recommended.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the development of novel materials. Its straightforward synthesis, coupled with its bifunctional nature, makes it an attractive building block for creating complex architectures such as MOFs and high-performance polymers. Further research into the applications of this compound is likely to uncover new and exciting opportunities in materials science and beyond.
References
-
Royal Society of Chemistry. Chromium-Catalysed Efficient N-formylation of Amines with a Recyclable Polyoxometalate-supported Green Catalyst. ([Link])
-
MDPI. Extending Hexagon-Based Metal–Organic Frameworks—Mn(II) and Gd(III) MOFs with Hexakis(4-(4-Carboxyphenyl)phenyl)benzene. ([Link])
-
PubChem. N,N'-1,4-Phenylenediformamide. ([Link])
-
ResearchGate. IR spectra of 1,4-phenylenediamine (1); 2,4,6-triformylphloroglucinol (2); and COF-4 (3). ([Link])
-
ResearchGate. Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). ([Link])
-
PubChem. N,N'-1,4-Phenylenediformamide Compound Summary. ([Link])
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An In-depth Technical Guide to N,N'-diformyl-1,4-phenylenediamine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N'-diformyl-1,4-phenylenediamine, also known as 1,4-bis(formylamino)benzene or N,N'-(1,4-Phenylene)diformamide, is a chemical compound with the formula C₈H₈N₂O₂. While not as widely recognized as some of its N-substituted p-phenylenediamine counterparts, it holds significance as a chemical intermediate and a subject of study in organic synthesis. This guide provides a comprehensive overview of its discovery, historical context, synthetic methodologies, and known applications, tailored for a technical audience in research and development.
Introduction and Chemical Identity
N,N'-diformyl-1,4-phenylenediamine is a derivative of p-phenylenediamine where both amino groups are formylated. This modification significantly alters the chemical properties of the parent molecule, reducing its basicity and susceptibility to oxidation.
Chemical Structure:
Caption: Chemical structure of N,N'-diformyl-1,4-phenylenediamine.
Key Identifiers:
| Property | Value |
|---|---|
| CAS Number | 6262-22-2[1] |
| Molecular Formula | C₈H₈N₂O₂[1] |
| Molecular Weight | 164.16 g/mol [1] |
| IUPAC Name | N-(4-formamidophenyl)formamide[1] |
| Synonyms | 1,4-Bis(formylamino)benzene, N,N'-(1,4-Phenylene)diformamide, Diformyl-p-phenylendiamin[1] |
Discovery and Historical Context
The precise date and discoverer of N,N'-diformyl-1,4-phenylenediamine are not prominently documented in readily available historical records. However, its existence as a known chemical entity is established by its inclusion in the candidate list of the Toxic Substances Control Act (TSCA) in 1977[2]. This suggests that the compound had been synthesized and was in commerce or research use prior to this date.
The discovery of this compound is intrinsically linked to the development of formylation reactions in organic chemistry. The formylation of amines is a fundamental transformation, and early methods often involved the use of formic acid. The Leuckart reaction, discovered by Rudolf Leuckart in the late 19th century, utilized formamide or ammonium formate for the reductive amination of carbonyl compounds, a process that involves the formation of formylated intermediates[3]. While not a direct synthesis of N,N'-diformyl-1,4-phenylenediamine, the Leuckart reaction established the foundation for using simple formylating agents.
It is highly probable that N,N'-diformyl-1,4-phenylenediamine was first prepared through the direct formylation of p-phenylenediamine using established methods of the mid-20th century.
Synthetic Methodologies
The primary route for the synthesis of N,N'-diformyl-1,4-phenylenediamine involves the direct formylation of p-phenylenediamine. Various formylating agents and conditions can be employed, with the choice often depending on the desired scale, purity, and available resources.
Formylation using Formic Acid
The reaction of p-phenylenediamine with formic acid is a direct and classical approach to obtaining the diformyl derivative. To drive the reaction to completion, a dehydrating agent or azeotropic removal of water is typically necessary.
Reaction Scheme:
Caption: General reaction scheme for the formylation of p-phenylenediamine.
Experimental Protocol (Illustrative):
A detailed protocol for a similar N-formylation using formic acid is provided below as a reference. This can be adapted for the diformylation of p-phenylenediamine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine p-phenylenediamine (1.0 equivalent) and toluene.
-
Addition of Formic Acid: Add formic acid (at least 2.0 equivalents) to the mixture.
-
Azeotropic Dehydration: Heat the mixture to reflux. Water formed during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization.
Formylation using Acetic Formic Anhydride
A more reactive formylating agent is acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride. This method often proceeds under milder conditions and with shorter reaction times.
Experimental Protocol (Illustrative):
The following is a general procedure for N-formylation using in situ generated acetic formic anhydride that can be adapted for p-phenylenediamine.
-
Preparation of Acetic Formic Anhydride: In a flask, cool acetic anhydride to 0 °C. Slowly add formic acid dropwise while maintaining the temperature. Stir the mixture for a period to allow for the formation of the mixed anhydride.
-
Formylation: Dissolve p-phenylenediamine in a suitable solvent and cool to 0 °C. Slowly add the pre-formed acetic formic anhydride solution to the amine solution.
-
Reaction and Workup: Allow the reaction to proceed at low temperature and then warm to room temperature. The product can be isolated by precipitation or extraction, followed by purification.
Physicochemical Properties
N,N'-diformyl-1,4-phenylenediamine is typically a white to off-white or light-colored powder or crystalline solid.
| Property | Value | Source |
| Melting Point | 209.0 to 213.0 °C | TCI Chemicals[4] |
| Appearance | White to Orange to Green powder to crystal | TCI Chemicals[4], CymitQuimica[3] |
| Purity | >98.0% (GC) | TCI Chemicals[4], CymitQuimica[3] |
Applications in Research and Industry
While specific, large-scale industrial applications of N,N'-diformyl-1,4-phenylenediamine are not widely documented, its chemical structure suggests potential utility in several areas of chemical synthesis.
Intermediate in Polymer Synthesis
The parent compound, p-phenylenediamine, is a crucial monomer in the production of high-performance aramid fibers like Kevlar. The formyl groups in N,N'-diformyl-1,4-phenylenediamine could serve as protecting groups for the amine functionalities during certain polymerization or modification processes. The formyl groups can be subsequently removed to regenerate the reactive amino groups.
Potential Synthetic Workflow:
Caption: Potential workflow utilizing N,N'-diformyl-1,4-phenylenediamine in polymer synthesis.
Precursor in Heterocyclic Synthesis
The diformyl derivative can be a precursor for the synthesis of various heterocyclic compounds. The formyl groups can participate in cyclization reactions, or they can be modified to other functional groups to facilitate the construction of more complex molecular architectures.
Potential in Drug Development
Although no specific drugs are reported to be directly synthesized from N,N'-diformyl-1,4-phenylenediamine, its structural motifs are relevant in medicinal chemistry. The 1,4-diaminobenzene core is present in various biologically active molecules. The formamide group itself is a common functional group in pharmaceuticals. Therefore, this compound could serve as a versatile building block in the synthesis of novel drug candidates. The Ugi reaction, a multi-component reaction that efficiently creates peptide-like structures, often involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide[1][4][5]. While not a direct reactant in the classical Ugi reaction, the diformyl compound could potentially be modified to participate in related multi-component reactions.
Conclusion
N,N'-diformyl-1,4-phenylenediamine represents a chemically stable derivative of p-phenylenediamine with potential applications as a synthetic intermediate. While its history is not as prominently documented as other related compounds, its synthesis is achievable through well-established formylation techniques. For researchers and scientists in polymer chemistry and drug development, this compound offers a versatile platform for the introduction of the 1,4-diaminobenzene moiety in a protected form, enabling more controlled and selective synthetic transformations. Further exploration of its reactivity and applications may unveil novel synthetic pathways and materials.
References
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PubChem. (n.d.). N,N'-1,4-Phenylenediformamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]
- Google Patents. (n.d.). US2323948A - Process for preparing phenylenediamine derivatives.
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Retrieved from [Link]
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Internet Archive. (n.d.). Full text of "Toxic substances control act (TSCA) : PL 94-469. Retrieved from [Link]
- Google Patents. (n.d.). US6245943B1 - Method of preparing p-phenylenediamine.
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PrepChem.com. (n.d.). Preparation of p-phenylenediamine. Retrieved from [Link]
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Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
-
Semantic Scholar. (2015). Synthesis of p-Phenylenediamine (PPD) using Supercritical Ammonia. Retrieved from [Link]
-
ResearchGate. (n.d.). The Leuckart Reaction. Retrieved from [Link]
-
Sciencemadness Wiki. (2020). Leuckart reaction. Retrieved from [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Three‐Component Ugi Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Fe Doped Poly p-Phenylenediamine Composite: Co-Adsorption Application on Toxic Metal Ions (F− and As3+) and Microbial Disinfection in Aqueous Solution. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. Retrieved from [Link]
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Spectroscopic Characterization of N-(4-Formamidophenyl)formamide: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for N-(4-Formamidophenyl)formamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights within are grounded in established principles of spectroscopic analysis and supported by data from analogous compounds, providing a robust framework for the characterization of this and related molecules.
Introduction
This compound, also known as N,N'-1,4-Phenylenediformamide, is a symmetrical aromatic diamide.[1] Its structure, featuring a central benzene ring with formamido groups at the para positions, makes it an interesting candidate for studies in medicinal chemistry and materials science, where such scaffolds can influence hydrogen bonding and molecular assembly. Accurate spectroscopic characterization is the cornerstone of confirming the identity, purity, and structure of synthesized compounds like this. This guide will delve into the expected spectroscopic signatures of this compound, providing a predictive yet scientifically grounded analysis.
Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of this compound is presented below.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, a relatively simple NMR spectrum is anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals: one for the aromatic protons, one for the N-H protons of the formamido groups, and one for the C-H protons of the formyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.7 | Singlet | 4H | Aromatic protons (H-2, H-3, H-5, H-6) |
| ~ 8.3 - 8.5 | Singlet (broad) | 2H | Amide N-H |
| ~ 8.6 - 8.8 | Singlet | 2H | Formyl C-H |
Expertise & Experience: The aromatic protons are expected to appear as a singlet due to the magnetic equivalence enforced by the para-substitution pattern. The exact chemical shift will be influenced by the electron-withdrawing nature of the formamido groups. The amide (N-H) proton signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and can exchange with deuterium in solvents like D₂O, leading to its disappearance. The formyl proton (CHO) is typically found at a downfield chemical shift due to the deshielding effect of the adjacent carbonyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 118 - 122 | Aromatic C-H (C2, C3, C5, C6) |
| ~ 135 - 140 | Aromatic C-N (C1, C4) |
| ~ 160 - 165 | Carbonyl C=O |
Expertise & Experience: In the ¹³C NMR spectrum, three signals are predicted due to the molecule's symmetry. The aromatic carbons attached to hydrogen will appear in the typical aromatic region. The quaternary carbons attached to the nitrogen atoms will be shifted further downfield. The carbonyl carbons of the formamido groups will have the highest chemical shift, as is characteristic for amide carbonyls.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H and C=O bonds of the amide groups, as well as vibrations from the aromatic ring.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3200 | Strong, sharp | N-H stretching |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretching |
| ~ 1700 - 1660 | Strong, sharp | C=O stretching (Amide I band) |
| ~ 1600 - 1580 | Medium | Aromatic C=C stretching |
| ~ 1550 - 1500 | Medium | N-H bending (Amide II band) |
| ~ 850 - 800 | Strong | para-disubstituted benzene C-H out-of-plane bending |
Expertise & Experience: The presence of a sharp, strong band in the region of 3300-3200 cm⁻¹ is a clear indicator of the N-H stretch of a secondary amide. The Amide I band (C=O stretch) is one of the most intense peaks in the spectrum and is a reliable marker for the carbonyl group. The Amide II band, resulting from a combination of N-H bending and C-N stretching, is also a characteristic feature of secondary amides. The strong absorption in the 850-800 cm⁻¹ range is highly diagnostic for a 1,4-disubstituted (para) benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound (C₈H₈N₂O₂), the molecular weight is 164.16 g/mol .[1]
Table 4: Predicted Key Mass Spectrometry Peaks for this compound
| m/z | Ion |
| 164 | [M]⁺• (Molecular ion) |
| 135 | [M - CHO]⁺ |
| 108 | [M - 2(CHO)]⁺• or [H₂N-C₆H₄-NH₂]⁺• |
| 92 | [C₆H₄NH₂]⁺ |
Expertise & Experience: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• is expected at m/z 164. A common fragmentation pathway for formanilides is the loss of the formyl group (CHO), which would lead to a fragment at m/z 135. Subsequent loss of the second formyl group could lead to the p-phenylenediamine radical cation at m/z 108. Cleavage of the C-N bond could also result in fragments corresponding to the aniline cation at m/z 92.
Figure 2: Proposed mass spectrometry fragmentation pathway for this compound.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A common method for the synthesis of formamides is the formylation of the corresponding amine.[3]
-
Reaction Setup: To a solution of p-phenylenediamine in a suitable solvent (e.g., formic acid or a mixture of formic acid and acetic anhydride), slowly add the formylating agent. The reaction can often be performed at room temperature or with gentle heating.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is quenched with water or a mild base to neutralize any excess acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Figure 3: General workflow for the synthesis of this compound.
Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.[4]
-
IR Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid product with dry potassium bromide and pressing it into a thin disk. Alternatively, for soluble compounds, a thin film can be cast from a volatile solvent onto a salt plate.
-
MS Sample Preparation: For electron ionization mass spectrometry (EI-MS), a small amount of the sample is introduced into the instrument, often via a direct insertion probe, where it is vaporized and ionized.
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from analogous compounds and applying fundamental principles of spectroscopy, we have constructed a detailed and predictive analysis of its NMR, IR, and MS spectra. The provided protocols offer a starting point for the synthesis and analysis of this compound. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this compound in their scientific endeavors.
References
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Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0001536). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-phenylformamide. Retrieved from [Link]
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NIST. (n.d.). Formamide, N-phenyl-. Retrieved from [Link]
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PubChem. (n.d.). N-(4-Formylphenyl)formamide. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N-formyl-4-(diphenylmethyl)piperidine. Retrieved from [Link]
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NIST. (n.d.). Formamide, N-phenyl-. Retrieved from [Link]
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NIST. (n.d.). Formamide, N-phenyl-. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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NIST. (n.d.). Formamide, N,N-diphenyl-. Retrieved from [Link]
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SpectraBase. (n.d.). Formamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 739-743. [Link]
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PubChem. (n.d.). N,N'-1,4-Phenylenediformamide. Retrieved from [Link]
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National Institutes of Health. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. PMC. [Link]
-
NIST. (n.d.). Formamide, N-phenyl-. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
NIST. (n.d.). Formamide. Retrieved from [Link]
-
NIST. (n.d.). Formamide, N,N-dimethyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). N-(4-Methylphenyl)formamide. Retrieved from [Link]
Sources
Methodological & Application
Application Note & Protocol: A Novel Two-Step Approach to N-Substituted Benzamides Utilizing N-(4-Formamidophenyl)formamide
Abstract
N-substituted benzamides are a cornerstone of modern medicinal chemistry and materials science, exhibiting a wide range of biological activities and structural applications.[1][2][3] Traditional synthetic routes, while effective, often rely on the direct coupling of amines and carboxylic acids (or their activated derivatives).[4][5] This application note outlines a novel, hypothetical two-step synthetic strategy for accessing N-substituted benzamides, leveraging the stable, commercially available precursor, N-(4-Formamidophenyl)formamide (also known as N,N'-1,4-Phenylenediformamide). This approach circumvents the direct use of p-phenylenediamine derivatives, which can be prone to oxidation, by employing a selective deprotection of one formyl group, followed by a standard amide coupling reaction. The proposed methodology offers a potentially valuable alternative for library synthesis where precursor stability is paramount.
Introduction and Scientific Rationale
The amide bond is one of the most prevalent functional groups in pharmaceuticals, with an estimated 25% of all drugs containing this moiety.[6] Consequently, the development of robust and versatile methods for amide bond formation is of perennial interest.[5] The target molecules of this guide, N-substituted benzamides, are of particular importance, with applications ranging from histone deacetylase (HDAC) inhibitors in cancer therapy to building blocks for advanced polymers.[1][2][3]
While numerous methods exist for amide synthesis, they typically involve the coupling of a nucleophilic amine with an electrophilic carboxylic acid derivative.[4] This note explores an alternative strategy starting from this compound. This diformamide compound can be considered a "protected" form of p-phenylenediamine, a common but often reactive building block. The direct acylation of this compound is challenging due to the low nucleophilicity of the formamide nitrogens.
Therefore, we propose a two-step sequence as a plausible and unexplored route:
-
Selective Mono-Deformylation: A controlled hydrolysis reaction to selectively cleave one formyl group, unmasking a highly nucleophilic primary aniline. This step transforms the inert precursor into a valuable intermediate, N-(4-aminophenyl)formamide.
-
Acylation: The subsequent coupling of the generated aniline intermediate with a desired benzoic acid derivative using standard, high-efficiency peptide coupling reagents.
This strategy offers potential advantages in terms of precursor stability and handling, providing a reliable source of an in situ generated mono-protected diamine for downstream functionalization.
Proposed Reaction Pathway and Mechanism
The overall synthetic scheme is depicted below. The core of this proposal lies in the chemoselective cleavage of one C-N formyl bond under conditions that leave the second intact, followed by a robust amide coupling.
Figure 1: Proposed two-step workflow for the synthesis of N-substituted benzamides.
Rationale for Selective Deformylation
Amide hydrolysis can be catalyzed by either acid or base.[1][3][7] For this proposed synthesis, mild acidic hydrolysis is selected. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.[7][8] We hypothesize that by using dilute acid and carefully controlling reaction time and temperature, selective mono-deformylation can be achieved. The rationale is that once the first primary amine is formed, the overall electron density of the aromatic ring increases, potentially altering the reactivity of the second formamide group, or the protonated anilinium salt formed under acidic conditions is less susceptible to further hydrolysis.
Figure 2: Simplified mechanism for acid-catalyzed amide hydrolysis.
Rationale for Amide Coupling Conditions
For the second step, a standard coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is proposed. HATU is highly efficient, minimizes racemization in chiral substrates, and operates under mild conditions. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic amine of N-(4-aminophenyl)formamide.[5] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acids present without interfering with the coupling reaction.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Synthesis of Starting Material: this compound
This protocol is based on the general principle of formylation of amines using formic acid.[9]
-
Materials:
-
p-Phenylenediamine
-
Formic acid (≥95%)
-
Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add p-phenylenediamine (1.0 eq), formic acid (2.5 eq), and toluene (approx. 2 mL per mmol of diamine).
-
Heat the mixture to reflux (approx. 110-120 °C).
-
Continuously remove water via the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting diamine is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by vacuum filtration, wash with cold toluene, and then water to remove excess formic acid.
-
Dry the solid under vacuum to yield this compound as a crystalline solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
-
Protocol 1: Selective Mono-Deformylation (Hypothetical)
-
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a 1:1 mixture of THF and water.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 1 M HCl (1.1 eq) dropwise over 15 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress closely by TLC, analyzing for the disappearance of starting material and the appearance of a new, more polar spot corresponding to N-(4-aminophenyl)formamide.
-
Once TLC indicates sufficient conversion (or consumption of starting material), carefully quench the reaction by adding saturated NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, N-(4-aminophenyl)formamide, can be purified by column chromatography or recrystallization if necessary, though it may be of sufficient purity to be used directly in the next step.
-
Protocol 2: Synthesis of N-(4-formamidophenyl)benzamide
-
Materials:
-
N-(4-aminophenyl)formamide (from Protocol 1)
-
Benzoic Acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium Chloride (LiCl) solution (e.g., 0.5 M in water)
-
-
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Stir the solution for 10 minutes at room temperature to allow for pre-activation.
-
Add a solution of N-(4-aminophenyl)formamide (1.05 eq) in a minimum amount of anhydrous DMF.
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a LiCl solution to precipitate the product and facilitate the removal of DMF.
-
Stir the resulting suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid sequentially with water and a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove residual impurities.
-
Dry the product, N-(4-formamidophenyl)benzamide, under high vacuum.
-
Purify further by recrystallization or column chromatography as needed.
-
Data Presentation and Expected Results
The following table summarizes hypothetical quantitative data for the synthesis of N-(4-formamidophenyl)benzamide from benzoic acid as a model substrate.
| Parameter | Protocol 1: Deformylation | Protocol 2: Amide Coupling |
| Starting Material | This compound | N-(4-aminophenyl)formamide |
| Reagent (eq) | 1 M HCl (1.1) | Benzoic Acid (1.0), HATU (1.1), DIPEA (2.5) |
| Solvent | THF / Water | Anhydrous DMF |
| Temperature | 0 °C to RT | Room Temperature |
| Typical Yield | 70-85% | 85-95% |
| Purity (crude) | ~90% by LC-MS | >95% by LC-MS |
| Purification | Column Chromatography (optional) | Recrystallization / Filtration |
Expected Characterization of N-(4-formamidophenyl)benzamide:
-
¹H NMR: Expect distinct signals for the formyl proton (-CHO), the amide protons (-NH-), and aromatic protons from both phenyl rings. The chemical shifts will be indicative of the electronic environment of each proton.
-
IR Spectroscopy: Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide and formamide (around 1650-1680 cm⁻¹), and aromatic C-H stretching.
Troubleshooting and Future Perspectives
-
Troubleshooting:
-
Low yield in Protocol 1: Over-reaction leading to p-phenylenediamine may occur. Reduce reaction time or temperature. Incomplete reaction may require a slightly longer reaction time or a marginal increase in temperature (e.g., to 40 °C).
-
Formation of di-acylated product: If p-phenylenediamine is present from Protocol 1, di-acylation can occur. Ensure the intermediate is pure or adjust stoichiometry in Protocol 2 accordingly.
-
Difficult purification in Protocol 2: The use of LiCl solution is critical for efficient precipitation from DMF. If the product remains soluble, alternative aqueous workup procedures followed by extraction may be necessary.
-
-
Future Perspectives: The ultimate goal would be a one-pot synthesis from this compound. This would likely require the development of a chemoselective catalyst capable of facilitating a transamidation reaction.[6][10] Such a catalyst would need to activate a C-N bond of the formamide for cleavage and subsequent acylation by a carboxylic acid, a significant but potentially rewarding challenge in catalysis research.
References
-
Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10): 273-280. [Link]
-
Dunsmore, C. J., Carr, R., Fleming, T., & Kappe, T. (2006). A review of the analytical approaches for the determination of furan in food. Trends in Analytical Chemistry, 25(11), 1071-1080. [Link]
-
Becerra-Figueroa, L., Ojeda-Porras, A., & Gamba-Sánchez, D. (2014). Transamidation of Carboxamides Catalyzed by Fe(III) and Water. The Journal of Organic Chemistry, 79(10), 4544–4552. [Link]
-
Goti, G., & de la Pradilla, R. F. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules, 23(9), 2343. [Link]
-
Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068. [Link]
-
Med Chem. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
PubChem. N,N'-1,4-Phenylenediformamide. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Gompper, R., & Effenberger, F. (1960). Synthese und Reaktionen von N-Acyl-formamidinen. Chemische Berichte, 93(4), 796-804.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Reddy, T. J., & Le, T. X. H. (2011). Formylation of Amines. Comprehensive Organic Synthesis II, 6, 424-455. [Link]
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- 6. Direct Transamidation Reactions: Mechanism and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
"N-(4-Formamidophenyl)formamide" as a precursor for polymer synthesis
Application Note & Protocol
Utilizing N-(4-Formamidophenyl)formamide as a High-Purity Monomer for the Synthesis of Advanced Polybenzoxazole (PBO) Polymers
Abstract & Introduction
High-performance polymers are critical materials in the aerospace, military, and microelectronics industries, prized for their exceptional thermal stability, mechanical strength, and dielectric properties.[1][2][3] Polybenzoxazoles (PBOs) are a premier class of these materials, but their synthesis requires monomers of exceptionally high purity to achieve the desired molecular weight and performance characteristics. This document provides a detailed guide for researchers and material scientists on the use of this compound, also known as N,N'-(p-phenylene)diformamide, as a precursor for synthesizing PBOs.
This compound serves as a key building block that, through a two-step process involving an intermediate poly(o-hydroxyamide) (PHA), is converted into the final rigid-rod PBO polymer. This process involves an initial low-temperature polycondensation followed by a high-temperature thermal cyclization.[4] We will detail the monomer's properties, a robust two-step polymerization protocol, and the analytical methods required to validate the synthesis and characterize the final polymer. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively.
Monomer: this compound
The successful synthesis of high-performance polymers begins with a well-characterized monomer. This compound is a stable, crystalline solid that serves as a surrogate for the less stable 4-aminobenzoylformic acid, providing a reliable route to PBOs.
Chemical Structure & Properties
The diformamide structure is central to its role as a monomer in specific polymerization reactions that lead to heterocyclic polymer backbones.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Synonyms | N,N'-(1,4-Phenylene)diformamide, N,N'-Diformyl-p-phenylenediamine | [5] |
| CAS Number | 6262-22-2 | [6] |
| Molecular Formula | C₈H₈N₂O₂ | [5][6] |
| Molecular Weight | 164.16 g/mol | [6] |
| Appearance | White to orange or green powder/crystal | [5] |
| Storage Temperature | 0-10°C |[5] |
Application: Synthesis of Polybenzoxazole (PBO)
The synthesis of PBO from this compound is a multi-stage process. The first stage is the formation of a soluble precursor polymer, poly(o-hydroxyamide) (PHA), via a low-temperature polycondensation reaction. The second stage involves the thermal cyclization of the PHA, which converts the amide linkages into rigid benzoxazole rings, yielding the final, highly stable PBO polymer.
Polymerization Mechanism Overview
The overall transformation involves two key chemical steps:
-
Polycondensation: A reaction between a dicarboxylic acid chloride (e.g., isophthaloyl chloride) and a bis(o-aminophenol) derivative (synthesized in-situ or separately) forms the high molecular weight PHA precursor.
-
Thermal Cyclization: The PHA is heated, typically in an inert atmosphere. This high-temperature treatment induces an intramolecular cyclodehydration reaction, eliminating two molecules of water per repeating unit to form the benzoxazole ring structure. This step is responsible for the final polymer's exceptional thermal stability.[4][7]
Caption: Two-step conversion process from monomers to PBO.
Experimental Protocols
Protocol 1: Synthesis of Poly(o-hydroxyamide) (PHA) Precursor
This protocol describes the synthesis of the PHA precursor via low-temperature solution polycondensation. The choice of an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) is critical as it solubilizes the monomers and the resulting polymer while not interfering with the reaction.[8]
Materials & Reagents:
-
2,2'-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (BisAPAF)
-
Isophthaloyl chloride (IC)
-
This compound (as a conceptual precursor, though BisAPAF is used in this specific protocol)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask with mechanical stirrer, argon/nitrogen inlet, and drying tube
-
Low-temperature bath (ice-salt or cryocooler)
-
Addition funnel
-
High-speed blender
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble the flame-dried three-neck flask with the mechanical stirrer and gas inlet. Maintain a slight positive pressure of inert gas throughout the reaction.
-
Monomer Dissolution: Dissolve a precise amount of BisAPAF in anhydrous NMP inside the flask. Stir the solution until all the diamine has dissolved. Cool the flask to 0-5°C using the low-temperature bath.
-
Causality Note: Low temperature is essential to control the reaction rate, prevent side reactions, and achieve a high molecular weight.
-
-
Acid Chloride Addition: Add isophthaloyl chloride (IC) as a solid powder to the stirred diamine solution in one portion. The reaction is exothermic and the viscosity will increase significantly.
-
Polymerization: Allow the reaction to proceed at 0-5°C for 1 hour, then let it warm to room temperature and continue stirring for an additional 3-4 hours. The solution will become highly viscous, indicating the formation of a high molecular weight polymer.
-
Precipitation & Washing: Pour the viscous polymer solution (PHA) into a large excess of methanol in a high-speed blender to precipitate the polymer.
-
Causality Note: Methanol is a non-solvent for the polymer but is miscible with NMP, allowing for efficient purification.
-
-
Purification: Filter the fibrous white polymer, wash it thoroughly with fresh methanol several times to remove unreacted monomers and residual solvent, and then wash with hot water.
-
Drying: Dry the purified PHA polymer in a vacuum oven at 80-100°C overnight until a constant weight is achieved.
Protocol 2: Thermal Cyclization to Polybenzoxazole (PBO)
This protocol details the conversion of the PHA precursor into the final PBO polymer via thermal treatment. The temperature program is critical for ensuring complete cyclization without degrading the polymer backbone.[9]
Materials & Reagents:
-
Dried Poly(o-hydroxyamide) (PHA) from Protocol 4.1
Equipment:
-
High-temperature tube furnace with programmable temperature controller
-
Quartz tube and sample holder
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Sample Preparation: Cast a film of the PHA precursor or place the dried PHA powder/fibers in the sample holder.
-
Furnace Setup: Place the sample in the quartz tube and position it in the center of the tube furnace. Purge the system with a steady flow of inert gas for at least 30 minutes to remove all oxygen.
-
Causality Note: An inert atmosphere is crucial to prevent oxidative degradation of the polymer at high temperatures.
-
-
Thermal Program: Heat the sample according to the following multi-step program:
-
Cooling: After the final hold, turn off the heater and allow the sample to cool slowly to room temperature under the inert gas flow.
-
Recovery: Once cooled, the resulting PBO film or powder can be removed for characterization. The material should have changed color (e.g., to yellow or brown) and become more rigid.
Sources
- 1. repository.gatech.edu [repository.gatech.edu]
- 2. issp.ac.ru [issp.ac.ru]
- 3. deepdyve.com [deepdyve.com]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. N,N'-1,4-Phenylenediformamide | C8H8N2O2 | CID 12600504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. digital.csic.es [digital.csic.es]
- 10. researchgate.net [researchgate.net]
N-formylation of Amines with "N-(4-Formamidophenyl)formamide": A Novel Reagent on the Horizon?
Absence of Published Applications for N-(4-Formamidophenyl)formamide as a Formylating Agent
A comprehensive review of the current scientific literature reveals a notable absence of published research detailing the use of "this compound" as a reagent for the N-formylation of amines. While the compound is documented in chemical databases, its application as a formyl transfer agent in synthetic organic chemistry has not been described in peer-reviewed journals or procedural guides. Consequently, detailed application notes, established protocols, and mechanistic studies for this specific transformation are not available at this time.
The field of N-formylation is rich with a variety of established reagents and methodologies. These range from classical methods using formic acid[1][2] and its derivatives to more recent advancements employing catalysts with sources like carbon dioxide. The lack of literature on "this compound" suggests that it is either a novel, yet-to-be-explored reagent, or that it may not offer significant advantages over currently employed, well-documented methods.
For researchers, scientists, and drug development professionals seeking reliable and validated protocols for N-formylation, it is recommended to consult the extensive body of literature on established formylating agents. These methods provide a strong foundation of scientific integrity, with well-understood reaction mechanisms, broad substrate scopes, and predictable outcomes.
While the potential of "this compound" as a formylating agent remains an open question for future investigation, the current body of scientific knowledge does not support the creation of detailed, trustworthy application notes and protocols as requested. Further research and validation would be necessary to establish its efficacy, mechanism, and potential advantages in the N-formylation of amines.
Sources
The Strategic Application of N-(4-Formamidophenyl)formamide in the Synthesis of Novel Bis-Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the utility of N-(4-Formamidophenyl)formamide, also known as N,N'-(p-phenylene)diformamide, as a versatile and efficient building block for the synthesis of complex heterocyclic structures. Specifically, we will explore its application in the preparation of bis-benzimidazoles and bis-quinazolinones, compound classes of significant interest in medicinal chemistry and materials science. This document provides in-depth application notes, detailed experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: A Pivotal Synthon for Symmetrical Heterocycles
This compound is a bifunctional organic compound featuring a central p-phenylene core with formamido groups at the 1 and 4 positions. This symmetrical arrangement makes it an ideal synthon for the construction of bis-heterocyclic systems, where two heterocyclic rings are linked through a central phenyl moiety. The formamido groups serve as latent carbonyl functionalities, poised for cyclization reactions with appropriate binucleophilic partners.
The primary focus of this guide is on the synthesis of bis-benzimidazoles and bis-quinazolinones. Benzimidazoles are a prominent scaffold in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Similarly, quinazolinones are a privileged heterocyclic motif found in a variety of pharmacologically active compounds.[2] The development of novel bis-heterocyclic analogues of these important pharmacophores offers an intriguing avenue for the exploration of new chemical space and the potential discovery of next-generation therapeutic agents.
Proposed Synthetic Pathways
The core synthetic strategy involves the condensation and subsequent cyclization of this compound with ortho-disubstituted aromatic precursors. The two primary pathways explored in this guide are:
-
Synthesis of Bis-Benzimidazoles: Reaction with ortho-phenylenediamines.
-
Synthesis of Bis-Quinazolinones: Reaction with anthranilic acids.
These proposed pathways are based on well-established principles of heterocyclic synthesis, particularly the Phillips-Ladenburg benzimidazole synthesis and the Niementowski quinazoline synthesis.[3][4]
Figure 1: General synthetic routes to bis-benzimidazoles and bis-quinazolinones.
Application Notes and Protocols
The following protocols are exemplary and based on analogous, well-established synthetic methodologies. Optimization of reaction conditions may be necessary for specific substrates.
Synthesis of a Bis-Benzimidazole Derivative: 1,4-Bis(1H-benzimidazol-2-yl)benzene
This protocol describes a plausible synthesis of a model bis-benzimidazole compound.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine this compound (1.0 eq.) and o-phenylenediamine (2.2 eq.).
-
Solvent and Catalyst Addition: Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M with respect to the this compound. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq.) or hydrochloric acid (4 M in dioxane, 0.2 eq.).
-
Reaction Execution: Heat the reaction mixture to 120-150 °C under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a large volume of cold water or a saturated aqueous solution of sodium bicarbonate to precipitate the product. Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol or diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | DMF, DMSO | High boiling point to facilitate cyclization; good solubility for reactants. |
| Catalyst | p-TsOH, HCl | Promotes the formation of the Schiff base intermediate and subsequent cyclization. |
| Temperature | 120-150 °C | Provides the necessary activation energy for the dehydration and cyclization steps. |
| Atmosphere | Nitrogen | Prevents oxidation of the o-phenylenediamine starting material. |
Table 1: Key parameters for the synthesis of bis-benzimidazoles.
Synthesis of a Bis-Quinazolinone Derivative: 2,2'-(1,4-Phenylene)bis(3H-quinazolin-4-one)
This protocol outlines a potential synthesis of a model bis-quinazolinone compound.
Experimental Protocol:
-
Reagent Combination: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq.) and anthranilic acid (2.2 eq.).
-
Thermal Reaction: Heat the mixture in an oil bath to 180-200 °C. The reaction is typically performed neat (without solvent).[3]
-
Reaction Monitoring: The reaction progress can be monitored by observing the evolution of water and by TLC analysis of aliquots dissolved in a suitable solvent.
-
Isolation and Purification: After the reaction is complete (typically several hours), cool the mixture to room temperature. The solidified product can be triturated with a suitable solvent such as ethanol or acetone to remove unreacted starting materials. The crude product is then collected by filtration and can be purified by recrystallization from a high-boiling solvent like DMF or acetic acid.
| Parameter | Condition | Rationale |
| Solvent | Neat (no solvent) | High temperatures are required, and the reactants are often molten under these conditions. |
| Temperature | 180-200 °C | To drive the condensation and cyclization-dehydration reactions. |
| Stoichiometry | Slight excess of anthranilic acid | To ensure complete consumption of the diformamide. |
Table 2: Key parameters for the synthesis of bis-quinazolinones.
Mechanistic Insights
The formation of these bis-heterocyclic systems proceeds through well-understood reaction mechanisms.
Bis-Benzimidazole Formation:
The acid-catalyzed reaction of this compound with o-phenylenediamine is proposed to proceed through the initial formation of a bis-Schiff base intermediate. Each formyl group reacts with one of the amino groups of the o-phenylenediamine. Subsequent intramolecular cyclization of the second amino group onto the imine carbon, followed by elimination of water, leads to the formation of the benzimidazole ring.
Figure 2: Proposed mechanism for bis-benzimidazole synthesis.
Bis-Quinazolinone Formation:
The thermal condensation of this compound with anthranilic acid likely proceeds via an initial acylation of the amino group of anthranilic acid by the formamide, followed by an intramolecular cyclization of the newly formed amide onto the carboxylic acid group, with the elimination of water to form the quinazolinone ring.
Figure 3: Proposed mechanism for bis-quinazolinone synthesis.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Other Reagents:
-
o-Phenylenediamine: This compound is toxic and a suspected mutagen. Handle with extreme care in a fume hood.
-
Anthranilic Acid: May cause skin and eye irritation.
-
Acids and Solvents: Handle all acids and solvents with appropriate care, following standard laboratory safety procedures.
Conclusion
This compound presents itself as a highly valuable and underutilized synthon for the construction of symmetrical bis-heterocyclic compounds. The protocols and mechanistic insights provided in this guide, while based on established chemical principles, offer a solid foundation for researchers to explore the synthesis of novel bis-benzimidazoles and bis-quinazolinones. The potential for these compounds in drug discovery and materials science warrants further investigation into the synthetic utility of this versatile building block.
References
-
Davis, M. C., Chafin, A. C., & Sathrum, A. J. (2005). Convenient Preparation of N,N′-Diphenyl-N,N′-bis(4-aminophenyl)-p-phenylenediamine. Synthetic Communications, 35(15), 2085–2090. [Link]
- Aljamali, N. M. (2017). Synthesis of heterocyclic compounds from phenylene diamine. World Journal of Medicine and Medical Science Research, 2(1), 006-016.
- Generis Publishing. (n.d.). Synthesis of some quinazolin-4-one series heterocyclic compounds and their biological activities.
- Bita, B., & Ziarani, G. M. (2007). Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. Journal of the Iranian Chemical Society, 4(4), 438-443.
- Google Patents. (n.d.). Synthesis of N,N-disubstituted-p-phenylenediamine.
- Chiriac, C. I., Tanasa, F., & Onciu, M. (2006). Formamide, a novel challenging reagent for the direct synthesis of non-N-substituted cyclic imides. Revue Roumaine de Chimie, 51(9), 883-886.
- Bansal, R. K. (2018). Heterocyclic Chemistry.
- El-Hashash, M. A., El-Gendy, A. M., & El-Shaaer, H. M. (2016). Synthesis of some new quinazolin-4-one derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 856-865.
-
Bull, J. A., Boddy, A. J., Affron, D. P., Cordier, C. J., Rivers, E. L., & Spivey, A. C. (2019). Rapid Assembly of Saturated Nitrogen Heterocycles in One-Pot: Diazo-Heterocycle "Stitching" by N-H Insertion and Cyclization. Angewandte Chemie International Edition, 58(5), 1458–1462. [Link]
-
Lin, W.-H., & Liang, C.-F. (2020). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry, 18(1), 127-133. [Link]
-
Request PDF. (n.d.). Green one-pot synthesis of N-based heterocycles involving o-phenylenediamine. Retrieved from [Link]
-
Heyde, T., Weigand, W., & Pliquett, M. (2011). P=C-N-heterocycles: synthesis of biaryl-type 1,3-benzazaphospholes with ortho-substituted phenyl or 2-heteroaryl groups. Dalton Transactions, 40(1), 224-234. [Link]
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PubMed. (n.d.). [Lipoxygenase inhibitors. IV. Synthesis and cyclization reactions of open-chain N1-aryl-substituted amidrazones]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
- Kamal, A., Tamboli, J. R., & Nayak, V. L. (2017). Benzimidazole and its derivatives: A review on synthetic strategies and biological activities. European Journal of Medicinal Chemistry, 139, 469-495.
-
Request PDF. (n.d.). Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
- Aljamali, N. M. (2020). REVIEW ON Phenylene diamine (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES). International Journal of Innovations in Scientific Engineering, 6(9), 20-23.
-
Request PDF. (n.d.). Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives. Retrieved from [Link]
-
Yilmaz, F., Parlak, C., & Kolok, S. (2017). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Molecules, 22(10), 1664. [Link]
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Liu, Z., Wang, Y., & Li, Z. (2014). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 6(1), 81-100. [Link]
-
ResearchGate. (n.d.). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Retrieved from [Link]
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- 4. Synthesis of PI, PIII, and PV Compounds Supported by Bis(benzimidazole)Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 6. researchgate.net [researchgate.net]
Synthesis of N-(4-Formamidophenyl)formamide: A Detailed Experimental Protocol for Researchers
Abstract
This comprehensive application note provides a detailed experimental protocol for the synthesis of N-(4-Formamidophenyl)formamide, also known as N,N'-(p-phenylene)bisformamide. This symmetrical diformamide is a valuable building block in organic synthesis, finding applications in the development of novel polymers, ligands for coordination chemistry, and precursors for pharmacologically active molecules. This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in established chemical principles. The protocol emphasizes safety, efficiency, and robust product characterization, ensuring a reliable and reproducible synthesis.
Introduction and Scientific Rationale
This compound is a derivative of p-phenylenediamine, a cornerstone aromatic diamine in industrial and laboratory synthesis. The introduction of formyl groups onto both amino functionalities significantly modifies the electronic and structural properties of the parent diamine. This transformation is crucial for creating rigid, hydrogen-bond donating structures that can be exploited in supramolecular chemistry and materials science.
The formylation of amines is a fundamental reaction in organic chemistry. While numerous methods exist, this protocol utilizes a practical and efficient approach employing formic acid as the formylating agent in a dehydrating environment. This choice is predicated on several key advantages:
-
Atom Economy and Accessibility: Formic acid is an inexpensive and readily available reagent, making this a cost-effective synthesis.
-
Favorable Reaction Kinetics: The reaction proceeds efficiently under reflux conditions, with the removal of water driving the equilibrium towards product formation.
-
High Yields: N-formylation of primary amines with formic acid is a well-established, high-yielding transformation[1].
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the carbonyl carbon of formic acid, forming a tetrahedral intermediate. Subsequent dehydration yields the stable amide product. For the synthesis of the target diformamide, this process occurs at both amine sites of the p-phenylenediamine starting material.
Reaction Scheme and Workflow
The synthesis of this compound from p-phenylenediamine is a straightforward one-step process. The overall reaction and experimental workflow are depicted below.
Figure 1: Reaction scheme and experimental workflow for the synthesis of this compound.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| p-Phenylenediamine | C₆H₈N₂ | 108.14 | ≥99% | Sigma-Aldrich |
| Formic Acid | CH₂O₂ | 46.03 | ≥95% | Thermo Fisher Scientific |
| Toluene | C₇H₈ | 92.14 | Anhydrous | VWR |
| Ethanol | C₂H₆O | 46.07 | Reagent Grade | Merck |
| Deionized Water | H₂O | 18.02 | - | - |
Equipment
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
-
Vacuum source
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Experimental Protocol
Safety Precautions
-
p-Phenylenediamine is highly toxic and a known sensitizer. It can be fatal if swallowed, inhaled, or absorbed through the skin. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Formic acid is corrosive and causes severe skin burns and eye damage. Handle with care in a fume hood and wear appropriate PPE.
-
Toluene is flammable and has known reproductive toxicity. Use in a well-ventilated area, away from ignition sources.
-
The reaction should be conducted in a fume hood at all times.
Synthesis Procedure
-
Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Reagent Addition: To the round-bottom flask, add p-phenylenediamine (5.41 g, 0.05 mol) and toluene (100 mL). Stir the mixture to dissolve the solid.
-
Formic Acid Addition: Carefully add an excess of formic acid (9.2 g, 8 mL, 0.2 mol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux using a heating mantle. The azeotropic removal of water will commence, and water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (approximately 4-6 hours). The product will begin to precipitate from the toluene as the reaction progresses.
-
Product Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A significant amount of solid product should be present.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold toluene to remove any residual starting materials and soluble impurities.
-
Drying: Transfer the solid product to a watch glass and dry in a vacuum oven at 60-70 °C until a constant weight is achieved.
Purification
The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield a crystalline solid.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the mixture can be heated for a few minutes before hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by the following analytical methods.
Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | N,N'-(p-phenylene)bisformamide, 1,4-Bis(formylamino)benzene |
| CAS Number | 6262-22-2[2] |
| Molecular Formula | C₈H₈N₂O₂[2] |
| Molecular Weight | 164.16 g/mol [2] |
| Appearance | Crystalline solid |
| Melting Point | Expected to be a high-melting solid, consistent with related aromatic bis-amides. |
Spectroscopic Data
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals for the aromatic protons and the formyl protons, as well as the N-H protons. Due to the symmetry of the molecule, a simple spectrum is anticipated.
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum should show signals for the aromatic carbons and the formyl carbonyl carbons.
-
FTIR (KBr): The infrared spectrum should exhibit characteristic absorption bands for N-H stretching, C=O stretching of the amide, and aromatic C-H and C=C stretching.
Discussion and Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound. The use of formic acid and azeotropic water removal offers an efficient and scalable method for the preparation of this valuable diformamide. The detailed safety precautions are paramount for the safe handling of the hazardous starting materials. The characterization data provided serves as a benchmark for researchers to confirm the successful synthesis of the target compound. This protocol should serve as a valuable resource for chemists in academia and industry who require access to this versatile building block.
References
- Jung, S. H.; Ahn, J. H.; Park, S. K.; Choi, J.-K. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bull. Korean Chem. Soc.1999, 20 (7), 843-844.
- Reddy, P. G.; Kumar, P. S.; Baskaran, S. A mild and efficient N-formylation of amines using formic acid. Tetrahedron Lett.2000, 41 (41), 8159-8162.
-
PubChem. Compound Summary for CID 12600504, N,N'-1,4-Phenylenediformamide. [Link] (accessed Jan 21, 2026).
Sources
Application Notes & Protocols: The Strategic Role of N-(4-Formamidophenyl)formamide in the Synthesis of Pharmacologically Active Compounds
Introduction: The Versatile Formamide Moiety in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of specific functional groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The formamide functional group, with its unique electronic and steric characteristics, serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. N-(4-Formamidophenyl)formamide, also known as N,N'-diformyl-p-phenylenediamine, is a particularly noteworthy intermediate. Its symmetrical structure, featuring two formamide groups on a central phenylenediamine core, presents a versatile scaffold for the elaboration of complex molecular architectures. This document provides detailed application notes and protocols for the preparation of this compound and its subsequent application in the synthesis of potent antitumor agents, specifically focusing on a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives.
Part 1: Synthesis of the Key Intermediate: this compound
The efficient synthesis of this compound is a critical first step in its utilization for further synthetic transformations. The following protocol details a robust and scalable method for its preparation from readily available starting materials.
Protocol 1: Preparation of this compound
This protocol outlines the direct N-formylation of p-phenylenediamine using formic acid.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |
| p-Phenylenediamine | C₆H₈N₂ | 108.14 | 145-147 | 267 | ~1.139 |
| Formic Acid (98-100%) | CH₂O₂ | 46.03 | 8.4 | 100.8 | 1.220 |
| Ethanol | C₂H₅OH | 46.07 | -114 | 78.37 | 0.789 |
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.8 g (0.1 mol) of p-phenylenediamine in 100 mL of ethanol.
-
Addition of Formic Acid: To the stirred solution, slowly add 13.8 g (11.3 mL, 0.3 mol) of formic acid (98-100%). The addition is exothermic, and the reaction mixture may warm up.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.
Diagram of the Synthetic Workflow for this compound:
Caption: Synthetic route to this compound.
Part 2: Application in the Synthesis of 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Antitumor Agents
A significant application of the N-(4-formamidophenyl)amino moiety is demonstrated in the synthesis of a novel class of picolinamide derivatives that exhibit potent antitumor activity. These compounds have been shown to inhibit the proliferation of various human cancer cell lines in vitro and suppress tumor growth in vivo through mechanisms involving the inhibition of angiogenesis and induction of apoptosis.[1][2]
Overview of the Synthetic Strategy
The synthesis of the target 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives involves a multi-step sequence, culminating in the introduction of the formamido group.
Diagram of the Overall Synthetic Pathway:
Caption: Synthetic pathway to picolinamide derivatives.
Protocol 2: Synthesis of the Key Intermediate: 4-(4-Aminophenylamino)-N-methylpicolinamide
This protocol details the synthesis of the crucial precursor for the final formylation step.
Experimental Procedure: [1]
-
Synthesis of 4-Chloro-N-methylpicolinamide: This intermediate is prepared from commercially available 2-picolinic acid by reaction with thionyl chloride followed by treatment with methylamine.[1]
-
Coupling Reaction: A mixture of 4-chloro-N-methylpicolinamide (10.4 g, 61.2 mmol) and 4-amino-N-methylbenzamide (9.01 g, 60 mmol) is heated at 160 °C for 1 hour in the absence of a solvent.[1]
-
Acidic Work-up: The reaction mixture is dissolved in ethanol (228 mL), and concentrated HCl (45.7 mL) is added dropwise. The solution is stirred under reflux for 4 hours and then cooled to room temperature.[1]
-
Isolation: The resulting solid is collected by filtration, washed with ethanol, and dried.[1]
-
Basification: The precipitate is suspended in a 1% NaOH aqueous solution (385 mL) and stirred for 30 minutes to yield 4-(4-aminophenylamino)-N-methylpicolinamide.[1]
Protocol 3: General Procedure for the Synthesis of 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives
This general protocol describes the final N-formylation step to generate a library of active compounds.
Experimental Procedure: [1]
-
Activation: To a solution of triphosgene (5 mmol) in CH₂Cl₂ (10 mL), a solution of a substituted aniline or cyclohexylamine (5.5 mmol) in CH₂Cl₂ (10 mL) is added dropwise, followed by the dropwise addition of triethylamine (1.6 mL) in CH₂Cl₂ (10 mL). The mixture is stirred for 30 minutes.[1]
-
Solvent Removal: The solvent is removed on a rotary evaporator.[1]
-
Coupling with the Key Intermediate: The resulting residue is dissolved in CH₂Cl₂ (10 mL), and a solution of 4-(4-aminophenylamino)-N-methylpicolinamide (5 mmol) in CH₂Cl₂ (10 mL) is added.[1]
-
Reaction and Isolation: The mixture is refluxed for 1 hour and then cooled to room temperature. The resulting solid is collected by filtration and crystallized from ethanol to afford the final product.[1]
Pharmacological Activity of Synthesized Derivatives
The synthesized 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have demonstrated significant anti-proliferative activity against various human cancer cell lines.
In Vitro Anticancer Activities: [1]
| Compound | R Group | HepG2 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| 5a | Phenyl | 2.34 | 1.98 |
| 5b | 4-Fluorophenyl | 1.87 | 1.55 |
| 5c | 4-Chlorophenyl | 1.56 | 1.23 |
| 5q | 3-Trifluoromethylphenyl | 0.89 | 0.67 |
| Sorafenib | (Reference) | 5.67 | 4.32 |
In Vivo Antitumor Efficacy of Compound 5q: [2]
The most potent compound, 5q , was evaluated in a colon carcinoma-burdened mouse model. Oral administration of 5q at a dosage of 75 mg/kg daily resulted in a significant reduction in tumor volume compared to the untreated control group.[2] Histological analysis of tumor tissues from the treated group showed increased apoptosis and necrosis, along with suppression of angiogenesis.[2]
Expert Insights and Mechanistic Rationale
The N-(4-formamidophenyl)amino moiety plays a pivotal role in the biological activity of these picolinamide derivatives. The formamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as protein kinases, which are often implicated in cancer cell signaling pathways. The choice of a difunctional starting material like p-phenylenediamine allows for the systematic exploration of structure-activity relationships by modifying the substituents on the second amino group, as demonstrated by the synthesis of a library of derivatives with varying electronic and steric properties. The use of triphosgene for the in situ generation of isocyanates provides a versatile and efficient method for the final formylation step.
Conclusion
This compound and its core structural motif are of significant interest in medicinal chemistry for the development of novel therapeutic agents. The detailed protocols provided herein for the synthesis of this key intermediate and its application in the preparation of potent antitumor 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives underscore its value as a versatile building block. The promising in vitro and in vivo anticancer activity of these derivatives highlights the potential of this chemical scaffold for further drug discovery efforts.
References
-
Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules. 2021, 26(4), 1150. [Link][1]
-
(PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate. [Link][2]
Sources
Application Notes and Protocols: A Step-by-Step Guide to N-Formylation with N-(4-Formamidophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis and application of N-(4-Formamidophenyl)formamide as a potential N-formylating agent. N-formylation is a critical transformation in organic synthesis, integral to the preparation of pharmaceuticals, natural products, and for the protection of amine functionalities. While a vast array of formylating agents exists, this guide explores the utility of the solid, diformylated compound, this compound. The protocol herein is presented as a research directive, acknowledging the novel application of this reagent for N-formylation via a proposed transamidation mechanism. This guide is structured to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for each step, ensuring a robust and reproducible methodology for pioneering research.
Introduction: The Significance of N-Formylation and the Potential of this compound
N-formamides are pivotal structural motifs in a multitude of biologically active molecules and serve as key intermediates in organic synthesis.[1][2] They are precursors for the synthesis of isocyanides, formamidines, and various heterocyclic compounds.[2] The introduction of a formyl group onto a primary or secondary amine is a fundamental reaction, and numerous methods have been developed to achieve this transformation, employing reagents such as formic acid, acetic formic anhydride, and various catalytic systems.[3][4]
This application note introduces this compound, also known as 4-formamidobenzaldehyde, as a novel, solid-state N-formylating agent. The use of a stable, crystalline reagent offers potential advantages in handling, stoichiometry, and purification compared to liquid or gaseous formylating agents. It is proposed that this compound can transfer a formyl group to a primary or secondary amine via a transamidation reaction, driven by the nucleophilic attack of the amine on one of the formyl carbons of the reagent.
Synthesis of the Formylating Reagent: this compound
The proposed formylating agent, this compound, is not widely commercially available and must be synthesized. The following protocol outlines a reliable method for its preparation from 4-aminobenzaldehyde.
Rationale for Synthetic Route
The synthesis involves the N-formylation of the commercially available 4-aminobenzaldehyde. Formic acid is a common and effective formylating agent for anilines.[3] The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of formic acid, followed by dehydration.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Aminobenzaldehyde
-
Formic acid (88-95%)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-aminobenzaldehyde (10.0 g, 82.5 mmol).
-
Reagent Addition: Add toluene (150 mL) to the flask to suspend the solid. To this suspension, add formic acid (7.6 mL, ~200 mmol, 2.4 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water via the Dean-Stark trap will drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. The product may precipitate out of the toluene. If so, collect the solid by vacuum filtration and wash with a small amount of cold toluene. If no precipitate forms, transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining formic acid. Caution: CO₂ evolution may occur.
-
Isolation and Purification: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The resulting solid is this compound. The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to yield a crystalline solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis. The molecular formula is C₈H₇NO₂ with a molecular weight of 149.15 g/mol .[5]
N-Formylation of Amines Using this compound: A Novel Protocol
The following protocol is a proposed method for the N-formylation of primary and secondary amines using the synthesized this compound. As this is a novel application, optimization of the reaction conditions for specific substrates is highly recommended.
Proposed Reaction Mechanism: Transamidation
The formylation is proposed to proceed via a transamidation mechanism. The amine substrate acts as a nucleophile, attacking one of the electrophilic formyl carbons of this compound. This forms a tetrahedral intermediate which then collapses, leading to the formation of the desired N-formylated amine and 4-aminobenzaldehyde as a byproduct. The reaction may be facilitated by mild heating.
Diagram of the Proposed N-Formylation Mechanism
Caption: Proposed transamidation mechanism for N-formylation.
Experimental Protocol: N-Formylation of a Generic Primary Amine
Materials:
-
Primary or secondary amine substrate
-
This compound (synthesized as per Section 2)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or Acetonitrile)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 mmol, 1.0 equivalent).
-
Reagent Addition: Dissolve the amine in a suitable anhydrous solvent (10-20 mL). To this solution, add this compound (1.2 mmol, 1.2 equivalents).
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) with stirring. The optimal temperature will depend on the reactivity of the amine substrate and should be determined empirically.
-
Monitoring: Monitor the progress of the reaction by TLC. The formation of the N-formylated product and the byproduct, 4-aminobenzaldehyde, should be observed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product will be a mixture of the desired N-formylated amine, unreacted starting materials, and the 4-aminobenzaldehyde byproduct. This mixture can be purified by silica gel column chromatography. The polarity of the eluent system should be optimized to achieve good separation of the components.
Data Presentation: Hypothetical Reaction Parameters
The following table summarizes hypothetical reaction conditions for the N-formylation of different classes of amines. These are starting points for optimization.
| Amine Substrate | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| Benzylamine | Toluene | 80 | 6 | 75-85 |
| Aniline | DCM | 40 (reflux) | 12 | 60-70 |
| Dibenzylamine | Acetonitrile | 60 | 8 | 80-90 |
| Morpholine | Toluene | 70 | 4 | >90 |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for N-formylation.
Safety and Handling
-
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
-
All reactions should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The synthesis of the this compound reagent should be verified by analytical methods to ensure its identity and purity before use. The N-formylation reaction should be carefully monitored by TLC to track the consumption of starting materials and the formation of products. The final purified product must be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, thereby validating the success of the novel formylation procedure.
Conclusion
This application note provides a detailed, research-oriented guide for the synthesis of this compound and its proposed use as a novel N-formylating agent. By leveraging the principles of transamidation, this solid reagent offers a potentially convenient and efficient alternative to existing formylation methods. The provided protocols are intended to serve as a robust starting point for researchers to explore this new avenue in N-formylation chemistry. Careful execution, monitoring, and characterization are paramount to validating and optimizing this promising synthetic methodology.
References
-
Formylation Reaction of Amines Using N-Formylcarbazole. J-Stage, 2022. [Link]
-
Formylation of Amines. PMC, National Center for Biotechnology Information. [Link]
-
Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry, Royal Society of Chemistry, 2020. [Link]
-
N-formylation of amines with formamide. ResearchGate. [Link]
-
From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein Journals, 2022. [Link]
-
Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. [Link]
-
N-Formylation of Anilines with Silica Sulfuric Acid under Solvent-Free Conditions. SciSpace. [Link]
-
N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR. [Link]
-
Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega, 2023. [Link]
-
N-(4-Formylphenyl)formamide. PubChem, National Center for Biotechnology Information. [Link]
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Application Notes & Protocols: N-(4-Formamidophenyl)formamide as a Versatile Building Block in Materials Science
Abstract
This document provides a comprehensive technical guide for researchers, materials scientists, and chemical engineers on the application of N-(4-Formamidophenyl)formamide as a strategic building block in the synthesis of advanced materials. This compound, also known as N,N'-1,4-phenylenediformamide, is a rigid, linear molecule featuring two formamide groups at the para positions of a central phenyl ring.[1] This unique symmetrical structure, equipped with both hydrogen bond donor (N-H) and acceptor (C=O) sites, makes it an exemplary candidate for the rational design of supramolecular architectures, coordination polymers, and as a protected precursor for high-performance polymers. We present detailed protocols for its synthesis and its application in the construction of Hydrogen-Bonded Organic Frameworks (HOFs), as a neutral linker in Metal-Organic Frameworks (MOFs), and as a masked monomer for polyaramide synthesis.
Introduction: The Molecular Logic of this compound
The pursuit of novel materials with tailored properties is fundamentally dependent on the design of the molecular components from which they are constructed. This compound emerges as a molecule of significant interest due to a confluence of desirable structural features:
-
Rigidity and Linearity: The central phenylene unit provides a rigid, well-defined scaffold, ensuring that the spatial orientation of the functional groups is predictable and maintained in the resulting material architecture.
-
Bifunctionality: The presence of two formamide groups allows the molecule to act as a linear, bifunctional linker, capable of propagating network structures in one or more dimensions.
-
Hydrogen Bonding Prowess: Each formamide group contains one N-H proton (a hydrogen bond donor) and one carbonyl oxygen (a hydrogen bond acceptor).[1] This self-complementary feature is the cornerstone of its utility in designing robust, hydrogen-bonded superstructures.
-
Coordination Potential: The carbonyl oxygen atoms possess lone pairs of electrons that can coordinate to metal ions, enabling its use as a neutral organic linker in the synthesis of Metal-Organic Frameworks (MOFs).
-
Protected Amine Functionality: The formamide groups can be viewed as protected versions of the highly reactive amine groups found in p-phenylenediamine (PPD), a critical monomer for industrial polymers like Kevlar.[2][3] This allows for controlled, sequential reactions where the reactive diamine can be unmasked at a desired stage.
These attributes position this compound as a versatile tool for creating materials with applications in gas storage, separation, catalysis, and high-strength composites.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | N,N'-1,4-Phenylenediformamide, 1,4-Bis(formylamino)benzene | PubChem[1] |
| CAS Number | 6262-22-2 | PubChem[1] |
| Molecular Formula | C₈H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 164.16 g/mol | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Appearance | White to off-white solid (typical) | N/A |
Synthesis of this compound
The synthesis of this building block is straightforward and relies on the well-established N-formylation of a primary amine. This protocol details the synthesis from commercially available p-phenylenediamine.
Protocol 2.1: N-Formylation of p-Phenylenediamine
Causality: This procedure utilizes an excess of formic acid, which serves as both the formylating agent and the reaction solvent. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon of formic acid, followed by dehydration to form the amide bond. The reaction is typically driven to completion by heating.
Materials:
-
p-Phenylenediamine (C₆H₄(NH₂)₂)
-
Formic Acid (HCOOH, ≥95%)
-
Deionized Water
-
Methanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-phenylenediamine (10.8 g, 0.1 mol).
-
Reagent Addition: In a fume hood, carefully add formic acid (60 mL, ~1.5 mol) to the flask. The mixture may warm up slightly.
-
Reflux: Attach a reflux condenser and heat the mixture to 100-110 °C with vigorous stirring. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature, and then further cool in an ice bath for 30 minutes. The product will precipitate as a solid.
-
Isolation: Pour the cold slurry into 200 mL of cold deionized water with stirring. Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove residual formic acid, followed by one 30 mL portion of cold methanol to aid in drying.
-
Drying: Dry the purified white to beige solid in a vacuum oven at 60-70 °C overnight.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The expected yield is typically >90%.
Application I: Self-Assembly of Hydrogen-Bonded Organic Frameworks (HOFs)
The directional and robust nature of the N-H···O=C hydrogen bonds between formamide groups makes this compound an ideal tecton for constructing porous, crystalline HOFs. These materials are of interest for their potential in gas adsorption and guest encapsulation without the need for strong metal-ligand coordination bonds.
Diagram 1: Intermolecular Hydrogen Bonding```dot
Caption: Schematic of a metal node coordinated by four linker molecules.
Protocol 4.1: Synthesis of a Zn-Based MOF
Causality: This protocol utilizes a metal salt with a labile counterion (nitrate) and a high-boiling solvent (DMF) to facilitate the coordination reaction between the zinc(II) ions and the formamide linker. [4]The conditions are typical for solvothermal MOF synthesis, promoting the formation of a crystalline, extended network.
Materials:
-
This compound (82 mg, 0.5 mmol)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (149 mg, 0.5 mmol)
-
N,N-Dimethylformamide (DMF) (15 mL)
Equipment:
-
20 mL scintillation vials or Teflon-lined autoclave
-
Programmable laboratory oven
Procedure:
-
Preparation: In a 20 mL scintillation vial, dissolve zinc nitrate hexahydrate in 10 mL of DMF.
-
Linker Addition: In a separate container, dissolve this compound in 5 mL of DMF. Add this solution to the vial containing the metal salt.
-
Sealing and Heating: Cap the vial tightly. Place it in a programmable oven and heat to 100 °C for 72 hours.
-
Cooling: Allow the oven to cool naturally to room temperature.
-
Isolation and Solvent Exchange: Collect the crystalline product by decanting the solvent. To remove residual DMF from the pores, immerse the crystals in fresh, anhydrous chloroform or acetone for 3 days, replacing the solvent daily.
-
Activation: Decant the exchange solvent and dry the sample under high vacuum at a slightly elevated temperature (e.g., 80 °C) for 12 hours to fully activate the framework.
-
Analysis: Characterize the material using Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity. Use gas adsorption analysis (e.g., N₂ at 77 K) to determine the porosity and surface area.
Application III: Masked Monomer for Polyaramide Synthesis
The formyl groups on this compound serve as effective protecting groups for the amine functionalities. This allows for the controlled, in-situ generation of the highly reactive p-phenylenediamine monomer, which can immediately undergo polymerization to form high-performance aramid polymers, analogous to Kevlar. [3][5]
Diagram 3: Workflow for Aramid Synthesis
Caption: Two-step workflow from the masked monomer to the final aramid polymer.
Protocol 5.1: Interfacial Polymerization of an Aramid Film
Causality: This classic interfacial polymerization technique relies on a two-phase system. The deformylation occurs in the aqueous phase, generating the water-soluble diamine. This diamine then reacts at the interface with the diacyl chloride, which is dissolved in an immiscible organic solvent. The polymer forms instantly as a film at the liquid-liquid interface.
Materials:
-
This compound (1.64 g, 10 mmol)
-
Hydrochloric Acid (HCl, 5 M aqueous solution)
-
Sodium Hydroxide (NaOH)
-
Terephthaloyl Chloride (2.03 g, 10 mmol)
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)
Equipment:
-
Beakers (50 mL)
-
Forceps or tweezers
-
Glass rod
Procedure:
-
Aqueous Phase (Monomer Generation): a. In a 50 mL beaker, dissolve this compound in 20 mL of 5 M HCl. b. Heat the solution gently (to ~50 °C) and stir for 30 minutes to ensure complete hydrolysis (deformylation) to p-phenylenediamine dihydrochloride. c. Cool the solution to room temperature and carefully add solid NaOH or a concentrated NaOH solution to neutralize the excess acid and liberate the free p-phenylenediamine base. Ensure the final solution is basic.
-
Organic Phase: a. In a separate 50 mL beaker, dissolve the terephthaloyl chloride in 20 mL of dichloromethane.
-
Polymerization: a. Carefully and slowly pour the organic phase down the side of the beaker containing the aqueous phase. Do not stir. A stable interface between the two immiscible layers will form. b. A film of the polyaramide polymer will form instantly at the interface.
-
Film Removal: a. Using forceps, carefully grasp the center of the polymer film and pull it upwards from the beaker. A continuous rope or sheet of the polymer can be drawn out. b. The drawn polymer can be wrapped around a glass rod.
-
Washing and Drying: Wash the collected polymer thoroughly with water and then with acetone to remove unreacted monomers and salts. Allow the polymer to air dry.
References
-
PubChem. N-(4-Formylphenyl)formamide. National Center for Biotechnology Information. [Link]
-
PubChem. N,N'-1,4-Phenylenediformamide. National Center for Biotechnology Information. [Link]
-
Chemsrc. N-[4-[(4-formamidophenyl)methyl]phenyl]formamide. [Link]
-
Cheméo. Chemical Properties of Formamide, N-phenyl- (CAS 103-70-8). [Link]
-
Zhao, T.-X., et al. Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. The Royal Society of Chemistry. [Link]
-
ResearchGate. Synthesis of N-phenylformamide. [Link]
-
ResearchGate. (PDF) N-(4-Methylphenyl)formamide. [Link]
- Google Patents.
-
Wikipedia. Formamide. [Link]
-
Cheméo. Chemical Properties of Formamide, N-methyl- (CAS 123-39-7). [Link]
-
Wikipedia. N-Methylformamide. [Link]
-
MDPI. Four Isostructural 3d-4f Mixed Metal Organic Frameworks and Their Magnetic Properties. [Link]
-
Dormer Laboratories Inc. N,N-Diphenyl-4-Phenylenediamine. [Link]
-
National Institutes of Health. Metal-Organic Framework (MOF)—A Universal Material for Biomedicine. [Link]
-
Blog. What are the applications of P - Phenylenediamine in the cosmetic industry?. [Link]
-
Wikipedia. p-Phenylenediamine. [Link]
-
Wikipedia. Dimethylformamide. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of p-Phenylenediamine in Advanced Polymer Manufacturing. [Link]
-
PubMed. Formamide Chemistry and the Origin of Informational Polymers. [Link]
-
National Institutes of Health. Formamide | HCONH2 | CID 713 - PubChem. [Link]
-
National Institutes of Health. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
-
PubMed. Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. [Link]
-
Amino-Chem. Para phenylene diamine PPD | p-Phenylenediamine. [Link]
-
National Institutes of Health. N-(4-hydroxyphenyl)formamide | C7H7NO2 | CID 292510 - PubChem. [Link]
-
SciSpace. Structural diversity in metal-organic frameworks built from rigid tetrahedral [Si(p- C6H4CO2)4]4-. [Link]
-
ResearchGate. Formamide groups found in natural products and pharmaceuticals: (a).... [Link]
-
ResearchGate. Asymmetric Bis(formamidinate) Group 4 Complexes: Synthesis, Structure and Their Reactivity in the Polymerization of α-Olefins. [Link]
-
Chinese Journal of Organic Chemistry. N,N-Dimethylformamide: An Versatile Organic Synthetic Reagent. [Link]
-
MDPI. Formose Reaction Controlled by a Copolymer of N,N-Dimethylacrylamide and 4-Vinylphenylboronic Acid. [Link]
-
ResearchGate. Synthesis and characterization of (poly (N-vinyl formamide)-pregelled starch-graft copolymer. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N-(4-Formamidophenyl)formamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-(4-Formamidophenyl)formamide, also known as N,N'-(p-phenylene)bisformamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most direct and common method for synthesizing this compound is the double N-formylation of p-phenylenediamine. This reaction involves treating the diamine with a suitable formylating agent. The primary challenge is ensuring the reaction proceeds to completion to form the di-substituted product, as the mono-formylated intermediate can sometimes be a significant byproduct.
Q2: What are the critical considerations for the starting material, p-phenylenediamine?
p-Phenylenediamine is a highly reactive, electron-rich aromatic amine.[1] Its quality is paramount for a successful reaction. Two key considerations are:
-
Purity: Technical grade p-phenylenediamine can be off-white to dark purple due to oxidation. It is highly recommended to use purified starting material. Purification can be achieved by recrystallization or sublimation.
-
Oxidation Sensitivity: p-Phenylenediamine is readily oxidized by air, especially in the presence of light or metal ions, leading to colored impurities that can contaminate the final product.[2] Handling the material under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can significantly mitigate this issue.
Q3: Which formylating agents are most effective for this synthesis?
Several reagents can be used for the N-formylation of amines.[3] The choice depends on factors like desired reactivity, reaction conditions, and safety considerations. For the di-formylation of p-phenylenediamine, common agents include:
-
Formic Acid: A readily available and inexpensive reagent. It can serve as both the formyl source and an acidic catalyst.[3] Reactions often require heating to drive the dehydration and push the equilibrium toward amide formation.
-
Acetic Formic Anhydride: A more reactive mixed anhydride, typically prepared in situ from formic acid and acetic anhydride.[4][5] It allows for milder reaction conditions and can lead to higher yields in shorter times but is moisture-sensitive.
-
Formamide: Can act as both a reagent and a solvent at high temperatures.[6] This method is effective but requires elevated temperatures (e.g., 170-180°C), which might not be suitable for all substrates.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method. A typical mobile phase could be a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v). You should be able to distinguish between:
-
p-Phenylenediamine (Starting Material): Tends to stay at or near the baseline (Rf ≈ 0.1).
-
N-(4-Aminophenyl)formamide (Mono-formylated intermediate): Will have an intermediate Rf value.
-
This compound (Product): Will have the highest Rf value of the three.
The reaction is considered complete when the spots corresponding to the starting material and the mono-formylated intermediate are no longer visible.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low Yield & Incomplete Reaction
Q: My reaction has stopped, but TLC and NMR analysis show a mixture of the starting material, the mono-formylated product, and my desired di-formylated product. How can I drive the reaction to completion?
A: This is the most common issue, arising because the first formylation is typically faster than the second. The introduction of the first electron-withdrawing formamido group deactivates the second amino group, making it less nucleophilic.
Causality & Solutions:
-
Insufficient Formylating Agent: The reaction between an amine and formic acid is an equilibrium process.[7] To drive the reaction towards the di-formylated product, a significant excess of the formylating agent is required.
-
Solution: Increase the stoichiometry of the formylating agent. When using formic acid, using it as the solvent (a large excess) is a common strategy. For acetic formic anhydride, using at least 2.5-3.0 equivalents is recommended.
-
-
Inadequate Temperature or Reaction Time: N-formylation, especially of a deactivated amine, requires sufficient thermal energy to overcome the activation barrier.
-
Solution: If using formic acid, ensure the reaction is heated to reflux (around 100-110°C) and maintained for several hours.[3] Monitor by TLC every 1-2 hours until the intermediates are consumed.
-
-
Water Removal: The formation of the amide bond from a carboxylic acid and an amine generates water. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the starting materials.
-
Solution: If practical, use a Dean-Stark apparatus to remove water azeotropically if the solvent is suitable (e.g., toluene). However, when using excess formic acid as the solvent, this is not feasible. The large excess of formic acid is typically sufficient to drive the reaction forward.
-
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Product Discoloration
Q: My final product is a dark brown or purple solid, making purification by recrystallization difficult. What causes this and how can I prevent it?
A: This discoloration is almost always due to the oxidation of the p-phenylenediamine starting material. Aromatic diamines are notoriously unstable in the presence of oxygen.
Causality & Solutions:
-
Oxidation of Starting Material: p-Phenylenediamine can auto-oxidize to form highly colored polymeric quinone-diimine species.[8] This process is accelerated by air and light.
-
Prevention:
-
Use High-Purity Amine: Start with the cleanest possible p-phenylenediamine. If it's already discolored, purify it first.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. Purge the reaction flask with inert gas before adding reagents.
-
Degassed Reagents: Use solvents and reagents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles.
-
-
-
Reaction at Elevated Temperatures: High temperatures can sometimes promote decomposition or side reactions that lead to colored byproducts.
-
Solution: If discoloration is a persistent issue with high-temperature methods (e.g., formic acid reflux), consider a milder formylating agent like acetic formic anhydride, which can often be used at or slightly above room temperature.[4]
-
Issue 3: Side Product Formation
Q: Besides the expected products, I'm observing other spots on my TLC. What could these be?
A: While the formylation of p-phenylenediamine is generally clean, side products can arise from impurities or extreme conditions.
Causality & Solutions:
-
Polymerization: Under harsh acidic or oxidative conditions, aromatic amines can polymerize.
-
Solution: Ensure the reaction temperature is not excessively high. Use an inert atmosphere to prevent oxidative polymerization.
-
-
Reaction with Solvent: While less common with typical formylation reagents, highly reactive intermediates could potentially interact with certain solvents.
-
Solution: Stick to robust and relatively inert solvents. Formic acid itself is generally fine. If using a co-solvent, ensure it is unreactive under the reaction conditions.
-
Data & Protocols
Table 1: Comparison of Common Formylating Agents
| Formylating Agent | Typical Conditions | Advantages | Disadvantages |
| Formic Acid | Neat (as solvent), reflux (100-110°C), 4-12 h[3] | Inexpensive, readily available, acts as its own catalyst. | Requires high temperatures; reaction can be slow; equilibrium process. |
| Acetic Formic Anhydride | Inert solvent (e.g., THF, DCM), 0°C to RT, 2-6 h[4] | High reactivity, mild conditions, often faster with higher yields. | Moisture-sensitive, must be prepared in situ or handled carefully. |
| Formamide | Neat (as solvent), 170-180°C, 5-6 h[6] | Simple procedure if substrate is stable at high temperatures. | Very high temperatures required, potential for thermal decomposition. |
Experimental Protocol: Synthesis using Formic Acid
This protocol is a robust starting point for achieving complete di-formylation.
Reagents:
-
p-Phenylenediamine (purified, 1.0 eq)
-
Formic Acid (≥95%, ~20-30 eq by volume/weight)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-phenylenediamine (e.g., 5.0 g, 46.2 mmol).
-
Under a fume hood, add formic acid (e.g., 40 mL).
-
Heat the mixture to reflux (approximately 105-110°C) with vigorous stirring.
-
Monitor the reaction progress every 2 hours using TLC (Mobile Phase: 50% Ethyl Acetate in Hexanes). The reaction is typically complete in 6-10 hours.
-
Once the reaction is complete (disappearance of starting material and mono-formylated intermediate), cool the mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of cold deionized water (e.g., 400 mL) with stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral to pH paper.
-
Dry the product in a vacuum oven at 60-70°C to a constant weight. The product is typically an off-white to light tan solid.
Caption: Reaction pathway for the synthesis of this compound.
References
-
BenchChem (2025). Troubleshooting side reactions during the formylation step of synthesis. 9
-
BenchChem (2025). Optimizing reaction conditions for the formylation of nitrophenols. 10
-
BenchChem (2025). Technical Support Center: Optimizing Aromatic Formylation Reactions. 1
-
ResearchGate (2016). Reaction conditions optimization for the N‐formylation of morpholine.
-
MDPI (2020). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles.
-
PMC (2013). Formylation of Amines.
-
Chiriac, C. I., et al. (2009). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES.
-
ResearchGate (2020). Synthesis of N-phenylformamide.
-
PubChem. N-(4-Formylphenyl)formamide.
-
PMC (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents.
-
Organic Syntheses. Tetramethyl-p-phenylenediamine.
-
PrepChem.com. Synthesis of N-formyl-4-(diphenylmethyl)piperidine.
-
BenchChem (2025). Technical Support Center: Optimizing N-(2-Benzoyl-4-chlorophenyl)formamide Synthesis. 5
-
Google Patents (2013). CN102942500A - Preparation method of N-formamide compound.
-
Taylor & Francis Online (2016). Mild, Simple, and Efficient Method for N-Formylation of Secondary Amines via Reimer–Tiemann Reaction.
-
ResearchGate (2019). Generalized reaction mechanism for the formation of formamide (NH2CHO), formimidic acid (NHCHOH) and amino formic acid (NH2COOH) during the aminomethanol + O ˙ H radical reaction.
-
ChemicalBook. p-Phenylenediamine synthesis.
-
PrepChem.com. Preparation of p-phenylenediamine.
-
IBM Research (2002). Synthesis and Solution Properties of Polyt[N, N′(p-phenylene)-3,.3′,4,4′-biphenyltetracarboxylic acid diamide] for Macromolecules.
-
ResearchGate (2013). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides.
-
Google Patents (2001). US6245943B1 - Method of preparing p-phenylenediamine.
-
Clausius Scientific Press (2023). Study on Preparation of P-Phenylenediamine from Wasted Polyester.
-
Sciencemadness Discussion Board (2004). synthesis of formamide.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction.
-
PrepChem.com. Synthesis of N,N'-(4-Methyl-m-phenylene)dimaleimide.
-
Chemistry Stack Exchange (2020). Reaction of diamines with carboxylic acids to form imidazole.
-
Chemistry Stack Exchange (2021). Mechanism of ring opening of amine combined with formylation.
-
ChemicalBook. N,N'-1,3-Phenylene bismaleimide synthesis.
-
Google Patents (2003). US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine.
-
Google Patents (2012). CN102531993A - Synthetic method of N, N'-m-phenylenedimaleimide.
-
ResearchGate (2011). Mechanism of the chain reaction of N,N′-diphenyl-1,4-benzoquinonediimine with 2-mercaptobenzothiazole.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Side product formation in the synthesis of "N-(4-Formamidophenyl)formamide" and mitigation
Welcome to the technical support guide for the synthesis of N-(4-Formamidophenyl)formamide, also known as N,N'-1,4-Phenylenediformamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers and drug development professionals navigate the common challenges associated with this synthesis, particularly the formation of side products. Our goal is to explain the causality behind experimental choices, ensuring you can achieve a high yield of a pure product.
Overview of the Synthesis
The standard synthesis of this compound involves the diformylation of p-phenylenediamine (PPD) using a formylating agent, most commonly formic acid. While seemingly straightforward, the reaction requires careful control to prevent the formation of key side products, ensuring the reaction proceeds to completion.
The primary reaction is as follows:
p-Phenylenediamine + 2 Formic Acid → this compound + 2 H₂O
This guide will address the critical parameters that influence this transformation and provide strategies to mitigate common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should expect, and why do they form?
A1: The formation of side products in this synthesis is primarily due to incomplete reaction or degradation of the starting material. The three most common impurities are:
-
N-(4-Aminophenyl)formamide (Mono-formylated Product): This is the most common side product. It forms when only one of the two amino groups on p-phenylenediamine reacts with the formylating agent. This occurs due to insufficient equivalents of formic acid, suboptimal reaction temperature, or inadequate reaction time.
-
Unreacted p-Phenylenediamine (PPD): The presence of the starting material in the final product is a clear indicator of an incomplete reaction.
-
Oxidation Products: p-Phenylenediamine is highly susceptible to air oxidation, which can produce colored impurities, often polymeric in nature.[1] This process is accelerated by heat and light, leading to a discolored (often brown or purple) reaction mixture and final product.
The table below summarizes the key compounds involved in this synthesis.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Properties |
| p-Phenylenediamine (PPD) | H₂N-C₆H₄-NH₂ | 108.14 | White solid, darkens on air exposure[1] |
| N-(4-Aminophenyl)formamide | H₂N-C₆H₄-NHCHO | 136.15 | Mono-formylated intermediate/side product[2] |
| This compound | OHC-HN-C₆H₄-NHCHO | 164.16 | Desired diformylated product[3] |
Q2: My reaction yields a mixture of the desired product and the mono-formylated side product. How can I drive the reaction to completion?
A2: Achieving complete diformylation is crucial for obtaining a high yield. If you are isolating significant amounts of N-(4-aminophenyl)formamide, consider the following mitigation strategies:
-
Stoichiometry of Formic Acid: Ensure you are using a sufficient excess of formic acid. While the stoichiometry is 2 equivalents, using 2.5 to 4 equivalents can help drive the reaction equilibrium towards the diformylated product. The general mechanism involves the nucleophilic attack of the amine on the formic acid's electrophilic carbon.[4]
-
Reaction Temperature: The formylation of aromatic amines with formic acid often requires heating. A common temperature range is 60-80 °C.[5] If the reaction is sluggish, cautiously increasing the temperature may improve the conversion rate. However, be mindful that excessive heat can promote the formation of oxidative side products.
-
Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material and mono-formylated intermediate are no longer visible.
-
Use of a Catalyst: While often successful without one, a catalyst can improve reaction efficiency. For instance, a catalytic amount of iodine or melaminetrisulfonic acid has been shown to effectively promote N-formylation with formic acid under mild conditions.[5][6]
Q3: The final product is dark brown or purple instead of off-white. What is the cause, and how can I prevent this discoloration?
A3: Discoloration is almost always due to the oxidation of the electron-rich p-phenylenediamine starting material.[1] Here’s how to prevent it:
-
Inert Atmosphere: The most effective mitigation strategy is to run the reaction under an inert atmosphere. Before adding reagents, purge the reaction vessel with nitrogen or argon and maintain a positive pressure throughout the experiment.
-
Solvent Degassing: If using a solvent, degassing it prior to use can remove dissolved oxygen, further minimizing oxidation.
-
Minimize Exposure to Light: Protect the reaction mixture from light by wrapping the flask in aluminum foil.
-
Purification: If discoloration occurs, it can often be removed during the purification step. Recrystallization is particularly effective at separating the desired crystalline product from amorphous, colored polymeric impurities.
Q4: What is the recommended procedure for reaction work-up and purification?
A4: A proper work-up is essential for neutralizing excess formic acid and isolating a crude product suitable for purification. The most reliable purification method for this solid compound is recrystallization.
-
Work-Up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice-cold water. The product should precipitate as a solid.
-
Carefully neutralize the excess formic acid by adding a saturated solution of sodium bicarbonate (NaHCO₃) portion-wise until effervescence ceases and the pH is neutral (~7).[7]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic salts and residual formic acid.
-
Dry the crude product under vacuum.
-
-
Purification by Recrystallization:
-
Select an appropriate solvent. Ethanol or a mixture of ethanol and water is often a good starting point. The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble when hot.[8]
-
Dissolve the crude solid in a minimum amount of the hot solvent to form a saturated solution.
-
If colored impurities persist, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Reaction Pathway and Side Product Formation
The following diagram illustrates the stepwise formylation of p-phenylenediamine, highlighting the formation of the key intermediate that can become a side product if the reaction does not proceed to completion.
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Guide
Use this flowchart to diagnose and solve common issues encountered during the synthesis.
Caption: Troubleshooting flowchart for common synthesis issues.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the diformylated product while minimizing side product formation.
-
Materials:
-
p-Phenylenediamine (PPD)
-
Formic acid (98-100%)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
-
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Ensure the system can be maintained under an inert atmosphere.
-
Charge the flask with p-phenylenediamine (1.0 eq.).
-
Purge the system with nitrogen or argon for 10-15 minutes.
-
Under a positive pressure of inert gas, add formic acid (3.0 eq.) to the flask.
-
Begin stirring and gently heat the reaction mixture to 70-80 °C using an oil bath.
-
Maintain this temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent system). The reaction is complete when the spots corresponding to PPD and the mono-formylated intermediate have disappeared.
-
Once complete, cool the reaction mixture to room temperature.
-
Proceed with the work-up and purification as described in FAQ Q4 .
-
Protocol 2: Purification by Recrystallization
This protocol details the steps for purifying the crude product obtained from the synthesis.
-
Materials:
-
Crude this compound
-
Ethanol (or other selected recrystallization solvent)
-
Deionized water
-
Activated charcoal (optional)
-
Standard filtration apparatus (Büchner funnel, filter flask)
-
-
Procedure:
-
Transfer the crude, dry solid to an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate or steam bath) while stirring or swirling.
-
Continue to add small portions of hot ethanol until the solid just dissolves completely. Note: Avoid adding a large excess of solvent, as this will reduce the recovery yield.
-
(Optional) If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for a few minutes. Remove the charcoal by hot filtration through a fluted filter paper.
-
Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven to obtain the pure this compound.
-
References
-
Yadav, J. K., Yadav, P., Awasthi, S. K., & Agarwal, A. (2021). A simple, efficient, and cost-effective procedure for the synthesis of formamides under catalyst- and solvent-free conditions. ResearchGate. [Link]
-
Laskar, D. D., Prajapati, D., & Sandhu, J. S. (2001). Formylation of Amines. PMC. [Link]
-
PubChem. (n.d.). N-(4-Aminophenyl)formamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N-formyl-4-(diphenylmethyl)piperidine. Retrieved from [Link]
-
PubChem. (n.d.). N,N'-1,4-Phenylenediformamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from [Link]
Sources
- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. N-(4-Aminophenyl)formamide | C7H8N2O | CID 14417313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N'-1,4-Phenylenediformamide | C8H8N2O2 | CID 12600504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude N-(4-Formamidophenyl)formamide
Welcome to the technical support center for the purification of N-(4-Formamidophenyl)formamide (also known as N,N'-1,4-Phenylenediformamide). This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this important chemical intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthesis method. Most commonly, this compound is synthesized via the formylation of p-phenylenediamine with formic acid.[1] Based on this, the primary impurities include:
-
Unreacted Starting Materials:
-
p-Phenylenediamine: A basic, polar compound that can be difficult to remove if present in significant quantities.
-
Formic Acid: An acidic and highly polar liquid, typically removed during initial workup but can persist as salts.
-
-
Reaction Intermediates:
-
N-(4-aminophenyl)formamide (Mono-formylated intermediate): This is often the most significant byproduct. Its polarity is similar to the desired product, making separation challenging.
-
-
Degradation/Side-Products:
The presence of these impurities can complicate purification and downstream applications. Identifying them by techniques like Thin Layer Chromatography (TLC) is the first critical step.
Q2: How do I choose the most effective purification strategy for my crude sample?
A2: The optimal strategy depends on the scale of your reaction and the nature of the impurities. A logical decision-making process is essential. Use the following workflow to guide your choice.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[4] It is often the most efficient method for removing small amounts of impurities.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
A3: "Oiling out" occurs when the solid melts or precipitates from the solution as a liquid phase rather than a crystalline solid. This typically happens when the boiling point of the solvent is higher than the melting point of your solute, or when the solution is supersaturated to a very high degree.
Causality: The high concentration of the solute upon cooling causes it to crash out of solution faster than the ordered crystal lattice can form.
Solutions: Follow this troubleshooting workflow.
Caption: Troubleshooting workflow for "oiling out".
Q4: What is a good starting solvent for the recrystallization of this compound?
A4: The two formamide groups make the molecule quite polar. Therefore, polar solvents are the best starting point. The ideal solvent should dissolve the compound well when hot but poorly when cold.
Expertise: Given the structure, solvents capable of hydrogen bonding are excellent candidates. Avoid non-polar solvents like hexanes or toluene as the primary solvent, though they may be useful as anti-solvents in a two-solvent system.
| Solvent | Boiling Point (°C) | Suitability Rationale |
| Ethanol | 78 | Excellent Choice. Often provides good solubility differential. Easy to remove. |
| Water | 100 | Good Choice. The compound's polarity suggests some water solubility, which will decrease significantly upon cooling. Water is ideal for removing highly polar inorganic impurities.[5] |
| Isopropanol | 82 | Good Alternative. Similar properties to ethanol. |
| Ethyl Acetate | 77 | Possible, but may be too good a solvent. Might require a co-solvent like hexanes to induce precipitation. |
| Acetone | 56 | Possible. Its low boiling point can make it tricky to maintain a hot saturated solution without significant evaporation. |
Trustworthiness: Always start with a small-scale test. In a test tube, add a small amount of your crude product and a few drops of the chosen solvent. Heat to boiling. If it dissolves, cool to see if crystals form. If it doesn't dissolve, add more solvent dropwise until it does. This prevents wasting your entire batch on a suboptimal solvent.
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude solid. Add the minimum amount of your chosen hot recrystallization solvent (e.g., ethanol) to just dissolve the solid completely. This should be done on a hot plate.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is crucial for forming large, pure crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Troubleshooting Guide: Column Chromatography & Washes
When recrystallization is ineffective, typically due to the presence of impurities with similar solubility profiles (like the mono-formylated intermediate), column chromatography is the method of choice.[6]
Q5: How can I efficiently remove the basic p-phenylenediamine starting material before chromatography?
A5: An acidic wash is highly effective. The unreacted p-phenylenediamine has two basic amino groups, whereas the product, this compound, is a neutral amide. This difference in reactivity is key.
Mechanism: By washing an organic solution of your crude product (e.g., dissolved in ethyl acetate) with a dilute aqueous acid (e.g., 1 M HCl), the basic p-phenylenediamine will be protonated to form a water-soluble ammonium salt. This salt will partition into the aqueous layer, effectively removing it from your product stream. The neutral amide product will remain in the organic layer.
Protocol 2: Acidic Wash for Basic Impurity Removal
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl(aq).
-
Stopper the funnel and shake vigorously, venting frequently.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to aid in drying.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield a pre-purified product ready for further purification or analysis.
Q6: My compound is streaking badly on the TLC plate and the chromatography column. What should I do?
A6: Streaking or "tailing" is usually caused by one of three issues:
-
Sample Overload: You have spotted too much material on the TLC plate or loaded too much onto your column.
-
Solution: Use a more dilute solution for TLC spotting. For column chromatography, adhere to a general rule of a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
-
Poor Solubility: The compound is not fully soluble in the mobile phase as it moves, causing it to precipitate and re-dissolve along the stationary phase.
-
Solution: Choose a mobile phase system where your compound has better solubility.
-
-
Strong Interaction with Silica: The compound may be slightly acidic or basic, causing strong interactions with the acidic silica gel surface. While this compound is neutral, residual impurities might be the cause.
-
Solution: Add a modifier to your eluent. For acidic impurities, adding 0.5-1% acetic acid can help. For basic impurities, adding 0.5-1% triethylamine can improve peak shape. However, be aware that these modifiers must be removed from the final product.
-
Recommended Starting Eluent: For a polar compound like this, a good starting point for normal-phase silica gel chromatography is a mixture of Ethyl Acetate and Hexanes (e.g., starting with 50:50 and increasing polarity) or Dichloromethane and Methanol (e.g., starting with 98:2 and increasing polarity) .
References
-
Pliego, J. R., & De Almeida, W. B. (2000). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Physical Chemistry Chemical Physics, 2(7), 1367-1374. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent: formamide. [Link]
-
Kobayashi, M., et al. (2004). Amine-synthesizing enzyme N-substituted formamide deformylase: Screening, purification, characterization, and gene cloning. Proceedings of the National Academy of Sciences, 101(38), 13766-13771. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15314216, N-(4-Formylphenyl)formamide. [Link]
-
Sciencemadness Wiki. (2022). Formamide. [Link]
-
ChemBK. (n.d.). Formamide. [Link]
- Google Patents. (2013).
-
Wikipedia. (n.d.). Formamide. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12600504, N,N'-1,4-Phenylenediformamide. [Link]
-
Valenta, Z., & Deslongchamps, P. (1977). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. Canadian Journal of Chemistry, 55(24), 4240-4245. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Mondal, P., & Bora, U. (2018). Synthesis of N-phenyl formamide derivatives from different aromatic amines and formic acid by using Zn(Meri-Ald-Py) catalyst. ResearchGate. [Link]
-
Zhang, W., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29355-29362. [Link]
-
OrgSyn. (2019). Purification of Organic Compounds by Flash Column Chromatography. [Link]
Sources
Technical Support Center: Improving Selectivity in N-Formylation of p-Phenylenediamine
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Welcome to the technical support center for optimizing the N-formylation of aromatic diamines. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with substrates prone to di-formylation, such as p-phenylenediamine, leading to the formation of N-(4-Formamidophenyl)formamide. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you enhance the selectivity and yield of your desired mono-formylated product, N-(4-aminophenyl)formamide.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the selective N-formylation of p-phenylenediamine. The question-and-answer format is designed to help you quickly identify and resolve specific experimental challenges.
Question 1: My reaction is producing a significant amount of the di-formylated byproduct, this compound. How can I improve the mono-selectivity?
Answer: Achieving mono-selectivity in the formylation of a symmetric diamine like p-phenylenediamine is a common challenge. The formation of the di-formylated product occurs because the second amino group remains reactive after the first has been formylated. Here are several strategies to favor mono-formylation:
-
Stoichiometry Control: This is the most critical parameter. Reducing the molar ratio of the formylating agent to the diamine is the primary method to control the degree of formylation.[1] Start with a 1:1 or even a slightly sub-stoichiometric amount of the formylating agent relative to the p-phenylenediamine.
-
Choice of Formylating Agent: The reactivity of the formylating agent plays a crucial role.
-
Acetic Formic Anhydride (AFA): AFA, generated in situ from formic acid and acetic anhydride, is a highly reactive and efficient formylating agent.[2][3][4] Its high reactivity can sometimes lead to over-formylation. To improve selectivity, ensure slow, dropwise addition of the pre-formed AFA solution to the amine solution at low temperatures (e.g., -20 °C to 0 °C).[2][5]
-
Formic Acid: Using formic acid alone, often under solvent-free conditions or with a catalyst, can provide better selectivity for mono-formylation due to its lower reactivity compared to AFA.[5][6]
-
-
Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity. The activation energy for the second formylation is often higher, so conducting the reaction at reduced temperatures (e.g., 0 °C or below) can favor the mono-formylated product.[2][7]
-
Reaction Time: Closely monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the desired mono-formylated product is maximized to prevent further reaction to the di-formylated species.[1]
Question 2: I'm observing a low overall yield, even though I've adjusted the stoichiometry. What could be the cause?
Answer: Low yields can stem from several factors beyond just stoichiometry. Consider the following:
-
Moisture Contamination: Reagents like acetic formic anhydride and the Vilsmeier reagent are highly sensitive to moisture.[7] Water can quench these reagents, leading to a significant drop in yield. Ensure all glassware is flame-dried, and use anhydrous solvents.
-
Reagent Purity and Stability: p-Phenylenediamine can oxidize and darken upon exposure to air, which can affect its reactivity.[8][9] Use freshly purified or high-purity starting materials. Acetic formic anhydride is also thermally unstable and should be prepared fresh and used immediately.[2]
-
Side Reactions: Besides di-formylation, other side reactions like polymerization can occur, especially under harsh acidic conditions.[1][7] Using milder conditions and minimizing reaction time can help mitigate these issues.
-
Workup Issues: The product, N-(4-aminophenyl)formamide, has both an amine and an amide group, giving it some aqueous solubility. During the workup, ensure you are not losing the product to the aqueous layer.[10] It may be necessary to perform multiple extractions or even back-extraction to recover the product efficiently.
Question 3: How can I effectively purify the mono-formylated product from the starting material and the di-formylated byproduct?
Answer: Separating a mixture of p-phenylenediamine, N-(4-aminophenyl)formamide, and this compound can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method. A carefully selected solvent system for silica gel chromatography is crucial. A gradient elution starting with a less polar solvent system and gradually increasing the polarity can effectively separate the three components. For example, a gradient of ethyl acetate in hexane or dichloromethane in methanol could be effective.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for purification, especially on a larger scale. This might involve some trial and error to find a solvent system where the solubility of the desired product is significantly different from the impurities at different temperatures.
-
Acid-Base Extraction: The basicity of the three compounds differs. p-Phenylenediamine is the most basic, followed by N-(4-aminophenyl)formamide. The di-formylated product is essentially neutral. This difference can be exploited. You can dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The unreacted diamine and, to a lesser extent, the mono-formylated product will partition into the aqueous acidic layer. The di-formylated product will remain in the organic layer. The aqueous layer can then be neutralized to recover the amines, which can then be further purified by chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of N-formylation with acetic formic anhydride (AFA)?
A1: The N-formylation of an amine with AFA proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the more electrophilic carbonyl carbon of the formyl group in the AFA molecule. This forms a tetrahedral intermediate, which then collapses, eliminating acetate as a leaving group to yield the protonated formamide. A final deprotonation step gives the neutral N-formyl product.[2]
Q2: Are there any catalytic methods that can improve selectivity for mono-formylation?
A2: Yes, several catalytic methods have been developed for N-formylation that can offer improved selectivity.
-
Iodine-catalyzed formylation: Using a catalytic amount of molecular iodine with formic acid under solvent-free conditions has been shown to be a simple and practical method for the N-formylation of a wide variety of amines.[11]
-
Lewis acid catalysis: Lewis acids like ZnO and ZnCl2 can catalyze the formylation of amines with formic acid under solvent-free conditions, often with good to excellent yields.[5][12]
-
Heterogeneous catalysts: Silica-supported sulfonic acid and other solid acid catalysts can also be used for N-formylation with formic acid, offering the advantage of easy catalyst removal.[5]
Q3: Can I use other formylating agents besides AFA and formic acid?
A3: While AFA and formic acid are very common, other reagents can be used for N-formylation. These include chloral, formamides, and various activated formic acid derivatives.[5][12] However, for achieving mono-selectivity with diamines, the milder and more controllable reagents like formic acid, often with a catalyst, are generally preferred.
Q4: How can I monitor the progress of my formylation reaction effectively?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable solvent system that gives good separation between the starting material, the mono-formylated product, and the di-formylated product. Staining with an appropriate agent (e.g., potassium permanganate or ninhydrin for the free amine) can help visualize the spots. For more quantitative analysis, HPLC is the preferred method.
Section 3: Data & Protocols
Comparative Data on Formylating Agents
| Formylating Agent | Typical Conditions | Advantages | Disadvantages | Selectivity for Mono-formylation |
| Acetic Formic Anhydride (AFA) | In situ generation, low temp (-20 to 0 °C), short reaction times (<15 min)[2][5] | High reactivity, excellent yields (often 97-100%)[5] | Moisture sensitive, thermally unstable, can lead to over-formylation[2][7] | Moderate; requires careful control of stoichiometry and temperature. |
| Formic Acid | Neat or with a catalyst (e.g., I2, ZnO), often at elevated temperatures (e.g., 70 °C)[6][11][12] | Readily available, less reactive than AFA, can be highly selective[5] | Slower reaction times, may require a catalyst for efficient conversion. | Good to Excellent; often the preferred reagent for selective mono-formylation. |
| Formic Acid / DCC | Dicyclohexylcarbodiimide (DCC) as an activating agent | High yields for amino acid esters | Formation of dicyclohexylurea (DCU) byproduct which can be difficult to remove | Can be selective, but the workup is complicated by the DCU precipitate. |
Experimental Protocol: Selective Mono-N-Formylation using Formic Acid
This protocol provides a general guideline for the selective mono-formylation of p-phenylenediamine using formic acid.
Materials:
-
p-Phenylenediamine
-
Formic acid (85-98%)
-
Suitable solvent (e.g., toluene or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser (if using a solvent)
-
TLC plates and developing chamber
Procedure:
-
In a round-bottom flask, dissolve p-phenylenediamine (1.0 equivalent) in a minimal amount of toluene or proceed neat.
-
Add formic acid (1.0 - 1.2 equivalents) dropwise to the stirred solution/suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C.[5]
-
Monitor the reaction progress by TLC every 30-60 minutes.
-
Once the starting material is consumed and the mono-formylated product is maximized, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Experimental Protocol: N-Formylation using Acetic Formic Anhydride (AFA)
This protocol is adapted for high-yield formylation and requires careful control to achieve selectivity.[2]
Materials:
-
Acetic anhydride
-
Formic acid
-
p-Phenylenediamine
-
Anhydrous tetrahydrofuran (THF)
-
Flame-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Part A: Preparation of Acetic Formic Anhydride (AFA) Solution
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add acetic anhydride (1.0 equivalent).
-
Cool the flask to -20 °C using a suitable cooling bath.
-
Slowly add formic acid (1.0 equivalent) dropwise to the stirred acetic anhydride.
-
Stir the mixture at -20 °C for 15-20 minutes to ensure the complete formation of AFA.[2]
Part B: N-Formylation Reaction
-
In a separate flame-dried flask, dissolve p-phenylenediamine (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the amine solution to -20 °C.
-
Slowly add the pre-formed AFA solution to the stirred amine solution via cannula or syringe.
-
Monitor the reaction by TLC. The reaction is typically very fast, often complete within 15 minutes.[2]
-
Once the desired conversion is achieved, quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 4: Visual Guides
Reaction Pathway for Formylation of p-Phenylenediamine
Caption: Reaction pathway showing the sequential formylation of p-phenylenediamine.
Troubleshooting Decision Tree for Low Selectivity
Caption: A decision tree for troubleshooting low mono-formylation selectivity.
References
- BenchChem. (2025). Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride. BenchChem.
-
Wade, L. G., & Singh, J. (2014). Formylation of Amines. Molecules, 19(6), 7688-7704. [Link]
-
Muramatsu, I., Murakami, M., Yoneda, T., & Hagitani, A. (1965). Formylation of Amino Acids with Acetic Formic Anhydride. Bulletin of the Chemical Society of Japan, 38(2), 244-246. [Link]
- BenchChem. (2025).
-
Sharma, S. D., & Kaur, S. (2013). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR, 1(1). [Link]
- BenchChem. (2025). Formic Anhydride vs.
- BenchChem. (2025).
-
Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
-
Wikipedia. (2023). p-Phenylenediamine. [Link]
-
Cosmetic Ingredient Review. (2024). p-Phenylenediamine. [Link]
-
Yadav, G. D., & Lande, S. V. (2014). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Der Pharma Chemica, 6(1), 224-229. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jetir.org [jetir.org]
- 4. benchchem.com [benchchem.com]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cir-safety.org [cir-safety.org]
- 9. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 10. How To [chem.rochester.edu]
- 11. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
Common experimental errors in handling "N-(4-Formamidophenyl)formamide"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-(4-Formamidophenyl)formamide, also known as N,N'-p-phenylenediformamide. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments involving this compound. We emphasize the causality behind experimental choices to empower you with a deeper understanding of the system.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: While extensive experimental data for this specific compound is not widely published, we can extrapolate its properties based on its structure and data from analogous compounds like N,N'-diphenyl-p-phenylenediamine. These estimated values should be used as a guideline and confirmed experimentally.
| Property | Estimated Value/Information | Rationale/Comments |
| Molecular Formula | C₈H₈N₂O₂ | - |
| Molecular Weight | 164.16 g/mol | - |
| Appearance | Off-white to light brown solid | Aromatic amines and their derivatives are often colored due to susceptibility to oxidation. |
| Melting Point | >200 °C (decomposes) | High degree of symmetry and hydrogen bonding capability suggests a high melting point. |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; likely insoluble in water, hexanes, and diethyl ether.[1][2] | The two polar formamide groups and the aromatic core suggest solubility in polar aprotic solvents. Poor solubility in nonpolar solvents is expected. |
| Stability | Sensitive to strong acids, bases, and high temperatures. | The formamide linkages are susceptible to hydrolysis. |
Q2: How should I properly store this compound?
A2: To ensure the long-term integrity of the compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C. This minimizes exposure to moisture and air, which can lead to hydrolysis and oxidation, respectively. The starting material, p-phenylenediamine, is notoriously prone to air oxidation, and residual amounts could be present.
Q3: My this compound has developed a dark color over time. Is it still usable?
A3: The development of a dark color, typically brown or purple, is often indicative of oxidation. This is a common issue with aromatic amines.[3] While minor discoloration may not significantly impact some applications, it suggests the presence of impurities. For sensitive downstream applications, it is highly recommended to assess the purity by TLC or ¹H NMR before use. If significant degradation is observed, purification by recrystallization may be necessary.
Q4: What are the primary degradation pathways for this compound?
A4: The most probable degradation pathway is the hydrolysis of one or both formamide groups, particularly in the presence of acidic or basic contaminants. This reaction yields N-(4-aminophenyl)formamide and p-phenylenediamine, respectively, along with formic acid.[4] At elevated temperatures, formamides can also undergo thermal decomposition.[5]
Troubleshooting Guide
Synthesis & Reaction Issues
Problem 1: Low or no yield during the synthesis from p-phenylenediamine and formic acid.
-
Possible Cause 1: Incomplete reaction. The formylation of both amino groups may be sluggish.
-
Solution: Increase the reaction time and/or temperature moderately. Ensure an adequate excess of formic acid is used as it can also act as the solvent. A co-solvent like polyethylene glycol (PEG) has been shown to facilitate the N-formylation of anilines at room temperature and may be a useful alternative to neat formic acid.[6][7]
-
-
Possible Cause 2: Degradation of starting material. The p-phenylenediamine starting material is highly susceptible to air oxidation, which can result in a dark, impure starting material with reduced reactivity.
-
Solution: Use freshly purchased, high-purity p-phenylenediamine. If the starting material is old or discolored, consider purifying it by sublimation or recrystallization before use.
-
-
Possible Cause 3: Water in the reaction mixture. While some water is produced during the reaction, excess water from wet reagents or solvents can shift the equilibrium back towards the starting materials via hydrolysis.
-
Solution: Use anhydrous grade formic acid and ensure all glassware is thoroughly dried before use.
-
Problem 2: The final product is a dark, tarry substance instead of a solid.
-
Possible Cause 1: Oxidation. As mentioned, p-phenylenediamine and its derivatives are easily oxidized. Overheating the reaction or prolonged exposure to air during workup can lead to the formation of polymeric, colored byproducts.
-
Solution: Conduct the reaction under an inert atmosphere (N₂ or Ar). During the workup, minimize the time the product is exposed to air, especially in a basic solution.
-
-
Possible Cause 2: Side reactions. At high temperatures, formic acid can decompose. Also, side reactions with impurities in the starting material can lead to complex mixtures.
-
Solution: Maintain careful temperature control. Ensure the purity of the starting p-phenylenediamine.
-
Work-up & Purification Issues
Problem 3: Difficulty in isolating the product from the reaction mixture.
-
Possible Cause 1: High solubility in the workup solvent. If the product is partially soluble in the aqueous solution used for neutralization, yields will be low.
-
Solution: After neutralizing the reaction mixture, cool the solution in an ice bath to maximize precipitation. If the product remains in solution, extraction with a suitable organic solvent like ethyl acetate may be necessary, although the product's solubility might be limited.
-
-
Possible Cause 2: Formation of a stable emulsion during extraction.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filtering the emulsified layer through a pad of Celite can be effective.
-
Problem 4: The product is difficult to recrystallize and remains impure.
-
Possible Cause 1: Inappropriate solvent choice. The ideal recrystallization solvent should dissolve the compound when hot but not when cold.
-
Solution: Test a range of solvents. Given its likely solubility profile, consider polar aprotic solvents like DMF or DMSO for dissolving, followed by the addition of an anti-solvent like water or methanol to induce crystallization. Ethanol or methanol alone might also be suitable.
-
-
Possible Cause 2: Presence of the mono-formylated intermediate. N-(4-aminophenyl)formamide is a likely impurity and may have a similar solubility profile, making separation by recrystallization challenging.
-
Solution: If recrystallization is ineffective, column chromatography may be required. A silica gel column using a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) should allow for the separation of the di-formylated product from the more polar mono-formylated intermediate and baseline p-phenylenediamine.
-
Characterization Issues
Problem 5: The ¹H NMR spectrum is complex and difficult to interpret.
-
Possible Cause 1: Presence of rotamers. Amides, including formamides, can exhibit restricted rotation around the C-N bond, leading to the presence of two different conformers (rotamers) in solution. This can result in two sets of signals for the formyl proton and the N-H proton.
-
Solution: This is an inherent property of the molecule. To confirm the presence of rotamers, acquire the NMR spectrum at an elevated temperature (e.g., 50-80 °C). At higher temperatures, the rate of rotation around the C-N bond increases, which can cause the two sets of signals to coalesce into a single, averaged set.
-
-
Possible Cause 2: Impurities. Signals from residual solvents (formic acid, DMF, DMSO), water, or reaction byproducts can complicate the spectrum.
-
Solution: Ensure the sample is thoroughly dried under high vacuum to remove volatile solvents. Compare the spectrum to that of the starting materials and expected intermediates to identify impurity signals. The ¹H NMR spectrum of the starting material, p-phenylenediamine, in CDCl₃ shows a singlet for the aromatic protons around 6.56 ppm and a broad singlet for the amine protons around 3.3 ppm.
-
Diagrams and Workflows
Synthesis Workflow
The synthesis of this compound from p-phenylenediamine is a straightforward formylation reaction. The workflow below outlines the key steps.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Use this decision tree to diagnose common issues encountered during synthesis.
Caption: Decision tree for troubleshooting low product yield.
Mechanism of Acid-Catalyzed Hydrolysis
Understanding the mechanism of hydrolysis can help in preventing degradation.
Caption: Simplified mechanism of acid-catalyzed formamide hydrolysis.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the N-formylation of anilines.[6][7]
Materials:
-
p-Phenylenediamine (high purity)
-
Formic acid (≥98%)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-phenylenediamine (5.41 g, 50 mmol).
-
Reagent Addition: Carefully add formic acid (30 mL) to the flask. Caution: Formic acid is corrosive.
-
Reaction: Heat the mixture to 100-110 °C with stirring under a nitrogen atmosphere for 3-4 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane), observing the disappearance of the starting material spot.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry.
-
Neutralization: While stirring, slowly add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the solution is neutral (pH ~7). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts and formic acid.
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight.
-
Purification (if necessary): The crude product can be recrystallized from an ethanol/water mixture to afford the pure this compound.
Protocol 2: Sample Preparation for ¹H NMR Spectroscopy
Procedure:
-
Weigh approximately 10-15 mg of your dried this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice due to the expected high polarity of the compound.
-
Cap the vial and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution.
-
Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Cap the NMR tube and wipe the outside with a lint-free tissue before inserting it into the NMR spectrometer.
References
-
PubChem. N,N'-Diphenyl-P-Phenylenediamine. National Center for Biotechnology Information. [Link]
-
PubChem. N,N-Diethyl-p-phenylenediamine. National Center for Biotechnology Information. [Link]
-
Veeprho. Aniline Impurities and Related Compound. [Link]
-
Wang, S., et al. (2009). Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. The Journal of Physical Chemistry A, 113(31), 8945–8951. [Link]
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]
-
Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. Molecules, 2024. [Link]
-
Das, B., et al. (2008). A remarkably simple N-formylation of anilines using polyethylene glycol. Tetrahedron Letters, 49(14), 2225–2227. [Link]
-
Reddy, P. G., et al. (2014). Formylation of Amines. Molecules, 19(5), 6348-6374. [Link]
Sources
- 1. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Isopropyl-N'-phenyl-1,4-phenylenediamine (101-72-4) IR Spectrum [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N,N-Diphenyl-p-phenylenediamine CAS#: 74-31-7 [m.chemicalbook.com]
- 7. p-Phenylenediamine(106-50-3) 1H NMR spectrum [chemicalbook.com]
How to increase the reaction rate of "N-(4-Formamidophenyl)formamide" synthesis
Welcome to our dedicated technical support center for the synthesis of N-(4-Formamidophenyl)formamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the reaction rate and overall success of your synthesis.
Introduction
This compound, also known as 1,4-diformamidobenzene, is a valuable building block in organic synthesis. Its preparation typically involves the diformylation of p-phenylenediamine. While seemingly straightforward, achieving a high reaction rate, yield, and purity can be challenging due to the bifunctional nature of the starting material and potential side reactions. This guide provides expert insights and practical solutions to common issues encountered during this synthesis.
Troubleshooting Guide: Enhancing Reaction Rate and Yield
This guide addresses the most common challenges in the synthesis of this compound, providing explanations and actionable solutions to improve your reaction outcomes.
Issue 1: Slow or Incomplete Reaction
Question: My reaction is sluggish, and I'm observing a significant amount of unreacted p-phenylenediamine or the mono-formylated intermediate, N-(4-aminophenyl)formamide, even after extended reaction times. How can I increase the reaction rate?
Answer: A slow reaction rate is a frequent hurdle and can be attributed to several factors, including suboptimal reaction conditions and catalyst inefficiency. Here’s a systematic approach to accelerate the conversion to the desired diformylated product:
-
Catalyst Selection and Activation: The choice of catalyst is paramount for activating the formylating agent.
-
Lewis Acids: Catalysts like Zinc Oxide (ZnO) and Indium (In) have proven effective in promoting the N-formylation of aromatic amines.[1][2] ZnO, in particular, is a cost-effective and efficient catalyst for solvent-free formylation with formic acid.[2]
-
Iodine: Molecular iodine (I₂) is an excellent, low-cost catalyst for this transformation.[3] It is proposed that iodine reacts with formic acid to generate in situ hydroiodic acid (HI), which protonates the formic acid, making it a more potent electrophile for the amine to attack.[3]
-
-
Optimizing Reaction Temperature: Temperature plays a crucial role in reaction kinetics.
-
For many formylation reactions of aromatic amines, a temperature range of 70-150°C is optimal.[1][2][4] Increasing the temperature within this range can significantly enhance the reaction rate. However, excessively high temperatures (>180°C) might lead to degradation of the starting material or product.[5] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.
-
-
Solvent-Free Conditions: The use of solvent-free conditions can increase the effective concentration of reactants, thereby accelerating the reaction rate.[1][2][3] This approach is also environmentally friendly and simplifies product work-up. When using formic acid as the formylating agent, it can often serve as both the reagent and the solvent.
-
Choice of Formylating Agent: The reactivity of the formylating agent directly impacts the reaction rate.
-
Formic Acid: This is the most common and economical formylating agent. Using an excess of formic acid can drive the reaction to completion.[2]
-
Acetic Formic Anhydride: This reagent is more reactive than formic acid and can lead to faster reactions and higher yields, particularly for less reactive amines.[6][7] It is typically prepared in situ and must be handled under anhydrous conditions.[7]
-
This protocol provides a step-by-step method for the efficient synthesis of this compound using iodine as a catalyst under solvent-free conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-phenylenediamine (1.0 eq.).
-
Reagent Addition: Add formic acid (at least 3.0 eq. to act as both reagent and solvent) and molecular iodine (5 mol%).
-
Reaction: Heat the mixture to 70°C with continuous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water to precipitate the product.
-
Purification: Filter the solid product, wash with water to remove any remaining formic acid and catalyst, and then dry. If necessary, the product can be further purified by recrystallization.[8]
Issue 2: Formation of Mono-Formylated Byproduct
Question: My final product is contaminated with a significant amount of N-(4-aminophenyl)formamide. How can I favor the formation of the diformylated product?
Answer: The presence of the mono-formylated byproduct is a common selectivity issue arising from the two amine groups on p-phenylenediamine having different reactivities after the first formylation. The formamido group is electron-withdrawing, which deactivates the aromatic ring and reduces the nucleophilicity of the second amino group, making the second formylation slower than the first.
To promote diformylation, consider the following strategies:
-
Stoichiometry of the Formylating Agent: Ensure a sufficient excess of the formylating agent is used. For diformylation, at least two equivalents are theoretically required, but using a larger excess (3-5 equivalents or more, especially if it's also the solvent) will push the equilibrium towards the diformylated product.
-
Prolonged Reaction Time and Higher Temperature: As the second formylation is slower, extending the reaction time and/or increasing the temperature (within the optimal range) can provide the necessary energy and time for the second amino group to react.
-
More Reactive Formylating Agents: Employing a more potent formylating agent, such as acetic formic anhydride, can overcome the reduced reactivity of the second amino group.[6][7]
| Parameter | Condition | Expected Outcome on Difformylation | Rationale |
| Temperature | 70°C vs. 120°C | Increased at 120°C | Provides sufficient activation energy for the less reactive second amino group. |
| Formic Acid Eq. | 2.5 eq. vs. 5.0 eq. | Increased with 5.0 eq. | Higher concentration of the formylating agent drives the reaction to completion according to Le Chatelier's principle. |
| Catalyst | None vs. 5 mol% I₂ | Significantly Increased with I₂ | The catalyst activates the formylating agent, making it more electrophilic and reactive towards the deactivated second amino group.[3] |
Issue 3: Product Purification and Isolation Challenges
Question: I am having difficulty purifying the final product. It appears to be insoluble in common organic solvents, making recrystallization challenging.
Answer: this compound has limited solubility in many common organic solvents due to its symmetrical structure and the presence of two amide groups capable of strong intermolecular hydrogen bonding.
-
Recrystallization Solvent Selection: While challenging, recrystallization is a powerful purification technique.[8]
-
Polar Protic Solvents: Consider using polar protic solvents like ethanol, methanol, or even a mixture of water and an alcohol. You may need to use a larger volume of hot solvent to dissolve the compound.
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective for dissolving formamides, but their high boiling points can make them difficult to remove. A solvent/anti-solvent recrystallization method can be employed in such cases.
-
-
Washing: Thoroughly washing the crude product with water after precipitation is crucial to remove excess formic acid and any water-soluble catalysts or byproducts. Subsequently, washing with a non-polar solvent like diethyl ether or hexane can help remove non-polar impurities.
-
Sublimation: For thermally stable compounds, vacuum sublimation can be an excellent purification method that avoids the use of solvents altogether.
Frequently Asked Questions (FAQs)
Q1: Can I use formamide directly as the formylating agent instead of formic acid?
A1: Yes, formamide can be used as a formylating agent, often at higher temperatures (120-180°C).[4][5] In some cases, it can also serve as the solvent.[5] The reaction mechanism is different from that of formic acid and may require specific catalysts or conditions to be efficient.
Q2: What is the mechanism of the formylation reaction with formic acid?
A2: The generally accepted mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of formic acid. This is often catalyzed by an acid (which can be another molecule of formic acid or a catalyst like iodine) that protonates the hydroxyl group of formic acid, turning it into a better leaving group (water).[1]
Q3: Are there any greener alternatives for the synthesis of this compound?
A3: Yes, recent research has focused on more sustainable methods. One promising approach is the use of carbon dioxide (CO₂) as a C1 source in the presence of a reducing agent like sodium borohydride (NaBH₄).[9] This method can be catalyst-free and avoids the use of corrosive formic acid.[9]
Q4: How can I confirm the identity and purity of my final product?
A4: Standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule, showing the characteristic formyl protons and carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This will show the characteristic N-H and C=O stretching frequencies of the amide groups.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Visualizing the Process
Reaction Mechanism and Troubleshooting Workflow
Caption: A troubleshooting workflow for optimizing the synthesis.
References
-
Formylation of Amines. MDPI. [Link]
-
Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett. [Link]
-
Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. National Institutes of Health (NIH). [Link]
-
ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. ACS Publications. [Link]
-
Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Publishing. [Link]
- Preparation method of N-formamide compound.
-
FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Annals of the University of Craiova - Chemistry. [Link]
-
Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. The Royal Society of Chemistry. [Link]
-
Synthesis of N-formyl-4-(diphenylmethyl)piperidine. PrepChem.com. [Link]
-
Synthesis of N-phenylformamide. ResearchGate. [Link]
-
Amine-synthesizing enzyme N-substituted formamide deformylase: Screening, purification, characterization, and gene cloning. National Institutes of Health (NIH). [Link]
-
Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. ResearchGate. [Link]
-
Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. National Institutes of Health (NIH). [Link]
-
N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. ResearchGate. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 4. CN102942500A - Preparation method of N-formamide compound - Google Patents [patents.google.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Deactivation in N-(4-Formamidophenyl)formamide Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation, a common challenge encountered during the synthesis of N-(4-Formamidophenyl)formamide and related N-formylation reactions. Our goal is to equip you with the diagnostic tools and practical protocols necessary to identify the root cause of catalyst failure and implement effective solutions.
Section 1: Initial Diagnosis - Is My Catalyst Truly Deactivated?
When a reaction fails, it is tempting to immediately blame the catalyst. However, a systematic approach is crucial to rule out other experimental variables. This section guides you through the initial steps to confirm that catalyst deactivation is the primary issue.
Q1: My reaction yield has dropped significantly, or the process has stalled entirely. How do I confirm catalyst deactivation is the culprit?
A1: A sudden or gradual drop in performance is a primary indicator of catalyst issues. However, before focusing on the catalyst, you must validate the integrity of your experimental setup. Follow this diagnostic workflow to isolate the problem.
Initial Diagnostic Workflow
Caption: Primary mechanisms of catalyst deactivation.
Q2: How can I distinguish between poisoning, fouling, and sintering based on reaction observations?
A2: The rate and nature of activity loss can provide crucial clues. While definitive answers require analytical characterization, initial observations can narrow the possibilities.
| Deactivation Mechanism | Typical Onset & Rate | Severity | Common Observational Clues |
| Poisoning | Often rapid and catastrophic, even at low poison concentrations. [1] | High | A sudden drop in activity after introducing a new batch of reagent or solvent. No visible change in the catalyst. |
| Fouling / Coking | Typically a gradual decline in activity over several runs or extended reaction times. [1] | Moderate to High | The catalyst may change color, often darkening or turning black due to carbon deposition. [2] |
| Sintering | Gradual loss of activity, often accelerated by operating at excessively high temperatures. [3] | Moderate to High | Performance loss is often irreversible and becomes more pronounced with each high-temperature cycle. |
Q3: What are the most likely catalyst poisons in the synthesis of this compound?
A3: The reaction environment for N-formylation can introduce several potential poisons. Vigilance in purifying starting materials is the first line of defense. [3]
-
Sulfur Compounds: Often present as impurities in starting materials or solvents. Sulfur strongly and often irreversibly binds to active metal sites. [4]* Halides: Can be introduced from precursors or residual cleaning agents. They can poison metal catalysts. [2][5]* Carbon Monoxide (CO): A common impurity in hydrogen gas streams (if used) or a decomposition product of some formyl sources like formic acid. [2][6]* Nitrogen-Containing Compounds: The amine reactants, formamide products, or imine intermediates can themselves act as inhibitors or poisons by strongly adsorbing onto the catalyst surface, blocking sites for the desired reaction. [1]This is a form of self-inhibition.
Q4: I am using a heterogeneous catalyst (e.g., Pd/C, ZnO). Could the active metal be leaching into the solution?
A4: Yes, leaching is a significant concern, especially in pharmaceutical synthesis where strict limits on metal contamination in the final product are enforced. [7]Leaching occurs when the active metal dissolves from its solid support into the reaction medium. [8]This not only deactivates the heterogeneous catalyst but can also initiate an unintended homogeneous catalytic cycle. [9]A simple hot filtration test can help determine if leached species are catalytically active (see Protocol 2).
Section 3: Advanced Characterization & Troubleshooting Protocols
For a definitive diagnosis of the deactivation mechanism, advanced analytical techniques are indispensable. Characterizing the "used" or "spent" catalyst provides direct evidence of physical and chemical changes. [10] Q5: What analytical techniques should I use for a definitive diagnosis of catalyst deactivation?
A5: The choice of technique depends on the suspected cause. A multi-technique approach is often necessary for a complete picture.
| Suspected Mechanism | Recommended Technique(s) | Information Provided |
| Sintering / Fouling | BET Surface Area Analysis | Measures the catalyst's active surface area. A significant reduction points to sintering or pore blockage by fouling. [11][12] |
| Fouling (Coking) | Temperature Programmed Oxidation (TPO) / TGA | Quantifies the amount of carbonaceous deposits (coke) by measuring weight loss upon heating under an oxidative atmosphere. [13] |
| Poisoning | X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that identifies the elemental composition of the catalyst's surface, detecting the presence of poisons like S, Cl, etc. [11][14][15] |
| Sintering | X-ray Diffraction (XRD) / Electron Microscopy (TEM/SEM) | XRD can detect changes in the catalyst's bulk crystal structure and crystallite size. [12][13]Microscopy directly visualizes changes in particle size and morphology. [13] |
| Leaching | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Analyzes the filtered reaction solution to quantify the amount of leached metal, providing a direct measure of catalyst loss. |
Experimental Protocols
This protocol provides a standardized method to compare the performance of a suspect catalyst against a fresh sample.
-
Preparation: Set up two identical small-scale reactors. Ensure all glassware is scrupulously clean.
-
Reactants: Use the same, single batch of N-(4-aminophenyl)formamide (or corresponding starting amine), formylating agent (e.g., formic acid), and solvent for both reactions to eliminate variability.
-
Catalyst Loading: In Reactor A, add the suspect (used) catalyst. In Reactor B, add an identical mass of fresh catalyst from a new container.
-
Reaction Execution: Start both reactions simultaneously. Ensure identical conditions (temperature, pressure, stirring speed) are maintained. [1]5. Monitoring: Take samples from each reactor at identical time intervals (e.g., 30, 60, 120 minutes).
-
Analysis: Quench the samples and analyze them by a suitable method (e.g., HPLC, GC) to determine the conversion of starting material and yield of this compound.
This test determines if catalytically active species have leached from a heterogeneous catalyst into the solution. [16]
-
Reaction Setup: Begin the reaction as normal with the heterogeneous catalyst.
-
Partial Reaction: Allow the reaction to proceed to a moderate conversion (e.g., 20-50%).
-
Hot Filtration: While maintaining the reaction temperature, rapidly and safely filter the reaction mixture to remove the solid heterogeneous catalyst. A pre-heated syringe filter is often suitable for this purpose.
-
Continued Reaction: Allow the filtrate (the reaction solution without the solid catalyst) to continue stirring under the same reaction conditions.
-
Monitoring: Continue to take and analyze samples from the filtrate over time.
-
-
If the reaction continues to progress: This indicates that active catalytic species have leached from the support into the solution and are promoting a homogeneous reaction. [16] * If the reaction stops: This suggests that the catalysis is truly heterogeneous, and leaching is not the primary cause of any observed deactivation.
-
Section 4: Frequently Asked Questions (FAQs)
Q6: Can the reactants, solvent, or products in my N-formylation reaction cause catalyst deactivation?
A6: Absolutely. This is a critical and often overlooked aspect. The amine starting material and the formamide product can strongly adsorb to the catalyst's active sites, acting as competitive inhibitors. [1]In some cases, intermediates like hemiaminals, formed from the reaction of an amine with a carbonyl source, can participate in pathways that lead to catalyst deactivation. [17]Furthermore, acidic reagents like formic acid can, under certain conditions, facilitate the leaching of metal from its support. [18] Q7: How can I proactively prevent or minimize catalyst deactivation?
A7: A proactive strategy is always more effective and economical than a reactive one.
-
Feedstock Purification: Rigorously purify all reactants and solvents to remove potential poisons like sulfur or halides. [3]Using a "guard bed" of an adsorbent material upstream of the catalyst bed can also be effective in flow chemistry. [5]* Optimize Reaction Conditions: Operate at the lowest possible temperature that still provides an acceptable reaction rate to minimize the risk of thermal degradation and sintering. [3]* Catalyst Design: Select catalysts known for their stability. For example, catalyst supports can be chosen to anchor metals more strongly, and bimetallic catalysts can sometimes offer greater resistance to poisoning. [4][16]* Periodic Regeneration: If the deactivation mechanism is reversible (e.g., coking), implement a regular regeneration schedule to restore catalyst activity before it drops significantly. [3] Q8: The color of my heterogeneous catalyst has changed from gray to black. What does this indicate?
A8: A visible color change, particularly darkening, is often a strong indicator of fouling by carbonaceous deposits (coking). [2]This occurs when organic molecules decompose on the catalyst surface at high temperatures. While this is a common cause of deactivation, a color change could also signify a change in the oxidation state of the active metal, which may or may not be related to a loss of activity.
Q9: My catalyst is homogeneous. What are the common deactivation pathways for these systems?
A9: While this guide focuses on heterogeneous systems, homogeneous catalysts also deactivate. Common pathways include:
-
Ligand Degradation: The organic ligands that stabilize the metal center can decompose under reaction conditions.
-
Formation of Inactive Clusters: Single-metal-site catalysts can aggregate to form inactive or less active multinuclear clusters. [2]* Precipitation: The soluble catalyst can precipitate out of the solution, effectively removing it from the reaction.
-
Redox Cycling to Inactive States: The metal center can be oxidized or reduced to a stable oxidation state that is not catalytically active in the desired cycle. [19]
References
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Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
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NPTEL. Lecture 10 Catalyst characterization. [Link]
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Tascon GmbH. Analysis of Catalysts. [Link]
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ResearchGate. (2019). Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface Carboxylates as Activated Electrophilic Species. [Link]
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Hiden Analytical. (2021). Catalyst Characterization Techniques. [Link]
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Frontiers in Chemistry. (2022). Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation. [Link]
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NPTEL. Lecture 6 Catalyst characterization. [Link]
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MDPI. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. [Link]
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MDPI. (2022). Recent Advances in Visible-Light-Mediated Amide Synthesis. [Link]
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Royal Society of Chemistry. (2021). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. [Link]
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Molecules. (2012). Formylation of Amines. [Link]
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ResearchGate. (2018). Recent Advances On Direct Formylation Reactions. [Link]
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ResearchGate. (2022). Catalytic performance of metal catalysts for N-formylation reaction. [Link]
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ResearchGate. (2021). Reported organic and salt N‐Formylation catalysts. [Link]
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Royal Society of Chemistry. (2023). Suppression of rapid deactivation of catalytic tetrapeptides in the asymmetric Michael addition of aldehydes to nitroolefins by supporting them on polymers. [Link]
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ResearchGate. (2020). N-formylation of amines using phenylsilane and CO2 over ZnO catalyst under mild condition. [Link]
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National Institutes of Health. (2012). Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. [Link]
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IRIS. (2012). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. [Link]
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Royal Society of Chemistry. (2020). Disclosing the leaching behaviour of Pd@CMK3 catalysts in formic acid decomposition by electron tomography. [Link]
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MDPI. (2021). The Fast Formation of a Highly Active Homogeneous Catalytic System upon the Soft Leaching of Pd Species from a Heterogeneous Pd/C Precursor. [Link]
-
Science and Education Publishing. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Mechanisms of Catalyst Deactivation. [Link]
-
National Institutes of Health. (2019). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. [Link]
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OUCI. (2012). Temperature‐Controlled Catalyst Recycling in Homogeneous Transition‐Metal Catalysis: Minimization of Catalyst Leaching. [Link]
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Applied Catalysts. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
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AmmoniaKnowHow. Catalyst deactivation Common causes. [Link]
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Process Sensing Technologies. (2024). Catalyst deactivation mechanisms and how to prevent them. [Link]
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ResearchGate. (2014). Catalyst strategy based on homogeneous and heterogeneous formamidine ligands. [Link]
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Royal Society of Chemistry. (2018). Prediction of morphological changes of catalyst materials under reaction conditions by combined ab initio thermodynamics and microkinetic modelling. [Link]
-
YouTube. (2024). What Causes Catalyst Deactivation And Poisoning?. [Link]
-
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SciSpace. (2006). ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. [Link]
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OSTI.gov. (2011). On the Structure Sensitivity of Formic Acid Decomposition on Cu Catalysts. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of N,N'-(1,4-Phenylene)diformamide
Introduction
In the realm of organic synthesis and materials science, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining molecular architecture in solution.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of N,N'-(1,4-phenylene)diformamide, a symmetrical aromatic diamide. The seemingly simple structure of this molecule presents interesting NMR characteristics, primarily due to the restricted rotation around its amide bonds and the symmetry of the p-disubstituted benzene ring.
For the purpose of this guide, the topic "N-(4-Formamidophenyl)formamide" is interpreted as the more chemically common and symmetrical structure, N,N'-(1,4-phenylene)diformamide , synthesized from p-phenylenediamine and formic acid. We will dissect its spectral features, compare them with related analogs like formanilide, and provide a robust experimental protocol for data acquisition.
Molecular Structure and Isomeric Considerations
The structure of N,N'-(1,4-phenylene)diformamide features a central benzene ring symmetrically substituted at the 1 and 4 positions with formamido (-NHCHO) groups.
A critical feature of amides is the significant energy barrier to rotation around the carbonyl-nitrogen bond, which arises from the resonance delocalization of the nitrogen lone pair.[3] This restricted rotation often leads to the existence of distinct cis and trans conformers (rotamers) that can be observed separately on the NMR timescale. For formanilide derivatives, the trans conformer is typically more stable.[4] In N,N'-(1,4-phenylene)diformamide, this gives rise to three potential conformers: trans-trans, cis-trans, and cis-cis. The trans-trans isomer is expected to be the major, most stable form.
Due to the molecule's high degree of symmetry (C₂h point group for the trans-trans isomer), the number of unique signals in the NMR spectra is simplified:
-
¹H NMR : 3 unique proton environments (aromatic, N-H, C-H).
-
¹³C NMR : 3 unique carbon environments (aromatic C-N, aromatic C-H, carbonyl C=O).
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling.[5]
1. Aromatic Protons (Ar-H):
-
Chemical Shift (δ): Typically observed between 7.4-7.7 ppm. The formamido group is an activating group, which increases electron density on the ring compared to unsubstituted benzene (δ ≈ 7.3 ppm).[6]
-
Multiplicity: Due to the para-substitution and molecular symmetry, all four aromatic protons are chemically and magnetically equivalent. This results in a sharp singlet .
-
Integration: The integral for this signal corresponds to 4 protons.
2. Amide Protons (N-H):
-
Chemical Shift (δ): The chemical shift of N-H protons is highly variable and depends on solvent, concentration, and temperature. In a non-hydrogen bonding solvent like CDCl₃, the signal may be found around 8.0-9.0 ppm. In a hydrogen-bond-accepting solvent like DMSO-d₆, it shifts further downfield, often to δ > 10.0 ppm.
-
Multiplicity: The N-H proton is adjacent to the formyl proton (-CHO). In solvents like DMSO-d₆ that slow down proton exchange, this will result in a doublet due to coupling with the formyl proton (³J(H-N-C-H) ≈ 1-2 Hz for trans coupling). In other solvents or at higher temperatures, this signal may broaden or appear as a broad singlet.
-
Integration: This signal integrates to 2 protons.
3. Formyl Protons (-CHO):
-
Chemical Shift (δ): These protons are deshielded by the adjacent carbonyl group and nitrogen atom, appearing downfield. A minor signal for the cis isomer is often seen around 8.1-8.3 ppm, while the major trans isomer signal appears further downfield, around 8.4-8.8 ppm.[3]
-
Multiplicity: This proton couples with the adjacent N-H proton, resulting in a doublet .
-
Integration: This signal integrates to 2 protons.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the unique carbon environments within the molecule.
1. Aromatic Carbons:
-
C-H Carbons: The four equivalent aromatic carbons bonded to hydrogen atoms will produce a single signal, typically in the range of 118-122 ppm.
-
C-N Carbons (ipso-Carbons): The two equivalent aromatic carbons bonded to the nitrogen atoms will appear as a single, weaker signal (due to the absence of a directly attached proton and longer relaxation times) around 134-138 ppm.
2. Carbonyl Carbons (C=O):
-
The two equivalent carbonyl carbons are significantly deshielded and will produce a single signal in the downfield region of the spectrum, typically between 160-165 ppm.
Data Summary Table
The following table summarizes the expected NMR data for the major (trans-trans) isomer of N,N'-(1,4-phenylene)diformamide, with typical chemical shift ranges observed in DMSO-d₆.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Ar-H | 7.5 - 7.7 | Singlet (s) | 118 - 122 |
| Ar-C (ipso) | - | - | 134 - 138 |
| N-H | 10.0 - 10.4 | Doublet (d) or Broad (br) | - |
| -CHO | 8.4 - 8.8 | Doublet (d) | - |
| -C=O | - | - | 160 - 165 |
Comparison with Formanilide
To appreciate the impact of the symmetrical disubstitution, it is instructive to compare the spectra of our target molecule with that of formanilide (C₆H₅NHCHO).[7]
| Feature | N,N'-(1,4-Phenylene)diformamide | Formanilide | Rationale for Difference |
| Aromatic ¹H Signals | 1 singlet (4H) | 3 multiplets (o, m, p protons, 5H total) | High symmetry in the p-disubstituted compound makes all Ar-H equivalent. Formanilide has lower symmetry. |
| Aromatic ¹³C Signals | 2 signals (C-H, C-N) | 4 signals (ipso, o, m, p) | Symmetry reduces the number of unique carbon environments. |
| Number of -NHCHO groups | Two | One | The presence of a second group in a para orientation reinforces the molecular symmetry. |
| Isomerism | Primarily trans-trans isomer observed. | Both trans and cis isomers can be observed, with trans being major. | The fundamental amide rotational barrier is present in both. |
This comparison underscores how molecular symmetry is a powerful determinant of spectral complexity. The simplicity of the N,N'-(1,4-phenylene)diformamide spectrum is a direct consequence of its symmetrical structure.
Experimental Protocol and Workflow
Accurate and reproducible NMR data acquisition requires a standardized protocol.
Workflow for NMR Analysis
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 15 mg of dry N,N'-(1,4-phenylene)diformamide.
-
Transfer the solid to a clean, dry vial.
-
Add 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to resolve N-H proton couplings.[8]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Vortex the sample until the solid is fully dissolved. Gentle heating may be required.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer (e.g., a Bruker 500 MHz instrument).
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Perform automated or manual shimming to optimize magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Use a standard one-pulse (zg30) sequence.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Acquire data over 16-32 scans with a relaxation delay (d1) of 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Acquire data over a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, followed by manual phase and baseline correction.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
For the ¹H spectrum, perform integration to determine the relative number of protons for each signal.
-
Conclusion
The NMR analysis of N,N'-(1,4-phenylene)diformamide serves as an excellent case study in leveraging molecular symmetry to simplify spectral interpretation. The expected ¹H and ¹³C spectra are remarkably simple, each predicted to show only three distinct signals for the major trans-trans isomer. By comparing these features to less symmetrical analogs like formanilide, we gain a deeper appreciation for how subtle structural changes manifest in NMR data. The provided experimental workflow offers a reliable method for obtaining high-quality spectra, ensuring that researchers and drug development professionals can confidently verify the structure and purity of this and other related compounds.
References
-
Acta Chemica Scandinavica. (n.d.). NMR Parameters and Rotational Barriers for Some p-Substituted Formanilides. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Acta Physico-Chimica Sinica. (n.d.). NMR Studies of the Isomer Conversion of Formanilide. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). Proton magnetic resonance spectra of some aromatic amines and derived amides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Chromium-Catalysed Efficient N-formylation of Amines with a Recyclable Polyoxometalate-supported Green Catalyst. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Formylphenyl)formamide. Retrieved from [Link]
-
YouTube. (2021). Interpreting H-NMR Spectra Aromatic Molecule. Retrieved from [Link]
-
Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
The Automated Topology Builder (ATB) and Repository. (n.d.). Formanilide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Cellulose Chemistry and Technology. (n.d.). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
ResearchGate. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
DergiPark. (n.d.). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). Formamide, N-[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-. Retrieved from [Link]
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ResearchGate. (2012). N-(4-Methylphenyl)formamide. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]
-
Chemsrc. (n.d.). N-[4-[(4-formamidophenyl)methyl]phenyl]formamide. Retrieved from [Link]
-
MDPI. (2016). NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of N-(sulfonylmethyl) formamide compounds.
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A Researcher's Guide to the Vibrational Fingerprint: Identifying N-(4-Formamidophenyl)formamide with FT-IR Spectroscopy
In the landscape of pharmaceutical research and drug development, the unambiguous identification of chemical entities is a cornerstone of scientific rigor and regulatory compliance. For novel compounds like "N-(4-Formamidophenyl)formamide," a molecule with potential applications stemming from its diamide structure, precise characterization is paramount. This guide provides an in-depth exploration of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary tool for the identification of this compound. We will delve into the theoretical underpinnings of its vibrational spectrum, present a detailed experimental protocol, and critically compare the technique with other key analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Vibrational Tale of this compound: An FT-IR Perspective
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint, directly correlated to the functional groups and overall structure of the compound. For this compound, the key structural features that will dominate its FT-IR spectrum are the two secondary amide groups and the para-disubstituted benzene ring.
Based on established principles of vibrational spectroscopy, we can predict the characteristic absorption bands for this compound. While an experimental spectrum is the gold standard, a theoretical analysis provides a robust framework for identification.
Predicted FT-IR Spectral Features of this compound
The structure of this compound dictates a specific set of expected vibrational modes. The interaction between the two formamide groups and the central phenyl ring will influence the precise position and intensity of these bands.
| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** | Expected Intensity | Rationale and Expert Insights |
| N-H Stretching | Secondary Amide (-NH) | 3350 - 3150 | Strong, potentially broad | This absorption is characteristic of the N-H bond in secondary amides. Hydrogen bonding between molecules in the solid state can lead to broadening and a shift to lower wavenumbers. The presence of two N-H groups might lead to a complex or broadened peak in this region. |
| C-H Stretching (Aromatic) | C-H on Benzene Ring | 3100 - 3000 | Medium to Weak | These bands are indicative of the C-H bonds on the aromatic ring. Their position just above 3000 cm⁻¹ is a hallmark of sp² hybridized carbon-hydrogen bonds.[1] |
| C=O Stretching (Amide I) | Amide Carbonyl (-C=O) | 1700 - 1650 | Very Strong | The amide I band is one of the most intense and characteristic absorptions in the FT-IR spectrum of amides. Its exact position is sensitive to the electronic environment and hydrogen bonding. The presence of two amide groups could potentially lead to a single, intense, possibly broadened peak, or two closely spaced peaks. |
| N-H Bending (Amide II) | Secondary Amide (-NH) | 1570 - 1515 | Strong | The amide II band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[2] This is a highly characteristic band for secondary amides and its presence provides strong evidence for this functional group. |
| C=C Stretching (Aromatic) | Benzene Ring | 1610 - 1580 & 1510 - 1475 | Medium to Weak | Aromatic rings exhibit characteristic C=C stretching vibrations. The presence of two or more bands in this region is a strong indicator of an aromatic system. |
| C-N Stretching | Amide (-C-N) | 1420 - 1400 | Medium | The stretching vibration of the carbon-nitrogen bond in the amide linkage typically appears in this region. |
| C-H Out-of-Plane Bending | Para-disubstituted Benzene | 860 - 790 | Strong | The substitution pattern on a benzene ring can be determined from the strong out-of-plane C-H bending vibrations in the fingerprint region. For a para-disubstituted ring, a strong band is expected in this specific range.[3][4] |
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} caption: "Molecular Structure of this compound"
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To obtain a reliable FT-IR spectrum of this compound, which is expected to be a solid, proper sample preparation is crucial. The Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are two of the most common and effective techniques.
Method 1: Attenuated Total Reflectance (ATR)
ATR is a rapid and non-destructive technique that requires minimal sample preparation.
Step-by-Step Protocol:
-
Instrument and Accessory Preparation: Ensure the FT-IR spectrometer is purged and the ATR crystal (typically diamond or germanium) is clean. A background spectrum of the clean, empty ATR crystal should be collected.
-
Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient for a high-quality spectrum.
-
Data Processing: The collected spectrum should be baseline corrected and, if necessary, ATR corrected to resemble a transmission spectrum.
Method 2: Potassium Bromide (KBr) Pellet
This traditional method involves dispersing the sample in a dry, IR-transparent matrix.
Step-by-Step Protocol:
-
Sample Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogenous powder.[2][5]
-
Pellet Pressing: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[6]
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum. A background spectrum of the empty sample compartment should be run beforehand.
-
Data Processing: The resulting spectrum may require baseline correction.
dot graph "ftir_workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "FT-IR Experimental Workflow"
Comparative Analysis: FT-IR vs. Other Spectroscopic Techniques
While FT-IR is a powerful tool for identifying functional groups, a comprehensive structural elucidation often requires complementary techniques. NMR spectroscopy and Mass Spectrometry provide different, yet equally vital, pieces of the structural puzzle.[7][8]
| Technique | Information Provided | Advantages for this compound | Limitations |
| FT-IR Spectroscopy | Functional groups, vibrational modes.[9] | - Rapid and non-destructive (ATR).- Excellent for identifying the key amide and aromatic functionalities.- Can provide information on hydrogen bonding. | - Does not provide detailed information on the carbon-hydrogen framework or molecular connectivity.- Can be challenging to distinguish between isomers with similar functional groups. |
| NMR Spectroscopy (¹H and ¹³C) | Detailed carbon-hydrogen framework, molecular connectivity, and stereochemistry.[10] | - Unambiguously determines the number and environment of protons and carbons.- Can confirm the para-substitution pattern of the benzene ring through characteristic splitting patterns in the ¹H NMR spectrum.- Provides definitive evidence of the two distinct formamide groups. | - Requires larger sample amounts compared to MS.- Can be more time-consuming to acquire and interpret spectra. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[8] | - Provides the exact molecular weight, confirming the molecular formula.- Fragmentation patterns can offer clues about the structure, such as the loss of formamide groups. | - Does not directly provide information about functional groups or their connectivity.- Isomer identification can be difficult without tandem MS (MS/MS). |
Conclusion: An Integrated Approach to Structural Verification
FT-IR spectroscopy serves as an invaluable first-pass analytical technique for the identification of "this compound." Its ability to rapidly and reliably detect the characteristic secondary amide and para-disubstituted aromatic functionalities makes it an essential tool in any analytical workflow. The predicted spectral features, including the strong N-H and C=O stretching bands and the characteristic C-H out-of-plane bending of the aromatic ring, provide a robust fingerprint for this molecule.
However, for unequivocal structural confirmation, a multi-technique approach is strongly recommended. The detailed connectivity information from NMR spectroscopy and the precise molecular weight determination from Mass Spectrometry, when used in conjunction with FT-IR, provide a self-validating system for the complete and unambiguous characterization of "this compound." This integrated approach ensures the highest level of scientific integrity and is the gold standard in modern chemical analysis.
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A Comparative Guide to Formylating Agents in Amine Synthesis: Evaluating N-(4-Formamidophenyl)formamide Against Established Reagents
For the modern researcher, scientist, and drug development professional, the N-formylation of amines is a cornerstone of synthetic chemistry. This fundamental transformation is integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and other functional organic molecules. The choice of formylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, yield, and overall synthetic strategy.
This guide provides an in-depth, objective comparison of the performance of established formylating agents, supported by experimental data. We will delve into the mechanisms, advantages, and limitations of common reagents such as formic acid, acetic formic anhydride, 2,2,2-trifluoroethyl formate, and N,N-dimethylformamide dimethyl acetal. Furthermore, we will explore the potential of N-(4-Formamidophenyl)formamide , a compound not traditionally used as a formylating agent, and evaluate its hypothetical utility in this role based on its chemical structure and properties.
The Significance of N-Formylation in Drug Development
The introduction of a formyl group (-CHO) onto a nitrogen atom can significantly alter the biological activity of a molecule. Formamides are prevalent structural motifs in a variety of therapeutic agents, including antivirals, antibiotics, and anticancer drugs. The formyl group can act as a key pharmacophore, a protecting group for amines, or a precursor for the synthesis of more complex nitrogen-containing heterocycles. Consequently, the development of efficient and selective N-formylation methods is of paramount importance in the pharmaceutical industry.
Established Formylating Agents: A Critical Comparison
The selection of an appropriate formylating agent is contingent upon several factors, including the nature of the amine substrate, the presence of other functional groups, and the desired reaction conditions. Here, we compare the performance of four widely used formylating agents.
Formic Acid: The Archetypal Reagent
Formic acid is the simplest and most economical formylating agent.[1] It can be used directly or in the presence of a dehydrating agent or a catalyst.
Mechanism: The reaction typically proceeds via nucleophilic attack of the amine on the protonated carbonyl carbon of formic acid, followed by dehydration to yield the formamide.[2] The use of a Dean-Stark trap to remove water can drive the equilibrium towards the product.[3]
Advantages:
-
Low cost and readily available.[4]
-
Environmentally benign, with water as the primary byproduct.
Disadvantages:
-
Often requires high temperatures and prolonged reaction times.[4]
-
The acidic nature of the reagent can be incompatible with acid-sensitive functional groups.[4]
-
Can be corrosive and requires careful handling.[1]
Acetic Formic Anhydride: A Highly Reactive Alternative
Acetic formic anhydride (AFA), often generated in situ from formic acid and acetic anhydride, is a more potent formylating agent than formic acid alone.[5]
Mechanism: The formyl group of AFA is more electrophilic than the acetyl group, leading to selective formylation. The amine attacks the formyl carbonyl, with subsequent elimination of an acetate leaving group.[5]
Advantages:
-
High reactivity allows for rapid reactions, often at low temperatures.[5]
-
Excellent yields are typically achieved with a broad range of amines.[5][6]
Disadvantages:
-
Sensitive to moisture and has limited stability, requiring in situ preparation.[3]
-
The use of acetic anhydride introduces an additional reagent and byproduct.
2,2,2-Trifluoroethyl Formate (TFEF): Enhanced Reactivity and Selectivity
TFEF is a highly effective formylating agent, particularly for sensitive substrates.[7][8]
Mechanism: The electron-withdrawing trifluoroethyl group enhances the electrophilicity of the formyl carbon, facilitating nucleophilic attack by the amine.
Advantages:
-
High yields and excellent chemoselectivity.[7]
-
Stable and can be stored for extended periods.[7]
-
The byproduct, 2,2,2-trifluoroethanol, is volatile and easily removed.
Disadvantages:
-
Higher cost compared to formic acid and AFA.
-
May require heating to achieve optimal reaction rates.[7]
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): A Versatile Reagent
DMF-DMA is a versatile reagent that can act as both a formylating and methylating agent.[9][10]
Mechanism: The amine attacks the electrophilic carbon of DMF-DMA, leading to the formation of an aminal intermediate, which then eliminates methanol to give the formamide.[9]
Advantages:
-
Effective for the formylation of a wide range of amines, including less reactive ones.[9]
-
Can be used under mild, neutral conditions.
Disadvantages:
-
Can also act as a methylating agent, potentially leading to side products.[9]
-
Sensitive to moisture.[9]
Performance Comparison of Established Formylating Agents
| Formylating Agent | Typical Reaction Conditions | Reaction Time | Yield (%) | Substrate Scope | Key Advantages | Key Disadvantages |
| Formic Acid | Toluene, reflux with Dean-Stark trap | 4-9 h | 94-99% | Primary and secondary amines, anilines | Low cost, environmentally friendly | High temperatures, long reaction times, acidic |
| Acetic Formic Anhydride | THF, -20°C to 0°C | < 15 min | 97-100% | Primary and secondary aliphatic and aromatic amines | High reactivity, excellent yields, mild conditions | Moisture sensitive, requires in situ preparation |
| 2,2,2-Trifluoroethyl Formate | Neat or in solvent, heat | Varies | High | Alcohols, primary and secondary amines, N-hydroxylamines | High selectivity, stable, volatile byproduct | Higher cost, may require heating |
| N,N-Dimethylformamide Dimethyl Acetal | Neat or in solvent, room temp. to reflux | Varies | High | Primary and secondary amines, active methylene compounds | Mild conditions, versatile | Potential for methylation side reactions, moisture sensitive |
This compound: A Hypothetical Formylating Agent
While not a conventional formylating agent, the structure of this compound (also known as 4-formamidobenzaldehyde) presents an intriguing possibility for formyl group transfer.
Structural Analysis: This molecule possesses two formyl groups attached to nitrogen atoms. The formyl group on the exocyclic nitrogen is part of a formamide, while the other is attached to the aromatic ring. The formyl group of the formamide is a potential site for nucleophilic attack.
Hypothetical Mechanism: A plausible mechanism for formylation using this compound would involve the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the exocyclic formamide group. This would proceed through a tetrahedral intermediate. Subsequent collapse of this intermediate could lead to the transfer of the formyl group to the attacking amine, releasing 4-aminobenzaldehyde as a byproduct. The reaction might require activation, for example, through protonation of the formyl oxygen to increase the electrophilicity of the carbonyl carbon.
Hypothetical Reaction Workflow
Caption: Hypothetical workflow for amine formylation using this compound.
Potential Advantages:
-
Solid Reagent: this compound is a solid, which could offer advantages in handling and dosing compared to liquid reagents.
-
Potentially Mild Byproduct: The byproduct, 4-aminobenzaldehyde, is a relatively non-volatile and potentially less hazardous compound compared to the byproducts of some other formylating agents.
Potential Disadvantages and Research Questions:
-
Reactivity: The reactivity of the formamide group in this compound as a formylating agent is unknown and may be low, requiring harsh reaction conditions or significant activation.
-
Selectivity: It is unclear if the exocyclic formamide would be selectively attacked over the aldehyde group present on the benzene ring.
-
Equilibrium: The formylation reaction might be reversible, leading to low yields.
-
Byproduct Separation: The separation of the desired formylated amine from the 4-aminobenzaldehyde byproduct could be challenging, depending on their relative physical properties.
Further experimental investigation is required to validate the potential of this compound as a viable formylating agent and to establish its performance relative to established reagents.
Experimental Protocols
General Procedure for N-Formylation of an Amine using Formic Acid
-
To a solution of the amine (1.0 equiv) in toluene (5 mL/mmol of amine) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 85% aqueous formic acid (1.2 equiv).[3]
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to afford the crude N-formyl compound.[3]
-
If necessary, purify the product by column chromatography on silica gel.
General Procedure for N-Formylation of an Amine using Acetic Formic Anhydride (in situ generation)
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) (10 mL/mmol of amine).
-
Cool the solution to -20 °C in a suitable cooling bath.
-
In a separate flask, prepare the acetic formic anhydride by adding acetic anhydride (1.5 equiv) to formic acid (2.0 equiv) at 0 °C and stirring for 15 minutes.
-
Add the freshly prepared acetic formic anhydride solution dropwise to the cooled amine solution with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 15 minutes.[5][6]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the formamide.
Reaction Mechanism: N-Formylation with Acetic Formic Anhydride
Caption: Mechanism of amine formylation using acetic formic anhydride.
Conclusion
The choice of a formylating agent is a critical parameter in the synthesis of nitrogen-containing compounds. While established reagents like formic acid, acetic formic anhydride, 2,2,2-trifluoroethyl formate, and N,N-dimethylformamide dimethyl acetal offer a range of options with distinct advantages and disadvantages, the exploration of novel reagents is crucial for advancing synthetic methodology.
This compound presents an interesting, albeit unproven, candidate for a solid, potentially mild formylating agent. Further research is necessary to determine its viability and to position it within the existing arsenal of formylation techniques. For researchers in drug development and organic synthesis, a thorough understanding of the reactivity, selectivity, and practical considerations of each formylating agent is essential for the successful and efficient synthesis of target molecules.
References
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A Comparative Guide to Catalytic Systems for the Synthesis of N-(4-Formamidophenyl)formamide
Introduction: The Significance of N-(4-Formamidophenyl)formamide
This compound, also known as N,N'-diformyl-p-phenylenediamine, is a crucial chemical intermediate. Its rigid, symmetrical structure and the presence of two amide functionalities make it a valuable building block in the synthesis of high-performance polymers, such as polybenzimidazoles (PBIs), which are prized for their exceptional thermal and chemical stability. It also serves as a precursor in the development of various organic materials and pharmaceutical compounds.
The primary route to this molecule is the direct N-formylation of p-phenylenediamine. While this reaction can proceed with a formylating agent alone, the use of a catalyst is paramount to achieving high yields, selectivity, and favorable reaction kinetics under sustainable conditions. This guide provides a comparative analysis of various catalytic systems for this synthesis, offering researchers and process chemists the data and insights needed to select the optimal method for their specific application.
Core Synthetic Pathway: The N-Formylation of p-Phenylenediamine
The fundamental transformation involves the reaction of both primary amine groups of p-phenylenediamine with a formyl source, most commonly formic acid. The reaction proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of the formylating agent, followed by the elimination of a water molecule.
A catalyst's role is to accelerate this process, typically by activating the formylating agent, thereby making the carbonyl carbon more electrophilic and susceptible to attack by the less nucleophilic aromatic amine.
Figure 2: A generalized workflow for the comparative evaluation of catalysts.
Protocol 1: N-Formylation using NP@SO₃H (Heterogeneous)
This protocol is adapted from a procedure for aromatic amines. [1]
-
Reaction Setup: In an oven-dried round-bottom flask, combine p-phenylenediamine (1 mmol, 108.1 mg), absolute ethanol (2 mL), and the NP@SO₃H catalyst (10 mg).
-
Reagent Addition: Add formic acid (8 mmol, 0.30 mL) to the mixture. Note: 8 mmol is used to ensure diformylation of the diamine.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them with Thin Layer Chromatography (TLC).
-
Catalyst Separation: Upon completion, place a strong external magnet against the side of the flask. The dark NP@SO₃H catalyst will be drawn to the magnet, allowing the clear solution to be decanted.
-
Workup: Wash the separated catalyst with ethanol. Combine the ethanolic solutions and evaporate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: N-Formylation using Molecular Iodine (Homogeneous)
This protocol is adapted from a solvent-free procedure. [2]
-
Reaction Setup: In a round-bottom flask, add p-phenylenediamine (1 mmol, 108.1 mg) and molecular iodine (0.05 mmol, 12.7 mg).
-
Reagent Addition: Add formic acid (4 mmol, 0.15 mL) to the flask.
-
Reaction: Heat the mixture to 70°C with stirring. The mixture will become a homogeneous liquid.
-
Monitoring: Monitor the reaction via TLC until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove iodine, followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.
Conclusion and Recommendations
For the synthesis of this compound, the choice of catalyst presents a clear trade-off between operational simplicity, cost, and green chemistry principles.
-
For Lab-Scale Synthesis and Simplicity: The catalyst-free method is viable if high temperatures and excess formic acid are acceptable. For a more efficient and still simple setup, molecular iodine offers excellent yields under mild, solvent-free conditions, making it a strong contender for research applications.
-
For Process Development and Green Chemistry: The sulfonic acid-functionalized magnetic nanoparticle (NP@SO₃H) catalyst represents the state-of-the-art. Its ability to drive the reaction to completion at room temperature, coupled with its effortless, non-chromatographic separation and proven reusability, makes it the superior choice for scalable, sustainable, and cost-effective production.
Researchers and drug development professionals should select a catalyst based on their specific priorities, whether they be speed and efficiency for discovery chemistry or sustainability and scalability for process development.
References
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SciSpace. Method for preparing p-phenylenediamine (2019). Available from: [Link]
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PMC - NIH. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Available from: [Link]
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MDPI. A Comparative Study of Ni-Based Catalysts Prepared by Various Sol–Gel Routes. Available from: [Link]
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PMC. Formylation of Amines. Available from: [Link]
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ACS Publications. Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. Available from: [Link]
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Thieme. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Available from: [Link]
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MDPI. Preparation of Pt-Catalyst by Poly(p-phenylenediamine) Nanocomposites Assisted by Microwave Radiation for Proton Exchange Membrane Fuel Cell. Available from: [Link]
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ResearchGate. Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. Available from: [Link]
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Green Chemistry (RSC Publishing). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Available from: [Link]
-
Clausius Scientific Press. Study on Preparation of P-Phenylenediamine from Wasted Polyester. Available from: [Link]
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RSC Publishing. Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. Available from: [Link]
-
ACS Publications. Catalytic Formylation of Primary and Secondary Amines with CO2 and H2 Using Abundant-Metal Catalysts. Available from: [Link]
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Scholars Research Library. Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Available from: [Link]
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ResearchGate. Direct Synthesis of Diphenylamines from Phenols and Ammonium Formate Catalyzed by Palladium | Request PDF. Available from: [Link]
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FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Available from: [Link]
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PubMed. Preparation of Pt-Catalyst by Poly(p-phenylenediamine) Nanocomposites Assisted by Microwave Radiation for Proton Exchange Membrane Fuel Cell. Available from: [Link]
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ResearchGate. The postulated mechanism for the synthesis of formamidine and N, N - ResearchGate. Available from: [Link]
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Academia.edu. Comparative study for 3, 3´-[(4-X-phenyl)-methanediyl] bis(1H- indoles) synthesis catalyzed by Ce(III) cations. Available from: [Link]
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Bibliomed. REDUCTION OF p-NITROPHENOL TO p-AMINOPHENOL BY USING NiO CATALYSTS: A COMPARATIVE STUDY. Available from: [Link]
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A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of N-(4-Formamidophenyl)formamide
Introduction
N-(4-Formamidophenyl)formamide, also known as 4-formamidobenzaldehyde, is a bifunctional organic compound of increasing interest in pharmaceutical and materials science. Its structure, featuring both a reactive aldehyde and a formamide group, makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialized polymers. The purity of such intermediates is a critical quality attribute, as impurities can directly impact the safety, efficacy, and stability of the final product. Therefore, robust and reliable analytical methods are essential for accurate purity assessment and impurity profiling.
This guide provides an in-depth comparison of two powerful chromatographic techniques for the purity analysis of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, this document is structured to provide not only step-by-step protocols but also the scientific rationale behind the methodological choices, empowering researchers, scientists, and drug development professionals to select and implement the most suitable technique for their specific needs. The methods described are grounded in established pharmacopeial principles, such as those outlined in USP General Chapter <621> Chromatography, and adhere to validation concepts from ICH Guideline Q2(R1).[1][2][3][4]
Understanding the Analyte and Potential Impurities
Before developing a purity method, it is crucial to understand the analyte's physicochemical properties and its potential impurities. This compound (C₈H₇NO₂) has a molecular weight of 149.15 g/mol .[5] Its structure contains a UV-active benzene ring, making it suitable for HPLC-UV detection.
A common synthetic route for analogous formanilides involves the formylation of an aniline derivative with formic acid.[6][7][8] For this compound, a plausible synthesis involves the formylation of 4-aminobenzaldehyde.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 4-aminobenzaldehyde and residual formic acid.
-
By-products: Compounds from side reactions, such as the product of double formylation or incomplete formylation.
-
Degradation Products: The aldehyde group is susceptible to oxidation, potentially forming the corresponding carboxylic acid (4-formamidobenzoic acid).
A successful purity method must be able to separate the main component from these and other potential impurities.
Part 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, versatility, and suitability for non-volatile and thermally sensitive compounds.[9] For this compound, a reversed-phase HPLC method is the logical first choice.
Rationale for Method Development (Expertise & Experience)
-
Separation Mode: Reversed-phase (RP) chromatography is selected due to the moderate polarity of the analyte. A C18 (octadecylsilyl) stationary phase provides a non-polar surface that can effectively retain the aromatic analyte through hydrophobic interactions.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile is ideal for eluting compounds from a C18 column. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency at low wavelengths. A gradient elution (gradually increasing the organic solvent concentration) is chosen to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe. Adding a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
-
Detector: Given the presence of the benzene ring, this compound possesses a strong chromophore. UV detection is therefore a simple, robust, and sensitive choice. Based on the UV absorbance characteristics of similar aromatic aldehydes and formamides, a detection wavelength in the range of 254-260 nm is expected to provide good sensitivity for the main component and related aromatic impurities.[10]
Experimental Protocol: HPLC-UV Method
This protocol is a self-validating system, incorporating system suitability tests as mandated by pharmacopeias to ensure the chromatographic system is performing adequately before sample analysis.[3][11]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Step-by-Step Procedure:
-
System Suitability Solution Preparation: Prepare a solution containing this compound (~0.1 mg/mL) and a known impurity, such as 4-aminobenzaldehyde (~0.001 mg/mL), in the diluent.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a concentration of 0.5 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration of 0.5 mg/mL.
-
System Suitability Check:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Make five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0.
-
Inject the system suitability solution. The resolution between the this compound peak and the 4-aminobenzaldehyde peak should be ≥ 2.0.
-
-
Analysis: Once system suitability is confirmed, inject the standard solution followed by the sample solutions.
-
Calculation: Calculate the purity of the sample by area normalization, assuming the response factor of the impurities is the same as the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization of HPLC Workflow
Caption: High-level workflow for HPLC-UV purity assessment.
Performance Data (Representative)
The following table summarizes the expected performance characteristics of this validated HPLC method, consistent with ICH guidelines.[4][12]
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.05% to 150% of standard concentration |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% |
| Precision (%RSD) | Repeatability: < 1.0%; Intermediate Precision: < 1.5% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Specificity | Baseline resolution from known impurities and degradation products |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds.[1][11]
Rationale for Method Development (Expertise & Experience)
-
Applicability: The primary consideration for using GC for this compound is its thermal stability. Formanilides can be susceptible to degradation at the high temperatures of the GC inlet.[13][14] Therefore, the inlet temperature must be carefully optimized to ensure efficient volatilization without causing decomposition. A lower-than-typical inlet temperature (e.g., 250 °C) would be a prudent starting point.
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a versatile choice. This phase provides good separation for a wide range of semi-polar compounds based on their boiling points and interactions with the stationary phase.
-
Oven Program: A temperature-programmed oven is essential. Starting at a low temperature allows for the separation of highly volatile impurities, while gradually ramping to a higher temperature ensures the elution of the main analyte and less volatile impurities.
-
Detector: Mass spectrometry is the detector of choice. It provides not only quantification but also structural information, which is invaluable for identifying unknown impurities. Operating in full scan mode allows for the collection of mass spectra for all eluting peaks, which can be compared against spectral libraries for tentative identification.
Experimental Protocol: GC-MS Method
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Solvent | Acetone or Ethyl Acetate |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 400 m/z |
Step-by-Step Procedure:
-
Standard Solution Preparation: Accurately prepare a stock solution of the this compound reference standard in acetone (~10 mg/mL). Prepare a working standard for injection by diluting the stock to ~1 mg/mL.
-
Sample Solution Preparation: Prepare the sample to be tested at a concentration of ~1 mg/mL in acetone.
-
GC-MS System Setup: Condition the column and perform a solvent blank injection to ensure the system is clean.
-
Analysis: Inject the standard solution to establish the retention time and mass spectrum of the main peak. Subsequently, inject the sample solution.
-
Data Analysis:
-
Identify the peak for this compound in the sample chromatogram based on its retention time and by comparing its mass spectrum to that of the reference standard.
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Examine the mass spectra of the impurity peaks and attempt to identify them using a spectral library (e.g., NIST) or by interpreting the fragmentation patterns.
-
-
Calculation: Calculate the purity of the sample by area normalization from the TIC.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization of GC-MS Workflow
Caption: High-level workflow for GC-MS purity assessment and impurity ID.
Performance Data (Representative)
The following table summarizes the expected performance characteristics of a validated GC-MS method.
| Validation Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.05% to 120% of standard concentration |
| Limit of Detection (LOD) | 0.02% |
| Limit of Quantitation (LOQ) | 0.05% |
| Precision (%RSD) | Repeatability: < 2.0%; Intermediate Precision: < 3.0% |
| Selectivity | High (based on unique mass fragmentation patterns) |
| Impurity Identification | Tentative ID possible for peaks with sufficient intensity |
Part 3: Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific goals of the analysis.
| Feature | HPLC-UV | GC-MS |
| Analyte Suitability | Excellent. Ideal for non-volatile and thermally labile compounds. No risk of thermal degradation. | Conditional. Requires the analyte to be volatile and thermally stable. Potential for on-column degradation. |
| Impurity Detection | Detects all UV-active impurities. Quantification is based on UV response, which can vary between compounds. | Detects all volatile impurities. Quantification by TIC area % can be less accurate due to varying ionization efficiencies. |
| Impurity Identification | Limited. Identification is based solely on retention time comparison with known standards. | Excellent. Provides mass spectra that can be used to tentatively identify unknown impurities via library searching. |
| Sensitivity (LOQ) | Generally Higher. Can readily achieve LOQ levels of 0.03-0.05% required for pharmaceutical impurity testing. | Good. Typically achieves required LOQ, but may be less sensitive than a dedicated HPLC-UV method for this analyte. |
| Robustness & Simplicity | High. Well-established, robust technique. Sample preparation is straightforward. | Moderate. Method development is more complex due to the need to optimize for thermal stability. |
| Primary Application | Quantitative Purity Testing. Best for accurate and precise determination of purity and known impurities in a quality control environment. | Impurity Profiling & Identification. Best for identifying unknown volatile impurities during process development or troubleshooting. |
Conclusion and Recommendation
Both HPLC-UV and GC-MS are powerful techniques that can be successfully applied to the purity assessment of this compound.
HPLC-UV stands out as the superior method for routine quality control and quantitative purity determination. Its key advantages are its direct applicability without concerns of thermal degradation, higher precision, and straightforward method development. It is the recommended primary method for release testing and stability studies where the identities of potential impurities are generally known.
GC-MS serves as an invaluable complementary technique, particularly for impurity identification. Its strength lies in providing structural information about unknown volatile or semi-volatile impurities that may arise from new synthetic routes or degradation pathways. It is the ideal tool for investigational purposes, such as process development, troubleshooting out-of-specification results, and characterizing new impurity profiles.
For comprehensive characterization of this compound, a dual-pronged approach is recommended: utilizing a validated HPLC-UV method for routine quantitative analysis and employing a validated GC-MS method for the identification and control of any volatile impurities. This ensures a complete and robust understanding of the compound's purity profile, upholding the highest standards of scientific integrity and product quality.
References
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- Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures: Guidance for Industry. [URL: https://www.fda.
- Ho, T. D., Canas, B. J., & Trtanj, M. I. (2015). Determination of Aldehydes in Particulate Matter Using Gas Chromatography-Mass Spectrometry. University of North Dakota Scholarly Commons. [URL: https://commons.und.edu/theses/1779/]
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- BenchChem. (2025). A Comparative Guide to Aldehyde Analysis: Cross-Validation of GC-MS and LC-MS/MS. [URL: https://www.benchchem.
- PubChem. N-(4-Formylphenyl)formamide. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15314216]
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- U.S. Environmental Protection Agency. (1984). Method for the determination of aldehydes and ketones in ambient air using HPLC. [URL: https://www.epa.gov/sites/default/files/2019-09/documents/method-25.pdf]
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- BenchChem. (2025). Application Notes and Protocols for N-(4-Formylphenyl)benzamide in Materials Science. [URL: https://www.benchchem.
- Fieser, L. F., & Jones, J. E. (1940). N-METHYLFORMANILIDE. Organic Syntheses, 20, 66. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0590]
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A Comparative Crystallographic Guide to N-(4-Formamidophenyl)formamide and Its Derivatives: Unraveling the Influence of Substituents on Solid-State Architecture
For researchers, medicinal chemists, and material scientists, a profound understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography remains the definitive technique for elucidating the precise arrangement of atoms in the solid state, providing invaluable insights into intermolecular interactions that govern crucial physicochemical properties such as solubility, stability, and bioavailability. This guide offers an in-depth comparative analysis of the single-crystal X-ray diffraction data for N-(4-Formamidophenyl)formamide and a selection of its derivatives. By examining the impact of various substituents on the phenyl ring, we aim to provide a predictive framework for the crystal packing and hydrogen bonding motifs in this important class of compounds.
Introduction: The Significance of Formanilides in Chemical and Pharmaceutical Sciences
Formanilides, amides derived from formic acid and aniline or its substituted analogues, are versatile building blocks in organic synthesis and key structural motifs in numerous biologically active compounds. The parent molecule, N-phenylformamide, and its derivatives are known to exhibit a range of biological activities and serve as precursors for more complex molecular architectures. The seemingly simple this compound, with its dual formamide functionalities, presents a particularly interesting case for studying the interplay of hydrogen bonding and aromatic interactions in dictating crystal packing. Understanding how modifications to the phenyl ring influence the supramolecular assembly is critical for the rational design of new materials and active pharmaceutical ingredients (APIs) with tailored properties.
Comparative Crystallographic Analysis: The Impact of Para-Substituents
The solid-state architecture of N-phenylformamide derivatives is predominantly governed by a network of intermolecular hydrogen bonds, primarily involving the N-H donor and the C=O acceptor of the formamide group. The nature and position of substituents on the phenyl ring can significantly modulate the electronic properties of the molecule and, consequently, the strength and geometry of these interactions, as well as introduce other non-covalent forces that influence the overall crystal packing.
Here, we compare the crystallographic data of the parent compound, N-(4-Formylphenyl)formamide, with its methyl-substituted analogue, N-(4-Methylphenyl)formamide.
| Compound Name | N-(4-Formylphenyl)formamide[1] | N-(4-Methylphenyl)formamide (Polymorph 1)[2] | N-(4-Methylphenyl)formamide (Polymorph 2)[2] |
| CCDC No. | 790506 | - | - |
| Formula | C₈H₇NO₂ | C₈H₉NO | C₈H₉NO |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | C2 |
| a (Å) | 10.334(3) | 6.5511(11) | 19.0958(17) |
| b (Å) | 5.2180(14) | 6.9192(12) | 5.7763(6) |
| c (Å) | 13.064(4) | 8.0265(17) | 25.341(2) |
| α (°) ** | 90 | 93.730(1) | 90 |
| β (°) | 109.43(3) | 102.780(1) | 101.228(4) |
| γ (°) | 90 | 91.769(1) | 90 |
| Volume (ų) ** | 665.0(3) | 353.68(11) | 2741.7(4) |
| Z | 4 | 2 | 8 |
| Key H-Bonds | N-H···O | N-H···O (inversion dimers), C-H···O | N-H···O |
Analysis of Substituent Effects:
The substitution of the electron-withdrawing formyl group in N-(4-Formylphenyl)formamide with an electron-donating methyl group in N-(4-Methylphenyl)formamide leads to distinct differences in their crystal packing. Notably, N-(4-Methylphenyl)formamide exhibits polymorphism, crystallizing in both triclinic and monoclinic systems.[2] This phenomenon, where a compound can exist in multiple crystal forms, is of significant interest in the pharmaceutical industry as different polymorphs can have different stabilities and dissolution rates.[3][4]
In the triclinic polymorph of N-(4-Methylphenyl)formamide, the molecules form inversion dimers through strong N-H···O hydrogen bonds.[2] These dimers are further connected by weaker C-H···O interactions into chains.[2] The monoclinic form also features N-H···O hydrogen bonds as the primary packing motif.[2] The presence of the methyl group, compared to the formyl group, alters the electronic distribution in the phenyl ring and likely influences the acceptor strength of the carbonyl oxygen and the donor strength of the N-H proton, leading to these different packing arrangements.
Experimental Protocols: A Guide to Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process that requires careful execution of several key steps. The following provides a generalized workflow for the crystallographic analysis of N-phenylformamide derivatives.
Crystal Growth
High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. For N-phenylformamide derivatives, slow evaporation from a suitable solvent is a commonly employed technique.
Step-by-Step Protocol:
-
Dissolution: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) at a slightly elevated temperature to achieve saturation.
-
Filtration: Filter the warm solution through a syringe filter to remove any particulate matter.
-
Slow Evaporation: Transfer the filtered solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a spatula or a loop and wash them with a small amount of cold solvent.
Data Collection and Structure Refinement
Step-by-Step Protocol:
-
Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and subjected to a beam of monochromatic X-rays. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted beams.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Beyond the Phenyl Ring: Exploring a Broader Range of Derivatives
To further illustrate the principles of how molecular structure dictates crystal packing, we can look at derivatives with more significant modifications. For instance, the crystal structure of (RS)-N-[(4-Chlorophenyl)(phenyl)methyl]formamide reveals a more complex interplay of intermolecular forces. In addition to the expected N-H···O hydrogen bonds, this structure also features C-H···Cl and C-H···O interactions, which contribute to the formation of layers within the crystal.[5]
Similarly, the analysis of N-(4-Nitrophenethyl)formamide demonstrates how the introduction of a flexible ethyl linker and a strongly electron-withdrawing nitro group influences the overall conformation and packing. In this case, the molecules are linked by N-H···O hydrogen bonds into chains.[3]
Alternative Analytical Techniques: A Complementary Perspective
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure in solution, allowing for the study of conformational dynamics and the identification of through-space interactions.
-
Infrared (IR) and Raman Spectroscopy: These techniques are sensitive to vibrational modes and can be used to study hydrogen bonding and other intermolecular interactions in both the solid state and in solution.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are crucial for identifying and characterizing polymorphs, solvates, and hydrates by detecting phase transitions and thermal decomposition events.
Conclusion and Future Outlook
The crystallographic analysis of this compound and its derivatives clearly demonstrates the profound impact of substituent effects on the resulting solid-state architecture. The subtle interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions, modulated by the electronic and steric properties of the substituents, governs the crystal packing and can lead to phenomena such as polymorphism.
This guide provides a foundational understanding for researchers in the field. Future work should focus on building a more extensive library of crystallographic data for a wider range of N-phenylformamide derivatives. A systematic study of a homologous series of para-substituted derivatives under consistent experimental conditions would be particularly valuable for developing robust structure-property relationships. Such knowledge will undoubtedly empower scientists to design and synthesize novel formanilide-based compounds with optimized properties for a wide array of applications, from pharmaceuticals to advanced materials.
References
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A Comparative Guide for Researchers: N-(4-Formamidophenyl)formamide vs. Dimethylformamide (DMF)
An In-depth Technical Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the choice of reagents and solvents is paramount to the success of a reaction, influencing yield, purity, and scalability. This guide provides a comprehensive comparison of the well-established and versatile dimethylformamide (DMF) with the lesser-known N-(4-Formamidophenyl)formamide. While both molecules possess formamide functionalities, their documented applications and efficacy in the scientific literature differ vastly. This analysis, grounded in available experimental data and established chemical principles, aims to provide clarity and guidance for researchers in selecting the appropriate compound for their work.
Introduction: Two Formamides, A World of Difference
Dimethylformamide (DMF) , with the chemical formula (CH₃)₂NC(O)H, is a ubiquitous polar aprotic solvent and reagent in organic synthesis.[1][2] Its high boiling point, miscibility with water and organic solvents, and ability to dissolve a wide range of compounds make it a workhorse in both academic and industrial laboratories.[3][4] Beyond its role as a solvent, DMF is a key reagent in formylation reactions, most notably in the Vilsmeier-Haack reaction.[5][6]
This compound , also known as N,N'-(1,4-Phenylene)diformamide, has the chemical formula C₈H₈N₂O₂.[7] In stark contrast to DMF, its presence in the scientific literature as a reagent or solvent is exceedingly limited. It is commercially available, but its applications and efficacy are not well-documented in peer-reviewed publications.[8][9] This guide will, therefore, present a detailed account of the known capabilities of DMF and highlight the significant information gap regarding this compound, a critical consideration for any researcher.
Physical and Chemical Properties: A Tabular Comparison
| Property | This compound | Dimethylformamide (DMF) | References |
| CAS Number | 6262-22-2 | 68-12-2 | [7],[6] |
| Molecular Formula | C₈H₈N₂O₂ | C₃H₇NO | [8],[3] |
| Molecular Weight | 164.16 g/mol | 73.09 g/mol | [8],[6] |
| Appearance | White to orange to green powder/crystal | Colorless liquid | [8],[6] |
| Melting Point | 209-213 °C | -61 °C | [9],[6] |
| Boiling Point | Not readily available | 153 °C | [6] |
| Solubility | Limited data available | Miscible with water and most organic solvents | [3] |
Efficacy in Chemical Synthesis: A Tale of Two Realities
Dimethylformamide (DMF): The Established Standard
DMF's efficacy stems from its dual role as a high-boiling point polar aprotic solvent and a versatile reagent.
As a Solvent:
-
Facilitating Polar Reactions: Its polar nature stabilizes charged intermediates and transition states, accelerating polar reactions such as Sₙ2 reactions.[1]
-
High Solubility: DMF's ability to dissolve a wide array of organic and inorganic compounds makes it an excellent medium for a broad range of chemical transformations.[3][4]
-
Applications in Materials Science: It is widely used in the production of acrylic fibers, plastics, and in the solvothermal synthesis of metal-organic frameworks (MOFs).[5]
As a Reagent (Formylating Agent):
The primary use of DMF as a reagent is in formylation reactions. This is most powerfully demonstrated in the Vilsmeier-Haack reaction , where DMF reacts with an activating agent, such as phosphorus oxychloride (POCl₃) or oxalyl chloride, to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺. This reagent is highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[5]
Experimental Protocol: Vilsmeier-Haack Formylation of Indole using DMF/POCl₃
Objective: To synthesize indole-3-carboxaldehyde.
Materials:
-
Indole
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH) solution, 1 M
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (1.2 eq.) in an ice bath.
-
Slowly add POCl₃ (1.1 eq.) dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve indole (1.0 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice.
-
Neutralize the mixture by the slow addition of 1 M NaOH solution until the pH is approximately 7-8.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure indole-3-carboxaldehyde.
Logical Workflow for Vilsmeier-Haack Reaction:
Caption: Plausible synthesis of this compound.
Safety and Toxicity: A Critical Consideration
Dimethylformamide (DMF):
DMF is classified as a hazardous substance with significant health risks. It is readily absorbed through the skin and is a known hepatotoxin (liver toxin). Chronic exposure can lead to liver damage, and it is also considered a reproductive hazard. The National Institute for Occupational Safety and Health (NIOSH) has established exposure limits for DMF in the workplace. [1]Due to its toxicity, handling of DMF requires stringent safety measures, including the use of appropriate personal protective equipment (PPE) such as gloves and safety goggles, and working in a well-ventilated area or a fume hood.
This compound:
There is a lack of specific toxicological data for this compound. However, its synthesis from p-phenylenediamine warrants caution. p-Phenylenediamine is a known skin sensitizer and can cause severe allergic reactions. While the formylation of the amino groups may alter its toxicological profile, in the absence of specific data, it should be handled with care, assuming it may have hazardous properties.
Conclusion and Recommendations
Based on the extensive body of scientific literature, dimethylformamide (DMF) is a well-characterized, highly effective, and versatile compound that serves as both a valuable solvent and a potent formylating agent when activated. Its properties and reactivity are well-documented, providing researchers with a reliable and predictable tool for a wide range of synthetic applications.
In contrast, this compound is a compound for which there is a significant lack of published data regarding its efficacy and applications in synthetic chemistry. While its structure is intriguing, its utility as a viable alternative to DMF has not been established.
For researchers, scientists, and drug development professionals, the choice is clear:
-
For established and reliable formylation reactions and as a general-purpose polar aprotic solvent, DMF remains the industry and academic standard. Its extensive documentation allows for predictable outcomes and troubleshooting. However, its toxicity necessitates strict adherence to safety protocols.
-
This compound should be considered an unexplored chemical with unknown potential. Its use in any application would require significant foundational research to determine its reactivity, efficacy, and safety profile. It is not a recommended substitute for DMF based on current knowledge.
This guide underscores the importance of relying on well-validated and documented reagents in scientific research. While the exploration of novel compounds is essential for advancing chemistry, the established utility and vast knowledge base surrounding DMF make it the superior choice for predictable and reproducible synthetic outcomes at this time.
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A Comparative Guide to the Thermal Analysis of N-(4-Formamidophenyl)formamide and its Analogs
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Thermal analysis, encompassing techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides critical insights into the stability, purity, and processing parameters of these materials.[1][2][3] This guide offers an in-depth examination of the expected thermal behavior of N-(4-Formamidophenyl)formamide, a compound of interest in organic synthesis and potentially in pharmaceutical development. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a framework for its analysis by comparing it with structurally related and commercially available alternatives: Formanilide and N,N'-Diphenylformamidine.
The Foundational Pillars of Thermal Analysis: TGA and DSC
Before delving into a comparative analysis, it is crucial to understand the principles of the primary analytical techniques discussed herein.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is invaluable for determining the thermal stability of a material, identifying the temperature ranges of decomposition, and quantifying the loss of volatiles such as water or solvents.[5] A typical TGA experiment generates a curve plotting percentage mass loss against temperature.
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1][2] DSC is instrumental in identifying thermal transitions such as melting, crystallization, and glass transitions.[6][7] The resulting thermogram plots heat flow against temperature, with peaks indicating endothermic (heat-absorbing) or exothermic (heat-releasing) events.
A Standardized Approach to Thermal Analysis: Experimental Protocols
To ensure the generation of reliable and reproducible data, adherence to standardized methodologies is essential. The following protocols are based on established ASTM standards.
Thermogravimetric Analysis (TGA) Protocol (based on ASTM E1131)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically platinum or alumina).
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[1]
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a linear rate of 10 °C/min up to a final temperature of 600 °C.[8]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a linear rate of 10 °C/min up to a temperature sufficiently above its expected melting point.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
Caption: Generalized workflow for TGA and DSC analysis.
Comparative Thermal Behavior: this compound and Its Analogs
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Onset of Decomposition (°C) |
| This compound | C₈H₈N₂O₂ | 164.16 | Not reported | > 200 |
| Formanilide | C₇H₇NO | 121.14 | 46-50[10][11] | ~200-250 |
| N,N'-Diphenylformamidine | C₁₃H₁₂N₂ | 196.25 | 136-139 | > 200 |
Disclaimer: The expected onset of decomposition for this compound is an educated estimation based on the stability of similar aromatic amide structures and is subject to experimental verification.
Analysis of this compound
The structure of this compound features a central benzene ring with two formamide groups. The presence of two amide linkages suggests strong intermolecular hydrogen bonding, which would likely result in a relatively high melting point and thermal stability. The decomposition is expected to occur at temperatures above 200 °C, likely involving the breakdown of the formamide groups.
Comparison with Formanilide (N-Phenylformamide)
Formanilide represents a simpler analog with only one formamide group attached to a benzene ring.[12] Its lower melting point compared to what is expected for this compound can be attributed to weaker intermolecular forces due to the presence of a single amide group. The thermal decomposition of formanilide would proceed through the cleavage of the amide bond.
Comparison with N,N'-Diphenylformamidine
N,N'-Diphenylformamidine shares the feature of two phenyl groups linked to a central one-carbon nitrogen-containing functionality. Its melting point is significantly higher than that of formanilide, reflecting a more extended conjugated system and potentially stronger intermolecular interactions. The formamidine linkage is structurally different from the formamide groups in the target compound, which will influence the decomposition mechanism.
Proposed Thermal Decomposition Pathway
The thermal degradation of aromatic amides can be a complex process. For this compound, decomposition is likely initiated at the formamide moieties. A plausible decomposition pathway could involve the initial loss of carbon monoxide, followed by further fragmentation of the molecule.
Caption: A simplified proposed thermal decomposition pathway for this compound.
Conclusion
This guide provides a comprehensive framework for the thermal analysis of this compound. By understanding the fundamental principles of TGA and DSC and adhering to standardized experimental protocols, researchers can obtain high-quality data. While direct experimental data for the target compound is currently lacking, a comparative analysis with structurally related compounds such as formanilide and N,N'-diphenylformamidine allows for informed predictions of its thermal behavior. The presence of two formamide groups in this compound is expected to confer significant thermal stability. Experimental verification of these predictions is a necessary next step for a complete characterization of this compound.
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Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]
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Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]
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ASTM International. (2020). ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. Retrieved from [Link]
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Professional Analytical and Consulting Services, Inc. (n.d.). ASTM E1131 - TGA Analysis Testing Services. Retrieved from [Link]
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Smithers. (n.d.). Differential Scanning Calorimetry (DSC) Analysis | Chemistry. Retrieved from [Link]
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A Comparative Guide to Formylating Reagents: Benchmarking Classical Methods Against Novel Alternatives
In the landscape of pharmaceutical and organic synthesis, the formyl group (-CHO) serves as a fundamental building block. Its introduction into molecules, particularly the N-formylation of amines to produce formamides, is a critical transformation. Formamides are not only stable protecting groups but also key intermediates in the synthesis of pharmaceuticals, fungicides, and isocyanides.[1][2] The choice of formylating reagent is paramount, directly influencing reaction efficiency, substrate scope, and overall process viability.
This guide provides an in-depth comparison of classical formylating agents against a new generation of reagents. We will move beyond a simple catalog of options to dissect the mechanistic nuances and practical considerations that guide reagent selection in a modern research and development setting. While the compound "N-(4-Formamidophenyl)formamide"[3][4] represents a diformylated structure, this guide will use the universally recognized and widely practiced method of Formic Acid , often in combination with activating agents, as the established benchmark for a more functionally relevant comparison. This classical approach will be benchmarked against three novel reagents that offer distinct advantages in mildness, selectivity, and ease of use: N-Formylsaccharin , DMTMM , and TFFH .
The Classical Benchmark: Formic Acid and its Derivatives
For decades, formic acid has been the workhorse for N-formylation.[5][6] Its appeal lies in its low cost and ready availability. The reaction mechanism typically involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration to yield the formamide.[7] However, this dehydration step often requires high temperatures (e.g., reflux in toluene with a Dean-Stark trap) or the use of a coupling agent.[1]
A common enhancement is the in-situ generation of acetic formic anhydride (AFA) from formic acid and acetic anhydride. AFA is a more potent acylating agent, enabling rapid and high-yielding formylations at much lower temperatures.[1] Despite its effectiveness, this method can suffer from drawbacks, including the need for stoichiometric activators and sometimes harsh work-up procedures.
The Novel Contenders: A New Wave of Formylating Agents
Modern synthetic challenges, such as the presence of sensitive functional groups and the need for greener processes, have driven the development of new formylating reagents.
-
N-Formylsaccharin : Developed as a powerful and highly chemoselective formylating agent, N-formylsaccharin is a stable, crystalline solid.[8] It readily formylates primary and secondary amines under exceptionally mild conditions, often at room temperature. A key advantage is its high chemoselectivity; for instance, it can selectively formylate the amino group in amino alcohols without affecting the hydroxyl group. The saccharin byproduct is easily removed by a simple aqueous wash.
-
DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) : DMTMM is a triazine-based coupling agent renowned for its ability to facilitate amide bond formation, including formylation, in both organic and aqueous media.[9][10][11] This makes it exceptionally valuable for work with biomolecules like peptides and polysaccharides.[11][12] It operates through the formation of a highly reactive "superactive ester" with the carboxylate (in this case, formate from formic acid), which is then displaced by the amine.[9][12] The byproducts, N-methylmorpholine hydrochloride and 1-hydroxy-3,5-dimethoxytriazine, are water-soluble, simplifying purification.[10]
-
TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate) : Primarily known as a peptide coupling reagent, TFFH is a non-hygroscopic, stable salt that efficiently converts carboxylic acids into their corresponding acyl fluorides in situ.[13][14][15] When used with formic acid, it generates formyl fluoride, a highly reactive formylating species. Acyl fluorides are noted for being less prone to racemization than their chloride counterparts, making TFFH an excellent choice for chiral substrates.[13]
Head-to-Head Performance Comparison
To provide a clear, objective assessment, the reagents are compared across several key performance indicators critical for drug development and synthetic chemistry professionals.
| Performance Metric | Formic Acid / AFA | N-Formylsaccharin | DMTMM (with Formic Acid) | TFFH (with Formic Acid) |
| Reaction Conditions | Often requires heat (reflux) or stoichiometric activators (AFA).[1] | Room temperature, mild conditions. | Room temperature; effective in both organic and aqueous solvents.[9][10] | Mild conditions, typically room temperature in aprotic solvents.[15] |
| Reaction Time | Varies from hours to days; rapid (<15 min) with AFA.[1][7] | Generally rapid (minutes to a few hours).[16] | Typically 5-20 hours, can be accelerated with microwave irradiation.[1] | Rapid conversion to acid fluoride (8-15 min), followed by amine addition.[15] |
| Substrate Scope | Broad, but can be limited by harsh conditions for sensitive substrates. | Excellent for primary and secondary amines, including sterically hindered ones.[17] | Broad, including sterically hindered amines and biomolecules.[11][12] | Excellent, especially for hindered amino acids where racemization is a concern.[14] |
| Chemoselectivity | Moderate; O-formylation of alcohols can occur, though N-formylation is generally favored.[1] | High; selectively formylates amines over alcohols. | High; can be used for selective modification in the presence of other nucleophiles. | High; focused activation of the carboxylic acid. |
| Byproducts & Work-up | Water (requires removal); acetic acid with AFA. Work-up can be demanding. | Saccharin (water-soluble), easy aqueous work-up.[16] | N-methylmorpholine HCl and a triazine derivative (both water-soluble).[10] | Hexafluorophosphate salts; requires standard chromatographic or extraction work-up. |
| Handling & Stability | Formic acid is corrosive. AFA is generated in situ. | Stable, crystalline solid, easy to handle.[16] | Stable, non-hygroscopic solid.[9] | Stable, non-hygroscopic, crystalline solid with a long shelf-life.[13][18] |
Mechanistic Insights and Workflow Visualization
Understanding the underlying mechanisms and experimental flow is crucial for troubleshooting and process optimization.
General Mechanism of N-Formylation
The fundamental process involves the activation of a formyl source, making it susceptible to nucleophilic attack by an amine.
Caption: Generalized mechanism for N-formylation of amines.
Standard Experimental Workflow
A typical laboratory procedure for N-formylation involves reaction setup, monitoring, work-up, and purification.
Caption: Standard laboratory workflow for N-formylation reactions.
Experimental Protocols: A Practical Guide
The following protocols are self-validating systems designed to provide a reliable starting point for laboratory synthesis.
Protocol 1: Classical N-Formylation using Acetic Formic Anhydride (AFA)
This protocol is effective for a wide range of primary and secondary amines. The causality for using AFA is its higher reactivity compared to formic acid alone, allowing for lower temperatures and shorter reaction times.
Materials:
-
Amine (1.0 equiv)
-
Formic Acid (98-100%, 3.0 equiv)
-
Acetic Anhydride (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of AFA: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add acetic anhydride to formic acid dropwise. Stir the mixture at 0 °C for 60 minutes. This exothermic reaction generates the more electrophilic mixed anhydride, priming it for nucleophilic attack.
-
Amine Addition: Dissolve the amine (1.0 equiv) in the chosen solvent (e.g., DCM). Add this solution dropwise to the pre-formed AFA solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases. This step neutralizes excess acids and hydrolyzes any remaining anhydride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization to afford the pure N-formamide.
Protocol 2: Mild N-Formylation using N-Formylsaccharin
This protocol is ideal for acid-sensitive or sterically hindered substrates where mild conditions are essential. The choice of N-formylsaccharin is dictated by its high reactivity under neutral conditions, avoiding the need for strong acids or bases.
Materials:
-
Amine (1.0 equiv)
-
N-Formylsaccharin (1.1 equiv)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
1 M aqueous sodium hydroxide (NaOH)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equiv) and N-formylsaccharin (1.1 equiv) in the chosen solvent (e.g., ACN).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS. The driving force is the nucleophilic attack of the amine on the formyl group, releasing the stable and water-soluble saccharin anion as a leaving group.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in a suitable organic solvent like ethyl acetate. Wash the solution with 1 M NaOH (2 x 15 mL) to remove the saccharin byproduct, followed by a brine wash. The basic wash deprotonates the saccharin, rendering it highly soluble in the aqueous phase for easy removal.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-formamide, which is often pure enough for subsequent steps without further purification.
Conclusion and Future Outlook
While classical reagents like formic acid remain relevant due to their low cost, the demand for higher selectivity, milder conditions, and streamlined workflows has propelled novel reagents to the forefront of modern synthesis.
-
N-Formylsaccharin stands out for its exceptional mildness and chemoselectivity, making it a prime choice for complex molecules with sensitive functional groups.[16]
-
DMTMM offers the unique advantage of performing formylations in aqueous environments, opening new possibilities for bioconjugation and the modification of water-soluble substrates.[9][10]
-
TFFH provides a robust method for activating formic acid, particularly beneficial for sterically demanding couplings and for minimizing racemization in chiral compounds.[13][14][19]
For researchers, scientists, and drug development professionals, the selection of a formylating reagent is a strategic decision. It requires a careful balancing of cost, efficiency, substrate compatibility, and process scalability. The novel reagents discussed in this guide represent powerful tools that enable chemists to tackle more complex synthetic challenges with greater precision and control, ultimately accelerating the discovery and development of new chemical entities.
References
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Wikipedia. (n.d.). Formylation. In Wikipedia. Retrieved January 21, 2026. Available from: [Link]
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Olah, G. A., & Ohannesian, L. (1987). Synthetic methods and reactions. 119. N-Formylmorpholine: a new and effective formylating agent for the preparation of aldehydes and dialkyl (1-formylalkyl)phosphonates from Grignard or organolithium reagents. The Journal of Organic Chemistry, 52(7), 1285-1290. Available from: [Link]
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Gribble, G. W. (2010). Formylation of Amines. Comprehensive Organic Synthesis, 6, 395-427. Available from: [Link]
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ResearchGate. (n.d.). N-Formylsaccharin: A New Formylating Agent. Request PDF. Retrieved January 21, 2026. Available from: [Link]
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Singh, P. P., et al. (2014). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Research on Chemical Intermediates, 41(10), 7625-7636. Available from: [Link]
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Schann, L., et al. (1983). Formate ester formation in amide solutions. Journal of Molecular Evolution, 19(3-4), 263-266. Available from: [Link]
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Cuccu, F., Basoccu, F., Fattuoni, C., & Porcheddu, A. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 27(16), 5345. Available from: [Link]
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Das, B., et al. (2013). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Synthetic Communications, 43(1), 72-78. Available from: [Link]
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Ueda, T., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical & Pharmaceutical Bulletin, 70(7), 492-497. Available from: [Link]
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Wikipedia. (n.d.). DMTMM. In Wikipedia. Retrieved January 21, 2026. Available from: [Link]
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Pittelkow, M., et al. (2004). TFFH as an Excellent Reagent for Acylation of Alcohols, Thiols and Dithiocarbamates. Synthesis, 2004(15), 2485-2492. Available from: [Link]
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SigutLabs. (2022, March 7). Reagent of the month - March- DMTMM. Retrieved January 21, 2026. Available from: [Link]
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ResearchGate. (n.d.). N-formylation of amines with formamide. Download Scientific Diagram. Retrieved January 21, 2026. Available from: [Link]
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Lee, J., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials, 11(8), 2101. Available from: [Link]
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PubChem. (n.d.). N-(4-Formylphenyl)formamide. Retrieved January 21, 2026. Available from: [Link]
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Sjöqvist, C. (2014). Chemical Modifications of Hyaluronan using DMTMM-Activated Amidation. Diva-Portal.org. Available from: [Link]
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Bellavance, G., Dubé, P., & Nguyen, B. (2012). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a Mild Deoxofluorination Reagent. Synlett, 23(04), 569-572. Available from: [Link]
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El-Faham, A., & Albericio, F. (2007). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) in Peptide and Organic Synthesis. Letters in Organic Chemistry, 4(3), 156-166. Available from: [Link]
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Falchi, A., et al. (2000). 4-(4,6-Dimethoxy[1][20]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Synlett, 2000(2), 275-277. Available from: [Link]
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Connection Chemical, LP. (n.d.). Potassium Formate Supplier & Distributor. Retrieved January 21, 2026. Available from: [Link]
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ResearchGate. (n.d.). The possible mechanism of the N-formylation reaction. Download Scientific Diagram. Retrieved January 21, 2026. Available from: [Link]
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ResearchGate. (n.d.). An efficient method for the N-formylation of amines under catalyst- and additive-free conditions. Retrieved January 21, 2026. Available from: [Link]
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Aurtande. (n.d.). How Potassium Formate Serves as a Versatile Agent in Industrial and Deicing Applications. Retrieved January 21, 2026. Available from: [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature. Comptes Rendus Chimie, 16(11), 1008-1016. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of Potassium Formate in Modern Industries. Retrieved January 21, 2026. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of N-phenyl formamide derivatives from different aromatic amines and formic acid by using Zn(Meri-Ald-Py) catalyst. Download Scientific Diagram. Retrieved January 21, 2026. Available from: [Link]
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Chiriac, C. I., et al. (2009). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Revue Roumaine de Chimie, 54(11), 883-886. Available from: [Link]
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IWK Health Centre. (n.d.). N-(4-Fluorophenyl)formamide. Retrieved January 21, 2026. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-Formamidophenyl)formamide
Hazard Identification and Risk Assessment
N-(4-Formamidophenyl)formamide is a derivative of formamide. Due to the lack of specific toxicological data for this compound, it is prudent to handle it with the same precautions as formamide. Formamide is classified as a substance that is suspected of causing cancer, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure. The primary target organs are the liver, kidneys, and blood.
Core Hazards Associated with Formamide (and by extension, this compound):
-
Carcinogenicity: Category 2 (Suspected of causing cancer).
-
Reproductive Toxicity: Category 1B (May damage fertility or the unborn child).
-
Specific Target Organ Toxicity (Repeated Exposure): Category 2 (May cause damage to organs).
-
Irritant: Can cause skin and eye irritation.
Given these significant health risks, all waste containing this compound must be treated as hazardous waste.
Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile gloves. Always check the manufacturer's glove compatibility chart for the specific chemical you are handling.
-
Body Protection: A fully buttoned lab coat is mandatory.
-
Respiratory Protection: All work with this compound should be conducted within a certified laboratory chemical fume hood.
Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in ensuring safe disposal and environmental protection.
Step-by-Step Waste Collection Protocol:
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, sealable, and airtight container that is compatible with the chemical.
-
Labeling: Immediately upon adding the first amount of waste, affix a "Dangerous Waste" or "Hazardous Waste" label to the container. The label must clearly identify the contents as "this compound Waste" and list any other chemical constituents.
-
Segregation: Do not mix this compound waste with other waste streams. It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, clearly labeled, sealed bag or container and disposed of as hazardous waste.
-
Storage: Store the sealed waste container in a designated, cool, and well-ventilated area, away from direct sunlight and heat sources.
Disposal Procedure
The disposal of this compound must be conducted in strict accordance with local, regional, and national hazardous waste regulations.
-
Consult Regulations: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult all applicable regulations to ensure complete and accurate classification. The U.S. Environmental Protection Agency (EPA) provides comprehensive guidelines for hazardous waste management.
-
Engage a Licensed Waste Disposal Service: Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste. Contract with a licensed hazardous waste disposal company to handle the transportation and final disposal of the chemical waste.
-
Documentation: When the waste container is full or no longer in use, complete a Chemical Collection Request Form as required by your institution's Environmental Health and Safety (EHS) department or the contracted waste disposal company.
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material to soak up the substance. Place the absorbed material in a sealed, labeled container for disposal as hazardous waste.
-
Large Spills: In the case of a large spill, evacuate the area immediately and alert your institution's EHS department or emergency response team.
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes and seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Quantitative Data and Exposure Limits
The following table provides the occupational exposure limits for formamide as established by various regulatory bodies. These should be considered as a conservative guide for handling this compound.
| Regulatory Body | Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) |
| ACGIH | 10 ppm | - |
| NIOSH | 10 ppm | - |
| OSHA (Vacated) | 20 ppm | 30 ppm |
| Data sourced from Fisher Scientific Safety Data Sheet for Formamide. |
Regulatory Compliance
Adherence to established safety standards is not just a best practice; it is a legal requirement. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan to protect laboratory workers from hazardous chemicals. This includes providing information and training on the safe handling, storage, and disposal of hazardous substances.
References
A Researcher's Guide to the Safe Handling of N-(4-Formamidophenyl)formamide
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling N-(4-Formamidophenyl)formamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is grounded in a conservative approach, drawing analogies from the well-documented hazards of structurally related formamides to ensure a robust margin of safety.
The core principle of this guide is to treat this compound with the caution required for a substance with unknown, but potentially significant, hazards. The formamide functional group is associated with reproductive toxicity, and this guide is built upon that foundational premise.
Hazard Assessment: An Analogical Approach
Given the structure of this compound, which contains two formamide moieties, we must consider the hazards associated with formamide itself. Formamide is classified as a substance that may damage fertility or the unborn child and is suspected of causing cancer[1][2]. Therefore, it is prudent to handle this compound as a potential reproductive toxin and carcinogen.
Anticipated Hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child. Handle with extreme caution[1][3].
-
Irritation: May cause skin, eye, and respiratory tract irritation[2][3].
-
Absorption: May be harmful if absorbed through the skin[4][5].
All handling of this compound must be predicated on minimizing exposure through all potential routes: inhalation, dermal contact, and ingestion.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The selection of PPE should be based on the specific task being performed.
| Task / Operation | Required Personal Protective Equipment |
| Weighing and Handling Solids | 100% Nitrile Gloves (double-gloving recommended), Chemical Splash Goggles, Fully-Buttoned Laboratory Coat, N95 Respirator (or higher) |
| Preparing Solutions | 100% Nitrile Gloves (double-gloving), Chemical Splash Goggles, Face Shield, Coated Laboratory Coat or Chemical Apron |
| Conducting Reactions | 100% Nitrile Gloves (double-gloving), Chemical Splash Goggles, Fully-Buttoned Laboratory Coat |
| Spill Cleanup | Nitrile Gloves (double-gloving), Chemical Splash Goggles, Face Shield, Chemical-Resistant Coveralls, Shoe Covers, Air-Purifying Respirator with appropriate cartridges |
Rationale for PPE Selection:
-
Gloves: Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a critical precaution to prevent exposure in case of a tear or puncture in the outer glove. Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin[4]. Wash hands thoroughly after glove removal[6].
-
Eye Protection: Chemical splash goggles are mandatory to protect against splashes and fine powders. A face shield should be used in conjunction with goggles when there is a significant splash hazard[4][6].
-
Respiratory Protection: Due to the powdered nature of the solid and the potential for aerosol generation, respiratory protection is essential during handling of the solid. All work with this compound, especially when preparing solutions or running reactions, should be conducted within a certified chemical fume hood to minimize inhalation exposure[7].
Operational Plan: From Benchtop to Disposal
A systematic workflow is crucial for minimizing risk. The following diagram illustrates the decision-making process for safe handling.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling the Solid:
-
When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.
-
Use an enclosure or a low-flow setting on the fume hood to prevent the powder from being disturbed.
-
-
Preparing Solutions:
-
Add the solid to the solvent slowly.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Glassware should be rinsed with a suitable solvent in the fume hood before being taken for further cleaning.
-
Emergency and Disposal Plan
Spill Response:
-
Small Spill (contained within the fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container[7][9].
-
Wipe the area with a suitable solvent and dispose of the wipes as hazardous waste.
-
-
Large Spill (outside of the fume hood):
-
Evacuate the immediate area.
-
Alert others and restrict access to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Exposure Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6][8].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention[8].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[8].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[9].
Waste Disposal:
-
All solid waste contaminated with this compound, including gloves, wipes, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container[6].
-
Contaminated solutions should be collected in a separate, labeled hazardous waste container.
-
Do not dispose of this chemical down the drain[4].
-
Follow all local, state, and federal regulations for the disposal of hazardous waste[7].
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that researchers supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before beginning any work. By prioritizing safety and adhering to these rigorous standards, we can advance our scientific goals while protecting ourselves and our colleagues.
References
-
New Jersey Department of Health and Senior Services. (2003, June). Hazardous Substance Fact Sheet: Formamide. Retrieved from [Link]
-
Unil. (2005, October 10). Material Safety Data Sheet: Formamide. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Formamide. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Handling Formamide. Retrieved from [Link]
-
Penta Chemicals. (2023, April 3). Safety Data Sheet: Formamide. Retrieved from [Link]
-
Chemsrc. (2025, October 1). N-[4-[(4-formamidophenyl)methyl]phenyl]formamide. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
